molecular formula C36H47N2O7P B15598525 DMT-2'-OMe-D-Ribitol phosphoramidite

DMT-2'-OMe-D-Ribitol phosphoramidite

货号: B15598525
分子量: 650.7 g/mol
InChI 键: ILNDTNDFFVRREN-JBCGOQPMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMT-2'-OMe-D-Ribitol phosphoramidite is a useful research compound. Its molecular formula is C36H47N2O7P and its molecular weight is 650.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C36H47N2O7P

分子量

650.7 g/mol

IUPAC 名称

3-[[(2R,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C36H47N2O7P/c1-26(2)38(27(3)4)46(44-23-11-22-37)45-35-33(41-7)24-42-34(35)25-43-36(28-12-9-8-10-13-28,29-14-18-31(39-5)19-15-29)30-16-20-32(40-6)21-17-30/h8-10,12-21,26-27,33-35H,11,23-25H2,1-7H3/t33-,34-,35?,46?/m1/s1

InChI 键

ILNDTNDFFVRREN-JBCGOQPMSA-N

产品来源

United States

Foundational & Exploratory

DMT-2'-OMe-D-Ribitol phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DMT-2'-OMe-D-Ribitol Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMT-2'-OMe-D-Ribitol phosphoramidite, a key reagent in the synthesis of modified oligonucleotides. It details its chemical structure, properties, and its primary application in introducing abasic site mimics into DNA and RNA sequences.

Introduction

This compound is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its unique structure, lacking a nucleobase, allows for the site-specific incorporation of an abasic site mimic. Abasic sites are common forms of DNA damage but are also utilized as tools in molecular biology to study DNA-protein interactions, DNA repair mechanisms, and to modulate the properties of therapeutic oligonucleotides. The 2'-O-methyl (2'-OMe) modification on the ribitol (B610474) moiety enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.

Chemical Structure and Properties

This compound is characterized by a D-ribitol core, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the 2'-hydroxyl is methylated, and the 3'-hydroxyl is functionalized with a phosphoramidite moiety. The DMT group is crucial for automated DNA/RNA synthesis, as it is cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

Below is a diagram illustrating the chemical structure of this compound.

G P P O1 O P->O1 O2 O P->O2 N N P->N C_cyano CH2CH2CN O1->C_cyano ribitol Ribitol O2->ribitol 3' C_isopropyl1 CH(CH3)2 N->C_isopropyl1 C_isopropyl2 CH(CH3)2 N->C_isopropyl2 DMT DMT ribitol->DMT 5' OMe OCH3 ribitol->OMe 2'

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C36H47N2O7P
Molecular Weight 650.74 g/mol [1]
CAS Number 1470023-72-3[1]
Appearance White to off-white powder
Solubility Soluble in acetonitrile (B52724), dichloromethane
Storage Conditions -20°C, under inert gas, protected from moisture[2]

Experimental Protocols

Synthesis of this compound
  • Protection of the 5'-Hydroxyl Group: The starting material, 2-O-methyl-D-ribitol, would first have its 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry.

  • Phosphitylation of the 3'-Hydroxyl Group: The crucial step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT-2'-O-methyl-D-ribitol with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or N,N,N',N'-tetraisopropyl-2-cyanoethylphosphanediamine, in the presence of an activator like tetrazole.

  • Purification: The final product is purified using column chromatography to ensure high purity, which is critical for successful oligonucleotide synthesis.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

This compound is used in standard automated oligonucleotide synthesizers following the phosphoramidite chemistry cycle. The workflow for incorporating this abasic site mimic is illustrated below.

G cluster_0 Oligonucleotide Synthesis Cycle A 1. Detritylation: Removal of DMT group from the 5'-end of the growing oligonucleotide chain. B 2. Coupling: Activation of this compound and coupling to the free 5'-hydroxyl group. A->B C 3. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. B->C D 4. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. C->D D->A Next Cycle

Caption: Workflow for incorporating the abasic site mimic.

A key parameter in the coupling step is the coupling time. For abasic phosphoramidites, a longer coupling time is often recommended to ensure high coupling efficiency. For a similar abasic phosphoramidite ("Abasic II Phosphoramidite"), a coupling time of 6 minutes has been shown to yield excellent results.

Detailed Protocol for Incorporation:

  • Preparation of Reagents: Dissolve this compound in anhydrous acetonitrile to the standard concentration used for other phosphoramidites on the synthesizer (e.g., 0.1 M).

  • Automated Synthesis: Program the DNA/RNA synthesizer to perform the standard synthesis cycle. At the desired position for the abasic site, use the prepared this compound solution.

    • Coupling Time: It is advisable to increase the coupling time for this monomer to at least 6 minutes to maximize coupling efficiency.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide). The 2'-OMe group is stable to these conditions.

  • Purification: The final oligonucleotide containing the abasic site mimic can be purified using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

Oligonucleotides containing abasic sites are invaluable tools for a variety of applications:

Studies of DNA Repair Mechanisms

The introduction of a stable abasic site mimic allows researchers to study the recognition and processing of this type of DNA damage by repair enzymes, such as AP endonucleases and glycosylases. By incorporating the abasic site at a specific location in a DNA duplex, the activity of these enzymes can be assayed in vitro.

Probing DNA-Protein Interactions

Abasic sites can be used to investigate how the absence of a base affects the binding of proteins to DNA. This is relevant for studying transcription factors, polymerases, and other DNA-binding proteins.

Modulation of RNA Function

In the context of RNA interference (RNAi) and antisense oligonucleotides, the introduction of an abasic site can be used to modulate the interaction of the therapeutic oligonucleotide with its target RNA and with the cellular machinery. This can be a strategy to fine-tune the activity and specificity of RNA-based drugs.

Signaling Pathways and Logical Relationships

The primary role of this compound is in the chemical synthesis of oligonucleotides, which are then used in biological systems. The diagram below illustrates the logical relationship from the chemical reagent to its application in studying a biological pathway, such as base excision repair (BER).

G A DMT-2'-OMe-D-Ribitol Phosphoramidite B Solid-Phase Oligonucleotide Synthesis A->B C Oligonucleotide with Abasic Site Mimic B->C D Biological System (e.g., in vitro assay, cell culture) C->D E Study of Biological Pathway (e.g., Base Excision Repair) D->E

Caption: Logical flow from chemical reagent to biological application.

Conclusion

This compound is a powerful and versatile tool for the site-specific introduction of abasic site mimics into oligonucleotides. Its use enables detailed studies of DNA repair, DNA-protein interactions, and the modulation of nucleic acid-based therapeutics. The straightforward incorporation using standard phosphoramidite chemistry makes it accessible for a wide range of research and development applications.

References

A Technical Guide to the Synthesis and Purification of DMT-2'-OMe-D-Ribitol Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037), an abasic phosphoramidite monomer used in the synthesis of modified oligonucleotides. The methodologies presented are based on established principles of phosphoramidite chemistry and protocols for analogous molecules, offering a robust framework for its preparation and quality control.

Introduction

DMT-2'-OMe-D-Ribitol phosphoramidite is a key building block for introducing abasic sites with a 2'-O-methyl modification into synthetic oligonucleotides. Such modifications are instrumental in studying DNA-protein interactions, DNA repair mechanisms, and for the development of therapeutic oligonucleotides where the absence of a nucleobase at a specific position is required. This guide details a plausible multi-step synthesis from a D-ribitol precursor, followed by a robust purification strategy to ensure high purity for automated oligonucleotide synthesis.

Synthesis Pathway

The synthesis of this compound can be conceptualized as a four-step process starting from 1,4-anhydro-D-ribitol. The pathway involves sequential protection and modification of the hydroxyl groups, culminating in the introduction of the reactive phosphoramidite moiety at the 3'-position.

Synthesis_Pathway cluster_0 Step 1: 5'-O-DMT Protection cluster_1 Step 2: 2'-O-Methylation cluster_2 Step 3: 3'-O-Phosphitylation cluster_3 Step 4: Purification A 1,4-Anhydro-D-ribitol B 5'-O-DMT-1,4-anhydro-D-ribitol A->B DMT-Cl, Pyridine C 5'-O-DMT-2'-O-methyl-1,4-anhydro-D-ribitol B->C NaH, CH3I, THF D This compound C->D 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, DCM E Purified Product D->E Silica (B1680970) Gel Chromatography / Reversed-Phase HPLC

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis and purification process.

Step 1: Synthesis of 5'-O-DMT-1,4-anhydro-D-ribitol

This step selectively protects the primary 5'-hydroxyl group, which is more sterically accessible than the secondary hydroxyls.

Protocol:

  • Dissolve 1,4-anhydro-D-ribitol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Step 2: Synthesis of 5'-O-DMT-2'-O-methyl-1,4-anhydro-D-ribitol

This protocol describes the methylation of the 2'-hydroxyl group.

Protocol:

  • Dissolve 5'-O-DMT-1,4-anhydro-D-ribitol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 1 hour.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography.

Step 3: Synthesis of this compound

This is the final step to introduce the reactive phosphoramidite moiety.

Protocol:

  • Dissolve 5'-O-DMT-2'-O-methyl-1,4-anhydro-D-ribitol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the solution to 0 °C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise over 20 minutes.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC and ³¹P NMR spectroscopy.

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is typically used immediately in the purification step or stored under argon at -20 °C.

Purification Workflow

Purification is critical to ensure the high quality required for oligonucleotide synthesis. A multi-step purification approach is recommended.

Purification_Workflow cluster_purity Quality Control A Crude Phosphoramidite (from Step 3) B Silica Gel Column Chromatography A->B Eluent: Hexane/Ethyl Acetate/Triethylamine C Fraction Collection & Analysis (TLC, ³¹P NMR) B->C D Precipitation C->D In cold Hexanes E Final Product Analysis D->E RP-HPLC, ³¹P NMR, Mass Spec F Storage E->F Purity >98%

Caption: Purification and quality control workflow for the final product.

Purification Protocol

Protocol:

  • Silica Gel Chromatography:

    • Load the crude phosphoramidite onto a silica gel column pre-equilibrated with a non-polar solvent system (e.g., Hexane/Ethyl Acetate/Triethylamine).

    • Elute with a gradient of increasing polarity. Triethylamine is included to maintain basic conditions and prevent degradation of the phosphoramidite.

    • Collect fractions and analyze by TLC.

  • Fraction Pooling and Concentration:

    • Pool the fractions containing the pure product.

    • Concentrate under reduced pressure at a temperature below 30 °C.

  • Precipitation:

    • Dissolve the concentrated residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Add the solution dropwise to a large volume of cold (-20 °C) anhydrous hexanes with vigorous stirring.

    • The purified phosphoramidite will precipitate as a white solid or viscous oil.

  • Isolation and Drying:

    • Decant the solvent and wash the product with cold hexanes.

    • Dry the final product under high vacuum for several hours to remove all residual solvents.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification, and parameters for analytical characterization.

Synthesis and Purification Data
StepReactantProductTypical Yield (%)Purity (%) (by HPLC)
1. 5'-O-DMT Protection1,4-Anhydro-D-ribitol5'-O-DMT-1,4-anhydro-D-ribitol75-85>95
2. 2'-O-Methylation5'-O-DMT Intermediate5'-O-DMT-2'-O-methyl-1,4-anhydro-D-ribitol70-80>95
3. 3'-O-Phosphitylation2'-O-Methyl IntermediateCrude this compound85-95 (Crude)Not applicable
4. PurificationCrude PhosphoramiditePurified this compound60-70 (Overall)>98
Analytical Characterization Parameters
TechniqueParameterExpected Result
³¹P NMR Chemical Shift (δ)~148-152 ppm (diastereomeric pair)
¹H NMR Key ResonancesDMT protons (~6.8-7.5 ppm), Ribitol protons (~3.5-4.5 ppm), OMe protons (~3.4 ppm), Cyanoethyl & iPr protons
Mass Spectrometry (ESI-MS) [M+H]⁺Calculated m/z for C₃₆H₄₈N₂O₇P⁺
Reversed-Phase HPLC
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1 M Triethylammonium acetate (TEAA) in Water
Mobile Phase BAcetonitrile
Gradient50-100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Conclusion

The synthesis and purification of this compound require a systematic approach involving protection, modification, and phosphitylation, followed by rigorous purification. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of oligonucleotide synthesis, enabling the production of high-quality abasic monomers for advanced applications in research and drug development. Adherence to anhydrous conditions and careful monitoring of each step are paramount to achieving high yields and purity.

The Unseen Player: A Technical Guide to the Mechanism and Impact of 2'-O-Methyl Abasic Site Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of nucleic acid chemistry and therapeutics, precision is paramount. The ability to introduce specific modifications into synthetic oligonucleotides allows researchers to probe biological mechanisms, diagnose diseases, and develop novel drugs like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 2'-O-methyl abasic site phosphoramidite (B1245037) is a specialized chemical building block designed for this purpose. It enables the site-specific incorporation of a deoxyribose or ribose sugar that has a methyl group at the 2' position but lacks a nucleobase (an abasic or apurinic/apyrimidinic site).

This modification is not a singular entity in its action but rather a composite of two distinct features: the 2'-O-methyl (2'-OMe) group and the abasic site . Understanding its mechanism of action requires dissecting the biochemical and biophysical consequences of introducing this unique structural element into a DNA or RNA strand. This guide provides an in-depth analysis of its structural impact, its interaction with key cellular machinery, and the experimental protocols used to characterize its effects.

Core Concepts: A Dual-Featured Modification

The functionality of an oligonucleotide containing a 2'-O-methyl abasic site stems from the combined properties of its two constituent modifications.

  • The Abasic Site (AP Site) : An abasic site is one of the most common forms of DNA damage, arising from the spontaneous or enzymatic cleavage of the N-glycosidic bond that links a nucleobase to the sugar-phosphate backbone.[1][2] In a cellular context, these sites are non-coding, potentially mutagenic lesions that can block DNA replication and transcription.[1] They exist in a chemical equilibrium between a stable cyclic hemiacetal form and a reactive open-chain aldehyde, which can form cross-links with proteins or other nucleic acid strands.[3][4][5] Synthetic abasic sites are invaluable tools for studying DNA repair pathways and the consequences of DNA damage.

  • The 2'-O-Methyl (2'-OMe) Modification : The methylation of the 2'-hydroxyl group of the ribose sugar is a common modification used in therapeutic oligonucleotides.[6][7] Its primary roles are to enhance the nuclease resistance of the oligonucleotide, thereby increasing its stability in biological fluids, and to increase the thermal stability (melting temperature, Tm) of its duplex with a complementary RNA strand.[7][8] This increased binding affinity is attributed to the 2'-OMe group favoring a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix, the native conformation of RNA:RNA and DNA:RNA duplexes.

The 2'-O-methyl abasic site phosphoramidite is the reagent that allows for the precise placement of a stable, nuclease-resistant, non-coding lesion within a synthetic oligonucleotide.

Mechanism of Action: A Multifaceted Impact

The "mechanism of action" of a 2'-O-methyl abasic site is defined by its influence on duplex structure and its interactions with cellular enzymes.

Interaction with the Base Excision Repair (BER) Pathway

The primary cellular response to a natural abasic site is its recognition and processing by the Base Excision Repair (BER) pathway. The central enzyme in this pathway is Apurinic/Apyrimidinic Endonuclease 1 (APE1) , which cleaves the phosphodiester backbone immediately 5' to the abasic site.[9][10][11] This incision creates a nick with a 3'-hydroxyl group, which serves as a primer for DNA polymerase to fill the gap.[11]

The presence of a 2'-O-methyl group on the abasic sugar is an unnatural modification. While direct studies on APE1's activity on this specific substrate are limited, its effect can be inferred:

  • Recognition : APE1 recognizes the distorted backbone and the absence of a base, flipping the abasic sugar into its active site pocket.[11] The steric bulk of the 2'-O-methyl group may influence the efficiency of this binding and flipping mechanism.

  • Cleavage : The catalytic mechanism of APE1 is well-characterized.[12] Any alteration to the sugar's conformation or steric profile could potentially modulate the rate of enzymatic cleavage, possibly making the site more resistant to repair and thus more persistent as a lesion. Base excision repair enzymes have been shown to protect abasic sites from other chemical reactions, such as the formation of interstrand cross-links.[3]

BER_Pathway cluster_0 Base Excision Repair (BER) Pathway DNA DNA with Damaged Base Glycosylase DNA Glycosylase DNA->Glycosylase Base Removal AP_Site Oligo with 2'-OMe Abasic Site APE1 APE1 Endonuclease AP_Site->APE1 Recognition & Backbone Incision Nick Nicked DNA with 5'-dRP terminus APE1->Nick PolB DNA Polymerase β Nick->PolB Gap Filling & dRP Excision Filled Gap Filled PolB->Filled Ligase DNA Ligase III Filled->Ligase Ligation Repaired Repaired DNA Ligase->Repaired

Figure 1. Simplified Base Excision Repair (BER) pathway initiated by an abasic site.
Interaction with DNA Polymerases

During DNA replication or PCR, DNA polymerases interpret the sequence of the template strand. Abasic sites are non-instructive, meaning they lack the information to direct the incorporation of a specific complementary nucleotide.[13] This often leads to one of two outcomes:

  • Replication Stall : High-fidelity replicative polymerases may stall at the lesion, halting DNA synthesis.[14]

  • Translesion Synthesis (TLS) : Specialized TLS polymerases may bypass the lesion, often incorporating a nucleotide opposite the abasic site in an error-prone manner.[15][16][17] In many organisms, there is a preference for incorporating an adenine, a phenomenon known as the "A-rule".[1][13]

The 2'-O-methyl modification could further influence this process. The rigid, A-form conformation imposed by the 2'-OMe group might alter the geometry of the polymerase active site, potentially increasing the frequency of stalling or changing the fidelity of nucleotide incorporation during bypass.

Impact on Duplex Stability and Structure

The overall thermodynamic stability of a nucleic acid duplex is critical for its biological function. The two components of the 2'-O-methyl abasic site have opposing effects:

  • Abasic Site : The loss of a nucleobase eliminates the hydrogen bonding and base-stacking interactions at that position, leading to a significant destabilization of the duplex.[2][18][19]

  • 2'-O-Methyl Group : This modification enhances duplex stability, leading to an increase in the melting temperature (Tm).[7][8]

The net effect on duplex stability will be a balance of these two opposing forces, generally resulting in a duplex that is less stable than the unmodified parent duplex but potentially more stable than a duplex containing an abasic site without the 2'-O-methyl modification.

Quantitative Data Summary

Table 1: Effect of Modifications on Duplex Thermal Stability (Tm)

Modification Type Effect on Tm (°C) Context Reference(s)
Single Abasic Site -10 to -15 Per site, vs. unmodified DNA duplex [13]
2'-O-Methyl Ribonucleotide +1.3 Per modification, in a DNA:RNA duplex [7]

| 5-Methylcytosine | +0.5 to +1.0 | Per modification, in a DNA duplex |[20][21] |

Table 2: Kinetic Parameters for APE1 Cleavage of a Standard Abasic Site

Substrate Type kobs (s-1) kss (s-1) Conditions Reference
Double-stranded DNA (dsDNA) 129 ± 12 1.7 ± 0.05 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 37°C [12]
Single-stranded DNA (ssDNA) 2 ± 0.2 0.15 ± 0.018 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 37°C [12]

(kobs = observed rate constant under single-turnover conditions; kss = steady-state rate constant under multiple-turnover conditions)

Experimental Protocols

Characterizing the effects of a 2'-O-methyl abasic site requires specific biochemical and biophysical assays. Detailed protocols for three key experiments are provided below.

Protocol 1: APE1 Endonuclease Cleavage Assay

This assay determines if and how efficiently APE1 can cleave an oligonucleotide containing the 2'-O-methyl abasic site.

1. Materials:

  • Substrate Oligonucleotide : A single-stranded DNA oligonucleotide (e.g., 25-30 bases) containing a single, centrally located 2'-O-methyl abasic site.

  • Radiolabeling : T4 Polynucleotide Kinase (PNK) and [γ-32P]ATP for 5' end-labeling.

  • Complementary Strand : An unmodified DNA oligonucleotide complementary to the substrate.

  • Enzyme : Purified recombinant human APE1.

  • Reaction Buffer : 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 0.1 mg/ml Bovine Serum Albumin (BSA).[12]

  • Stop Buffer : 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.[9]

2. Methodology:

  • 5' End-Labeling : Label the substrate oligonucleotide with 32P using T4 PNK and [γ-32P]ATP according to the manufacturer's protocol. Purify the labeled oligo to remove unincorporated nucleotides.

  • Duplex Annealing : Anneal the labeled substrate strand with a 1.2-fold molar excess of the complementary strand by heating to 95°C for 5 minutes and slowly cooling to room temperature in a suitable buffer (e.g., 10 mM Tris, 50 mM NaCl).

  • Enzyme Reaction : Prepare reactions on ice. For a typical time-course experiment, in a final volume of 20 µL, combine the reaction buffer, 100 nM of the duplexed substrate, and initiate the reaction by adding APE1 to a final concentration of 30 nM (for multiple turnover conditions).[12]

  • Incubation : Incubate the reactions at 37°C. At specified time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots and quench the reaction by adding an equal volume of Stop Buffer.

  • Analysis : Heat the quenched samples at 95°C for 5 minutes to denature. Resolve the substrate and cleavage product using denaturing polyacrylamide gel electrophoresis (e.g., 15-20% urea-PAGE).

  • Quantification : Visualize the gel using a phosphorimager. Quantify the band intensities for the uncleaved substrate and the cleaved product to determine the percentage of cleavage over time.

APE1_Assay_Workflow cluster_workflow APE1 Cleavage Assay Workflow start Start label_oligo 5' Radiolabel Oligo (with 2'-OMe AP site) start->label_oligo anneal Anneal with Complementary Strand label_oligo->anneal setup_rxn Set up Reaction: Buffer + Substrate + APE1 anneal->setup_rxn incubate Incubate at 37°C (Time Course) setup_rxn->incubate quench Quench Aliquots with Stop Buffer incubate->quench denature_page Denaturing Urea-PAGE quench->denature_page visualize Phosphorimager Visualization denature_page->visualize analyze Quantify Bands & Calculate Cleavage Rate visualize->analyze end End analyze->end

Figure 2. Experimental workflow for an APE1 endonuclease cleavage assay.
Protocol 2: Thermal Denaturation (Melting Temperature) Analysis

This assay measures the Tm of a duplex containing the modification to quantify its effect on thermodynamic stability.

1. Materials:

  • Oligonucleotides : Lyophilized and purified single-stranded oligonucleotides (one with the modification, one complementary).

  • Melting Buffer : A buffered saline solution, e.g., 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.[22]

  • Instrumentation : A UV-Vis spectrophotometer equipped with a Peltier temperature controller and multicell holder.

2. Methodology:

  • Oligo Preparation : Resuspend oligonucleotides in the melting buffer to create stock solutions (e.g., 100 µM). Determine the precise concentration using the absorbance at 260 nm (A260) at a high temperature (e.g., 85°C) and the calculated extinction coefficients.

  • Sample Preparation : Prepare the final sample by mixing equal molar amounts of the modified strand and its complement in a quartz cuvette to a final concentration of ~2-4 µM in a final volume of 200-400 µL.[23] Overlay with a drop of mineral oil if the cuvette is not sealed to prevent evaporation.

  • Blank Measurement : Use a cuvette containing only the melting buffer as a reference blank.

  • Denaturation/Renaturation Cycle : Before the measurement run, heat the sample to 90°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper duplex formation.[24]

  • Melting Curve Acquisition : Place the sample and blank cuvettes in the spectrophotometer. Set the instrument to monitor A260 while ramping the temperature from a low value (e.g., 20°C) to a high value (e.g., 90°C) at a controlled rate (e.g., 0.5 or 1.0°C/minute).[23][24]

  • Data Analysis : Plot the A260 versus temperature to generate the melting curve (a sigmoidal curve). The Tm is the temperature at the midpoint of this transition, which is most accurately determined as the peak of the first derivative of the melting curve (dA/dT vs. T).[23][25]

Protocol 3: Primer Extension Assay

This assay is used to assess how a DNA polymerase responds when it encounters the 2'-O-methyl abasic site on a template strand.

1. Materials:

  • Template Strand : A single-stranded DNA oligonucleotide containing the 2'-O-methyl abasic site.

  • Primer Strand : A shorter (e.g., 18-20 bases) oligonucleotide complementary to the 3' end of the template, designed to terminate several bases before the abasic site.

  • Radiolabeling : T4 PNK and [γ-32P]ATP for 5' end-labeling the primer.

  • Enzyme : A DNA polymerase of interest (e.g., a high-fidelity replicative polymerase or a specialized TLS polymerase).

  • Reagents : A buffered solution containing MgCl2, dNTPs (either all four or individual ones for insertion assays).

  • Stop Buffer : As described in Protocol 1.

2. Methodology:

  • Primer Labeling and Annealing : 5' end-label the primer using T4 PNK and [γ-32P]ATP. Anneal the labeled primer to a 1.5-fold molar excess of the template strand.[26][27]

  • Reaction Setup : Prepare reactions by combining the annealed primer/template duplex, polymerase reaction buffer, and a specific concentration of dNTPs.

  • Initiation and Incubation : Initiate the reaction by adding the DNA polymerase. Incubate at the enzyme's optimal temperature (e.g., 37°C) for a defined period.

  • Quenching and Analysis : Stop the reaction by adding Stop Buffer. Analyze the products on a high-resolution denaturing urea-polyacrylamide gel. Include a sequencing ladder generated with the same primer and an unmodified template to precisely map the termination and insertion sites.[28]

  • Interpretation :

    • A strong band immediately before the abasic site indicates polymerase stalling.

    • Bands appearing opposite and beyond the abasic site indicate lesion bypass. The intensity of these bands reflects bypass efficiency.

    • Running parallel reactions with only one dNTP (dATP, dGTP, dCTP, or dTTP) can reveal which nucleotide is preferentially inserted opposite the lesion.

Logical_Relationships cluster_mod 2'-O-Methyl Abasic Site cluster_consequences Biochemical & Biophysical Consequences Mod 2'-O-Me Abasic Site in Oligonucleotide Abasic Abasic Site Properties Mod->Abasic OMe 2'-O-Methyl Properties Mod->OMe BER Altered Recognition/Cleavage by BER Enzymes (e.g., APE1) Abasic->BER Triggers Repair Polymerase Polymerase Stalling & Translesion Synthesis Abasic->Polymerase Non-coding Lesion Stability Modulated Duplex Stability (Net effect of opposing forces) Abasic->Stability Destabilizes (-ΔTm) OMe->BER Steric Hindrance? OMe->Polymerase Alters Conformation? OMe->Stability Stabilizes (+ΔTm) Nuclease Increased Nuclease Resistance OMe->Nuclease Confers Resistance

Figure 3. Logical relationships of the dual-featured 2'-O-methyl abasic site modification.

Conclusion

The 2'-O-methyl abasic site phosphoramidite provides a powerful tool for creating a highly specific and stable lesion within synthetic nucleic acids. Its mechanism of action is not that of a single effector but is a composite of the distinct properties imparted by the abasic site and the 2'-O-methyl group. This modification acts as a trigger for the base excision repair pathway, a roadblock for DNA polymerases, and a modulator of duplex stability and nuclease resistance. By understanding these multifaceted effects and employing the detailed experimental protocols outlined in this guide, researchers can effectively probe the fundamentals of DNA damage and repair, and rationally design next-generation oligonucleotides for advanced therapeutic and diagnostic applications.

References

Biophysical Characteristics of Oligonucleotides with 2'-O-Methyl Modifications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical characteristics of oligonucleotides incorporating 2'-O-Methyl (2'-OMe) modifications. This modification, a staple in therapeutic oligonucleotide development, imparts desirable properties that enhance the in vivo efficacy and stability of antisense oligonucleotides (ASOs), siRNAs, and other nucleic acid-based therapeutics. This document details the synthesis, hybridization properties, nuclease resistance, and structural features of 2'-OMe-modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to 2'-O-Methyl Oligonucleotides

The 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar in a nucleotide. This seemingly simple alteration has profound effects on the biophysical properties of an oligonucleotide. It is a key second-generation modification used to enhance the therapeutic potential of oligonucleotides by improving their stability and binding affinity to target RNA.[1][2] Oligonucleotides containing 2'-OMe modifications have demonstrated increased resistance to nuclease degradation, a crucial factor for their in vivo applications.[1][3]

Synthesis of 2'-OMe-Modified Oligonucleotides

The synthesis of 2'-OMe-modified oligonucleotides is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry.[4][5] The process utilizes 2'-OMe-RNA phosphoramidites, which are commercially available for the standard A, C, G, and U bases.[6][7]

The general workflow for solid-phase synthesis is as follows:

  • Support Functionalization : The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deprotection (Detritylation) : The 5'-hydroxyl group of the support-bound nucleoside is deprotected, usually by removing a dimethoxytrityl (DMT) group with a mild acid.

  • Coupling : The next 2'-OMe phosphoramidite in the sequence is activated and coupled to the deprotected 5'-hydroxyl group.

  • Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent steps.

  • Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat : The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection : The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed.

  • Purification : The final product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to remove any impurities.[8]

A diagram illustrating the solid-phase synthesis cycle is provided below.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Deprotection Deprotection (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deprotection->Coupling Add next phosphoramidite Capping Capping Coupling->Capping Acetylate unreacted sites Oxidation Oxidation Capping->Oxidation Stabilize linkage Oxidation->Deprotection Repeat for next base End End: Cleavage, Deprotection, & Purification Oxidation->End Start Start: Nucleoside on Solid Support Start->Deprotection

Solid-Phase Oligonucleotide Synthesis Cycle.

Biophysical Characteristics

Hybridization and Thermal Stability (Melting Temperature, Tm)

A critical parameter for any oligonucleotide-based application is its ability to hybridize with high affinity and specificity to its target sequence. The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide duplex dissociates into single strands and is a direct measure of duplex stability.[9]

The 2'-OMe modification generally increases the thermal stability of duplexes formed with complementary RNA strands.[10] This is attributed to the 2'-OMe group favoring a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, the preferred conformation for RNA duplexes.[11][12]

Table 1: Effect of 2'-O-Methyl Modification on Duplex Melting Temperature (Tm)

Duplex TypeModificationTm (°C) per modification (ΔTm)Reference SequenceTarget
RNA/RNAUnmodifiedBaseline5'-CGC AAG CUA ACG-3'3'-GCG UUC GAU UGC-5'
2'-OMe-RNA/RNAFully 2'-OMe+1.35'-mCmGmCmAmAmGmCmUmAmAmCmG-3'3'-GCG UUC GAU UGC-5'
DNA/RNAUnmodifiedBaseline5'-CGC AAG CTA ACG-3'3'-GCG UUC GAU UGC-5'
2'-OMe-RNA/DNAFully 2'-OMe+0.55'-mCmGmCmAmAmGmCmUmAmAmCmG-3'3'-GCG TTC GAT TGC-5'

Note: The ΔTm values are approximations and can vary based on sequence context, salt concentration, and the presence of mismatches.

Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells. The 2'-OMe modification provides significant protection against nuclease degradation, thereby increasing the in vivo half-life of the oligonucleotide.[3][10] The steric hindrance provided by the methyl group at the 2' position interferes with the binding and catalytic activity of both endo- and exonucleases.

Table 2: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides

Oligonucleotide TypeNucleaseHalf-life (t1/2)
Unmodified DNA3'-Exonuclease< 1 hour
2'-OMe-RNA3'-Exonuclease> 24 hours
Unmodified RNASerum NucleasesMinutes
2'-OMe-RNASerum NucleasesHours to Days

Note: Half-life values are illustrative and depend on the specific nuclease, oligonucleotide sequence, and experimental conditions.

Structural Conformation

Circular dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of oligonucleotides.[13][14] The CD spectrum of a nucleic acid duplex provides a characteristic signature of its helical conformation (A-form, B-form, or Z-form).

Duplexes containing 2'-OMe-modified strands, particularly when hybridized to RNA, typically exhibit a CD spectrum characteristic of an A-form helix.[10] This is characterized by a positive peak around 260-270 nm and a strong negative peak around 210 nm.[15] The A-form geometry is crucial for the activity of some antisense mechanisms.

Experimental Protocols

Melting Temperature (Tm) Determination

Objective: To determine the thermal stability of an oligonucleotide duplex.

Methodology:

  • Sample Preparation:

    • Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Prepare a series of dilutions to assess concentration-dependent melting.[9]

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[9]

  • Data Acquisition:

    • Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C).

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[16]

Tm_Determination_Workflow cluster_protocol T_m Determination Protocol Prep Sample Preparation (Oligo + Complement in Buffer) Anneal Annealing (Heat to 95°C, cool slowly) Prep->Anneal UV_Spec UV-Vis Spectrophotometry (Monitor A_260 vs. Temp) Anneal->UV_Spec Melt_Curve Generate Melting Curve (Absorbance vs. Temperature) UV_Spec->Melt_Curve Analysis Data Analysis (First Derivative Peak = T_m) Melt_Curve->Analysis End End (T_m Value) Analysis->End Start Start Start->Prep

Workflow for Melting Temperature (Tm) Determination.

Nuclease Stability Assay

Objective: To assess the resistance of a modified oligonucleotide to nuclease degradation.

Methodology:

  • Sample Preparation:

    • Incubate a known concentration of the 5'-radiolabeled or fluorescently labeled oligonucleotide in a solution containing the nuclease (e.g., fetal bovine serum, snake venom phosphodiesterase).[17][18]

  • Time Course:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction in each aliquot by adding a denaturing loading buffer and flash-freezing.

  • Analysis:

    • Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification:

    • Visualize the gel using autoradiography or fluorescence imaging.

    • Quantify the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the half-life (t1/2).

Nuclease_Stability_Workflow cluster_protocol Nuclease Stability Assay Protocol Incubation Incubation (Labeled Oligo + Nuclease) Sampling Time-course Sampling (Quench at intervals) Incubation->Sampling PAGE Denaturing PAGE (Separate intact from degraded) Sampling->PAGE Visualization Visualization (Autoradiography/Fluorescence) PAGE->Visualization Quantification Quantification (Determine % intact oligo) Visualization->Quantification Analysis Data Analysis (Calculate Half-life, t_1/2) Quantification->Analysis End End (t_1/2 Value) Analysis->End Start Start Start->Incubation

Workflow for Nuclease Stability Assay.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of an oligonucleotide duplex.

Methodology:

  • Sample Preparation:

    • Prepare the annealed oligonucleotide duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-320 nm at a controlled temperature.

    • Record the ellipticity in millidegrees.

  • Data Analysis:

    • Subtract the spectrum of the buffer alone (blank).

    • The resulting spectrum is characteristic of the duplex conformation. An A-form helix will show a positive peak around 260 nm and a negative peak around 210 nm.[15][19]

Cellular Uptake and Mechanism of Action

The cellular uptake of oligonucleotides is a complex process that is not fully understood. However, it is generally accepted that oligonucleotides enter cells via endocytosis.[20][21] The specific endocytic pathways involved can vary depending on the cell type and the presence of specific receptors.[22] Once inside the cell, the oligonucleotide must escape from the endosomal compartment to reach its target in the cytoplasm or nucleus.

For antisense applications, 2'-OMe-modified oligonucleotides can act through two primary mechanisms:

  • Steric Blockade: The binding of a fully 2'-OMe-modified oligonucleotide to a target mRNA can physically block the translational machinery (ribosomes) or interfere with splicing, leading to a decrease in protein expression or the production of an altered protein.[1]

  • RNase H-mediated Degradation: In a "gapmer" design, a central region of DNA is flanked by 2'-OMe-modified wings.[2] The DNA/RNA hybrid formed in the central gap is a substrate for RNase H, an enzyme that cleaves the RNA strand, leading to the degradation of the target mRNA. The 2'-OMe wings provide nuclease stability and enhanced binding affinity.

ASO_Mechanisms cluster_main Antisense Oligonucleotide (ASO) Mechanisms of Action cluster_steric Steric Blockade cluster_rnaseh RNase H-mediated Degradation ASO 2'-OMe ASO ASO_bind_steric mRNA Target mRNA DNA_RNA_Hybrid DNA/RNA Hybrid Formation mRNA->DNA_RNA_Hybrid Translation_Block Translation Inhibition Splicing_Mod Splicing Modulation ASO_bind_steric->Translation_Block ASO_bind_steric->Splicing_Mod Gapmer Gapmer ASO Gapmer->DNA_RNA_Hybrid RNaseH RNase H Recruitment DNA_RNA_Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage

Mechanisms of Action for 2'-OMe ASOs.

Conclusion

References

The Gatekeeper of 2'-OMe Phosphoramidite Chemistry: An In-depth Technical Guide to the Role of the DMT Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, particularly for therapeutic applications utilizing 2'-O-Methyl (2'-OMe) RNA analogs, the 5'-dimethoxytrityl (DMT) protecting group stands as a cornerstone of process control and efficiency. This technical guide provides a comprehensive examination of the critical role of the DMT group in 2'-OMe phosphoramidite (B1245037) chemistry, detailing its function, the mechanics of its cleavage, and its impact on the synthesis of high-quality oligonucleotides.

The Indispensable Role of the 5'-DMT Protecting Group

The primary function of the 5'-O-DMT group in phosphoramidite-based oligonucleotide synthesis is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is fundamental to ensuring the stepwise, 3'-to-5' directional synthesis of the oligonucleotide chain.[1] By preventing unwanted polymerization and side reactions, the DMT group ensures that coupling occurs specifically at the free 5'-hydroxyl of the growing chain on the solid support.[1]

The DMT group is favored for this role due to a combination of key properties:

  • Acid Lability: It is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily and quantitatively removed under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[1][3]

  • Steric Hindrance: The bulky nature of the DMT group provides effective steric protection of the 5'-hydroxyl, preventing its participation in unintended reactions.[1]

  • Real-time Monitoring: Upon cleavage, the DMT group forms a stable, intensely orange-colored dimethoxytrityl cation (DMT+).[] The absorbance of this cation can be measured spectrophotometrically, providing a real-time quantitative assessment of the coupling efficiency of the preceding cycle.[]

The Chemistry of 2'-OMe Phosphoramidite Synthesis: A Step-by-Step Overview

The synthesis of 2'-OMe oligonucleotides follows the same fundamental four-step cycle as standard DNA synthesis: detritylation, coupling, capping, and oxidation. The presence of the 2'-O-methyl group introduces some steric hindrance compared to a 2'-deoxyribonucleoside, which can necessitate longer coupling times to achieve optimal efficiency.[5][6]

Phosphoramidite_Synthesis_Cycle Figure 1: Automated Solid-Phase Synthesis Cycle for 2'-OMe Oligonucleotides Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Termination of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 1: Automated Solid-Phase Synthesis Cycle for 2'-OMe Oligonucleotides

Detritylation: The Gateway to Chain Elongation

The synthesis cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a solution of a weak acid, most commonly 3% TCA in DCM.[][7] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a highly stabilized, orange-colored DMT cation.[]

Detritylation_Mechanism Figure 2: Acid-Catalyzed Detritylation of the 5'-DMT Group cluster_reactants Reactants cluster_products Products DMT_Oligo DMT-O-5'-[Oligo] Free_OH_Oligo HO-5'-[Oligo] DMT_Oligo->Free_OH_Oligo DMT_cation DMT+ (Orange Cation) DMT_Oligo->DMT_cation Cleavage H+ H+ (from TCA)

Figure 2: Acid-Catalyzed Detritylation of the 5'-DMT Group

The liberated DMT cation is then washed away, and its absorbance is measured to determine the success of the previous coupling step. A consistent and high absorbance reading from cycle to cycle is indicative of a successful synthesis.[7]

Coupling: The Heart of Oligonucleotide Synthesis

Following detritylation, the free 5'-hydroxyl of the growing oligonucleotide chain is ready to react with the next 2'-OMe phosphoramidite monomer. The phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[][8] The activated phosphoramidite then rapidly couples with the 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.[] Due to the steric hindrance of the 2'-O-methyl group, a longer coupling time (e.g., 180 seconds) may be employed to ensure high coupling efficiency.[6]

Capping: Preventing Deletion Mutations

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups may remain unreacted. To prevent these "failure sequences" from participating in subsequent cycles and generating deletion mutations, a capping step is performed.[9] This is typically achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates any unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[9]

Oxidation: Stabilizing the Phosphate (B84403) Backbone

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester.[9] This is accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9] This step completes the synthesis cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Analysis of Synthesis Efficiency

The ability to monitor the DMT cation concentration after each detritylation step provides a powerful tool for real-time quality control of the oligonucleotide synthesis. The stepwise coupling efficiency can be calculated, and any significant drop can indicate a problem with reagents or the synthesizer. While direct comparative data is often proprietary, the general expectation for high-quality phosphoramidites and optimized protocols is a stepwise coupling efficiency of over 99%.

ParameterDNA Synthesis2'-OMe RNA SynthesisReference
Typical Stepwise Coupling Efficiency > 99%> 99%
Typical Coupling Time 30-60 seconds180 seconds[6][10]
Overall Yield (20-mer, crude) HighHigh, comparable to DNA[11]
Key Consideration Standard protocols are well-established.Longer coupling times may be needed to overcome steric hindrance.[6]

Table 1: Comparative Overview of DNA and 2'-OMe RNA Synthesis Parameters. Note that yields are highly dependent on sequence, length, and purification methods.

Detailed Experimental Protocols

The following protocols provide a general framework for the automated solid-phase synthesis of 2'-OMe oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.

Reagent Preparation
  • Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).

  • Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous Acetonitrile.

  • Phosphoramidites: 0.1 M solutions of DMT-2'-OMe-A(Bz)-CE Phosphoramidite, DMT-2'-OMe-C(Ac)-CE Phosphoramidite, DMT-2'-OMe-G(iBu)-CE Phosphoramidite, and DMT-2'-OMe-U-CE Phosphoramidite in anhydrous Acetonitrile.

  • Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).

  • Capping Reagent B: 16% N-Methylimidazole in THF (v/v).

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v).

  • Washing Solution: Anhydrous Acetonitrile.

Automated Synthesis Cycle Protocol

The following is a typical protocol for a single coupling cycle on an automated DNA/RNA synthesizer.

StepReagent/SolventTimePurpose
1. WashAcetonitrile30 secRemove residual reagents from the previous cycle.
2. Detritylation 3% TCA in DCM60 secRemove the 5'-DMT protecting group.
3. WashAcetonitrile60 secRemove acid and the DMT cation.
4. Coupling 2'-OMe Phosphoramidite + Activator180 secAdd the next nucleotide to the growing chain.
5. WashAcetonitrile30 secRemove excess phosphoramidite and activator.
6. Capping Capping A + Capping B30 secBlock unreacted 5'-hydroxyl groups.
7. WashAcetonitrile30 secRemove excess capping reagents.
8. Oxidation Iodine Solution30 secStabilize the phosphate linkage.
9. WashAcetonitrile60 secRemove excess oxidizing reagent and prepare for the next cycle.

Table 2: Example of an Automated Synthesis Cycle for 2'-OMe Oligonucleotides.

DMT Cation Monitoring
  • During the detritylation step, the eluent containing the DMT cation is diverted to a fraction collector.

  • The absorbance of the collected fraction is measured at approximately 498 nm using a UV-Vis spectrophotometer.

  • The stepwise coupling efficiency (CE) can be calculated using the following formula: CE (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100

Troubleshooting and Conclusion

A consistent and high coupling efficiency, as monitored by the DMT cation assay, is the primary indicator of a successful oligonucleotide synthesis. Low or erratic absorbance readings can indicate issues such as:

  • Moisture in reagents or solvents: Water will react with the activated phosphoramidite, reducing coupling efficiency.[12]

  • Degraded phosphoramidites or activator: Reagents should be fresh and stored under anhydrous conditions.

  • Inefficient detritylation: Incomplete removal of the DMT group will prevent coupling in the subsequent step.

  • Synthesizer malfunction: Issues with reagent delivery or valve blocks can lead to failed steps.

Troubleshooting_Workflow Figure 3: Basic Troubleshooting Workflow for Low Coupling Efficiency Start Low Coupling Efficiency Detected (Low DMT Absorbance) Check_Reagents Check Reagent Quality (Freshness, Anhydrous) Start->Check_Reagents Check_Synthesizer Check Synthesizer Function (Valves, Delivery) Start->Check_Synthesizer Optimize_Protocol Optimize Synthesis Protocol (e.g., Increase Coupling Time) Check_Reagents->Optimize_Protocol Reagents OK Check_Synthesizer->Optimize_Protocol Synthesizer OK Success Coupling Efficiency Restored Optimize_Protocol->Success Improvement Seen Failure Problem Persists (Consult Manufacturer) Optimize_Protocol->Failure No Improvement

Figure 3: Basic Troubleshooting Workflow for Low Coupling Efficiency

References

Stability of DMT-2'-OMe-D-Ribitol Phosphoramidite Under Oligonucleotide Synthesis Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The introduction of moieties such as 2'-O-methyl (2'-OMe) groups can significantly enhance the nuclease resistance and binding affinity of oligonucleotides. Abasic sites, which lack a nucleobase, are also critical tools for studying DNA repair mechanisms and for the site-specific introduction of labels or other modifications. The DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037) is a specialized building block used to introduce a stable, abasic 2'-O-methylated ribitol (B610474) unit into a growing oligonucleotide chain. This guide provides a comprehensive overview of the stability of this phosphoramidite under standard solid-phase oligonucleotide synthesis conditions, offering insights into its performance during coupling, and the stability of the resulting modification during deprotection.

While specific quantitative data for the DMT-2'-OMe-D-Ribitol phosphoramidite is not extensively available in publicly accessible literature, this guide synthesizes information from studies on closely related 2'-OMe and abasic phosphoramidites to provide a robust framework for its effective use.

Core Concepts: The Oligonucleotide Synthesis Cycle

The stability of any phosphoramidite is tested during the four key steps of the automated solid-phase oligonucleotide synthesis cycle. Understanding these steps is crucial to appreciating the performance of this compound.

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (Acidic Condition) Coupling 2. Coupling (Anhydrous Condition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Anhydrous Condition) Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation (Aqueous Iodine) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation:s->Detritylation:s Stabilizes Phosphate (B84403) Backbone

Figure 1: The four-step automated solid-phase oligonucleotide synthesis cycle.

Stability and Performance of this compound

Solution Stability

Like most phosphoramidites, this compound is sensitive to moisture and oxidation. For optimal performance, it should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage)[1]. Once dissolved in anhydrous acetonitrile (B52724) for synthesis, the solution should be used promptly, ideally within a few days, to minimize degradation and ensure high coupling efficiency.

Stability During Synthesis Steps

1. Detritylation: The dimethoxytrityl (DMT) group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. While the phosphoramidite itself is not present during this step (as it is the incoming monomer), the incorporated 2'-OMe-D-ribitol moiety from the previous cycle is exposed to these acidic conditions. The ether linkage of the 2'-O-methyl group is stable to these acidic conditions, as is the ribitol backbone.

2. Coupling: This is the critical step where the phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. The reactivity of abasic phosphoramidites can sometimes be lower than their nucleoside counterparts due to steric hindrance[2][3]. However, the smaller size of the 2'-O-methyl group compared to other 2'-protecting groups like TBDMS generally leads to high coupling efficiencies[4]. For abasic phosphoramidites, extending the coupling time is a common strategy to ensure high yields.

3. Capping: The capping step, which involves the acetylation of unreacted 5'-hydroxyl groups, is performed under anhydrous conditions and is not expected to affect the stability of the incorporated 2'-OMe-D-ribitol moiety.

4. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. This step introduces water and iodine, but the 2'-O-methyl group and the ribitol backbone are stable under these conditions.

Quantitative Data and Experimental Protocols

While specific quantitative data for this compound is limited, the following tables provide typical performance parameters based on data for analogous 2'-OMe and abasic phosphoramidites.

Table 1: Recommended Coupling Conditions and Expected Efficiency
ActivatorConcentrationCoupling TimeExpected Coupling Efficiency
5-Ethylthio-1H-tetrazole (ETT)0.25 M2 - 5 minutes>98%
5-(3,5-Dinitrophenyl)-1H-tetrazole (DCI)0.12 M2 - 5 minutes>98%
Standard Tetrazole0.45 M5 - 10 minutes>97%

Note: Coupling efficiency can be sequence-dependent and may require optimization.

Experimental Protocol: Determination of Coupling Efficiency

A common method to determine the coupling efficiency of a phosphoramidite is through trityl cation monitoring.

Coupling_Efficiency_Workflow Start Start with support-bound oligo Deblock Detritylation (DMT-off) Start->Deblock Measure1 Measure Absorbance of Trityl Cation (A1) Deblock->Measure1 Couple Couple with this compound Measure1->Couple Wash Wash Support Couple->Wash Deblock2 Detritylation (DMT-off) Wash->Deblock2 Measure2 Measure Absorbance of Trityl Cation (A2) Deblock2->Measure2 Calculate Calculate Efficiency: (A2 / A1) * 100% Measure2->Calculate

Figure 2: Workflow for determining coupling efficiency via trityl cation monitoring.

Protocol:

  • Synthesize a short oligonucleotide (e.g., a 5-mer) on a solid support.

  • Perform a detritylation step and collect the trityl cation solution. Measure its absorbance at approximately 495 nm. This is the 100% value (A1).

  • Couple the this compound using the desired conditions.

  • After the coupling step, perform another detritylation and collect the trityl cation solution. Measure its absorbance (A2).

  • The coupling efficiency is calculated as (A2 / A1) * 100%.

Deprotection and Stability of the Incorporated Moiety

Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically achieved using a strong base, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Abasic sites are known to be susceptible to degradation, particularly under basic conditions, which can lead to strand scission via β-elimination[5][6]. However, the presence of the 2'-O-methyl group significantly increases the stability of the abasic site compared to a 2'-hydroxyl group. Studies on abasic RNA have shown it to be considerably more stable than abasic DNA[7][8][9].

Table 2: Recommended Deprotection Conditions
ReagentTemperatureTimeExpected Stability of 2'-OMe-D-Ribitol Site
Concentrated Ammonium HydroxideRoom Temperature12 - 16 hoursHigh
Concentrated Ammonium Hydroxide55 °C4 - 8 hoursHigh
AMA (Ammonium Hydroxide/Methylamine 1:1)Room Temperature2 hoursHigh
AMA (Ammonium Hydroxide/Methylamine 1:1)65 °C10 - 15 minutesHigh

For oligonucleotides containing other base-labile modifications, milder deprotection conditions using potassium carbonate in methanol (B129727) may be employed. The 2'-OMe-D-ribitol linkage is stable under these conditions.

Experimental Protocol: Analysis of Deprotection Stability

The stability of the incorporated abasic site can be assessed by analyzing the integrity of the full-length oligonucleotide after deprotection.

Deprotection_Stability_Workflow Oligo Synthesized Oligo with 2'-OMe-D-Ribitol Deprotect Deprotection with selected reagent Oligo->Deprotect Purify Purification (e.g., HPLC) Deprotect->Purify Analyze Analysis by LC-MS and/or PAGE Purify->Analyze Assess Assess for strand scission products Analyze->Assess

Figure 3: Workflow for assessing the stability of the incorporated abasic site during deprotection.

Protocol:

  • Synthesize an oligonucleotide containing one or more 2'-OMe-D-Ribitol units.

  • Divide the solid support into multiple aliquots.

  • Deprotect each aliquot using a different deprotection condition (e.g., varying reagent, time, and temperature).

  • Purify the resulting oligonucleotides using reverse-phase or ion-exchange HPLC.

  • Analyze the purified oligonucleotides by LC-MS and denaturing polyacrylamide gel electrophoresis (PAGE).

  • Compare the amount of full-length product to any shorter fragments resulting from strand scission at the abasic site.

Conclusion

The this compound is a robust building block for the introduction of stable abasic sites in synthetic oligonucleotides. Its 2'-O-methyl modification confers significant stability to the otherwise labile abasic linkage, both during the acidic conditions of the synthesis cycle and the basic conditions of deprotection. While optimal coupling may require slightly extended coupling times compared to standard nucleoside phosphoramidites, high incorporation efficiencies can be readily achieved. The resulting modified oligonucleotides exhibit good stability under standard deprotection protocols, making this phosphoramidite a valuable tool for researchers in drug development and molecular biology. For critical applications, it is always recommended to perform initial optimization of coupling and deprotection conditions to ensure the highest possible yield and purity of the final oligonucleotide product.

References

Navigating the Synthesis of Modified Oligonucleotides: A Technical Guide to DMT-2'-OMe-D-Ribitol Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility, handling, and application of DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037), an abasic phosphoramidite monomer crucial for the introduction of abasic sites into synthetic oligonucleotides. Understanding the specific properties and requirements of this reagent is paramount for its successful incorporation in research and therapeutic development.

Compound Profile

DMT-2'-OMe-D-Ribitol phosphoramidite is a synthetic building block used in solid-phase oligonucleotide synthesis.[1][] Its primary function is to create an abasic site, a position in a DNA or RNA chain that lacks a nucleobase.[1][3] This modification is instrumental in studying DNA repair mechanisms, protein-nucleic acid interactions, and for the development of allele-selective inhibitors of gene expression.[1]

Molecular Structure:

  • DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group on the 5'-hydroxyl position, essential for the stepwise synthesis of oligonucleotides.

  • 2'-OMe (2'-O-methyl) group: A modification on the ribitol (B610474) sugar moiety that can confer increased nuclease resistance to the resulting oligonucleotide.

  • Ribitol: A sugar alcohol that forms the backbone at the abasic site.

  • Phosphoramidite group: The reactive moiety at the 3'-position that enables coupling to the growing oligonucleotide chain.

Solubility and Solution Preparation

Key Considerations for Dissolution:

  • Solvent Purity: The use of anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, and preferably under 10 ppm, is critical to prevent hydrolysis of the phosphoramidite.[4]

  • Concentration: For automated synthesizers, a concentration of 0.1 M in anhydrous acetonitrile is generally recommended.[5]

  • Procedure: To prepare a solution, allow the solid phosphoramidite to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial under an inert atmosphere (e.g., argon or nitrogen). Gently swirl to dissolve.

Parameter Recommendation Rationale
Solvent Anhydrous AcetonitrileStandard solvent for oligonucleotide synthesis, compatible with most synthesizers.
Water Content < 30 ppm (preferably < 10 ppm)Minimizes hydrolysis of the phosphoramidite, which would lead to failed couplings.[4]
Typical Concentration 0.1 MStandard concentration for use in automated oligonucleotide synthesizers.[5]
Alternative Solvents Dichloromethane (for lipophilic amidites)May be required for more lipophilic variants, but compatibility with the synthesizer must be verified.[4]

Handling and Storage

Phosphoramidites are highly sensitive to moisture and oxidation, necessitating stringent handling and storage protocols to maintain their integrity and ensure high coupling efficiencies during synthesis.

Storage

Proper storage is crucial for maximizing the shelf life of this compound.

Form Temperature Duration Conditions
Solid -20°CLong-termSealed container, protected from moisture.[][3]
Stock Solution -20°CUp to 1 monthIn a sealed vial, protected from light and moisture.[3][6]
Stock Solution -80°CUp to 6 monthsIn a sealed vial, protected from light and moisture.[3][6]
Handling Precautions

Adherence to anhydrous and anaerobic techniques is paramount when working with phosphoramidites.

  • Inert Atmosphere: Always handle solid phosphoramidites and their solutions under a dry, inert atmosphere such as argon or nitrogen.

  • Equilibration: Before opening, allow the sealed container of the solid phosphoramidite to warm to room temperature to prevent condensation.

  • Anhydrous Solvents: Use fresh, high-quality anhydrous acetonitrile for dissolution. The use of molecular sieves (3 Å) in the solvent bottle is recommended to scavenge any residual moisture.[4]

  • Solution Stability: Prepare fresh solutions before starting a synthesis, especially for long oligonucleotides or critical applications. Do not store solutions on the synthesizer for extended periods.

Experimental Protocols: Incorporation into Oligonucleotides

The incorporation of this compound into a growing oligonucleotide chain follows the standard cycle of solid-phase synthesis. However, due to its modified and abasic nature, extended coupling times may be necessary.

Standard Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps:

  • Detritylation: Removal of the 5'-DMT protecting group with a mild acid (e.g., trichloroacetic acid) to expose the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers).

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/pyridine/water).

Specific Recommendations for Abasic Phosphoramidites
  • Activator: A tetrazole-type activator, such as 5-Ethylthio-1H-tetrazole (ETT), is commonly used.[5]

  • Coupling Time: While standard nucleoside phosphoramidites typically require a coupling time of about 30 seconds, modified phosphoramidites, including abasic ones, often benefit from extended coupling times.[7] A coupling time of 5 to 15 minutes is a reasonable starting point, which may require optimization based on the specific sequence and synthesizer.[4][8] For some abasic phosphoramidites, a 6-minute coupling time has been shown to yield excellent efficiency.[9] Double coupling, where the coupling step is repeated, can also be employed to improve efficiency.[10]

Visualizing the Workflow

The following diagram illustrates the key steps for the preparation and use of this compound in an automated oligonucleotide synthesis cycle.

Oligo_Synthesis_Workflow cluster_prep Amidite Preparation cluster_synthesis Automated Synthesis Cycle cluster_post Post-Synthesis start Solid DMT-2'-OMe-D-Ribitol Phosphoramidite (-20°C) equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous Acetonitrile under Inert Gas equilibrate->dissolve place Place on Synthesizer dissolve->place coupling 2. Coupling (Extended Time) place->coupling detritylation 1. Detritylation (Remove 5'-DMT) detritylation->coupling Exposed 5'-OH capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation oxidation->detritylation Repeat for next cycle cleavage Cleavage from Solid Support oxidation->cleavage deprotection Base Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification

Caption: Workflow for the preparation and incorporation of this compound.

Conclusion

The successful use of this compound hinges on a meticulous approach to its handling, storage, and application. By adhering to strict anhydrous and anaerobic conditions and by optimizing synthesis parameters such as coupling time, researchers can efficiently incorporate this valuable abasic modifier into oligonucleotides. This enables a wide array of applications in molecular biology, drug discovery, and diagnostics, furthering our understanding of nucleic acid function and paving the way for novel therapeutic strategies.

References

The Guardian of Stability: A Deep Dive into the 2'-O-Methyl Modification's Role in Nucleic Acid Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the stability of nucleic acids is paramount to their function. Among the arsenal (B13267) of post-transcriptional modifications, 2'-O-methylation (2'-O-Me) emerges as a critical guardian of RNA and, in therapeutic contexts, synthetic DNA. This modification, the addition of a methyl group to the 2' hydroxyl of the ribose sugar, profoundly enhances the stability of nucleic acids against thermal degradation and nuclease-mediated cleavage. This technical guide provides a comprehensive exploration of the multifaceted role of the 2'-O-methyl modification in nucleic acid stability, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Core Mechanism: How 2'-O-Methylation Fortifies Nucleic Acids

The stabilizing prowess of the 2'-O-methyl modification stems from its influence on the sugar pucker conformation of the nucleotide. The presence of the methyl group at the 2' position favors a C3'-endo sugar pucker, which is the characteristic conformation found in A-form helices, the typical structure of RNA duplexes. This pre-organization of the sugar moiety into an A-form helical geometry reduces the entropic penalty of duplex formation, thereby increasing the thermal stability of the nucleic acid duplex.

This conformational rigidity also imparts significant resistance to nuclease degradation. The 2'-hydroxyl group is a key recognition element for many nucleases and also participates in the mechanism of RNA cleavage. By masking this hydroxyl group with a methyl group, the 2'-O-Me modification effectively shields the nucleic acid from attack by a wide range of endo- and exonucleases found in cellular environments and serum.[1]

Quantitative Impact on Thermal Stability

The introduction of 2'-O-methyl modifications leads to a quantifiable increase in the melting temperature (Tm) of nucleic acid duplexes. The Tm is the temperature at which half of the duplex DNA dissociates into single strands and is a direct measure of duplex stability. The magnitude of this increase is dependent on the sequence context and the number of modifications.

Oligonucleotide CompositionDuplex TypeChange in Melting Temperature (ΔTm) per modification (°C)Reference
2'-O-Me-RNA/RNARNA:RNA+0.6 to +1.8[2]
2'-O-Me-RNA/DNARNA:DNA+1.2 to +1.5[2]

Table 1: Quantitative effect of 2'-O-methylation on the thermal stability of nucleic acid duplexes. The change in melting temperature (ΔTm) is presented as the increase in °C per 2'-O-methyl modification compared to the corresponding unmodified duplex.

Enhanced Resistance to Nuclease Degradation

One of the most significant advantages of 2'-O-methylation, particularly in the context of therapeutic oligonucleotides, is the profound increase in resistance to nuclease-mediated degradation. Unmodified RNA and DNA are rapidly degraded by nucleases present in serum and within cells. The 2'-O-Me modification provides a steric block, preventing nucleases from accessing and cleaving the phosphodiester backbone.[1] This enhanced stability extends the half-life of therapeutic oligonucleotides in vivo, a critical factor for their efficacy. For instance, oligonucleotides fully modified with 2'-O-methyl groups exhibit remarkable stability in human serum, showing little to no degradation even after prolonged incubation.[3]

Structural Implications: Favoring the A-Form Helix

As previously mentioned, the 2'-O-methyl modification locks the ribose sugar into a C3'-endo conformation, which is the hallmark of an A-form helix. This has significant structural implications, particularly for RNA and modified DNA. Circular dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of chiral molecules, can be used to visualize this conformational preference. Unmodified DNA typically adopts a B-form helix in solution, characterized by a specific CD spectrum. In contrast, RNA and 2'-O-methylated oligonucleotides exhibit a CD spectrum characteristic of an A-form helix. This structural pre-organization can influence molecular interactions, including protein binding and the formation of higher-order nucleic acid structures.

Logical Workflow for Assessing the Impact of 2'-O-Methylation

logical_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion synthesis Solid-Phase Synthesis of Unmodified and 2'-O-Me Modified Oligonucleotides tm Thermal Denaturation (UV Melting) synthesis->tm cd Circular Dichroism Spectroscopy synthesis->cd nuclease Nuclease Resistance Assay synthesis->nuclease tm_analysis Determine and Compare Tm Values tm->tm_analysis cd_analysis Analyze Helical Conformation (A-form vs. B-form) cd->cd_analysis nuclease_analysis Quantify Degradation and Determine Half-life nuclease->nuclease_analysis conclusion Assess Impact of 2'-O-Methylation on Stability and Structure tm_analysis->conclusion cd_analysis->conclusion nuclease_analysis->conclusion innate_immunity cluster_rna Cellular RNA Status cluster_recognition Innate Immune Recognition cluster_response Cellular Response self_rna Host mRNA (Cap1: m7GpppNm) ifit1 IFIT1 Protein self_rna->ifit1 No Binding viral_rna Viral RNA (Cap0: m7GpppN) viral_rna->ifit1 Binding translation_allowed Translation Proceeds ifit1->translation_allowed translation_inhibited Translation Inhibited Antiviral Response ifit1->translation_inhibited

References

An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides, short single-stranded DNA or RNA molecules, is a cornerstone of modern molecular biology, diagnostics, and the burgeoning field of nucleic acid therapeutics. The predominant method for this synthesis is phosphoramidite (B1245037) chemistry, a highly efficient and automatable process that allows for the precise, stepwise construction of a desired oligonucleotide sequence on a solid support.[1][2] This guide provides a detailed technical overview of the core principles of phosphoramidite chemistry, the synthesis cycle, reagents, and key experimental considerations.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry, developed in the early 1980s, revolutionized oligonucleotide synthesis due to its high coupling efficiency and the stability of the phosphoramidite monomers.[1][3] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis in biological systems.[4][5][6] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[4][6]

The key features of this methodology are:

  • Solid-Phase Synthesis: The growing oligonucleotide is attached to an insoluble solid support, which simplifies the purification process at each step. Excess reagents and byproducts are easily washed away, driving the reactions to completion.[4][6]

  • Protecting Groups: To ensure the specific and controlled formation of the desired phosphodiester linkages, various protecting groups are employed to block reactive sites on the nucleobases, the phosphate (B84403) group, and the 5'-hydroxyl group of the nucleoside monomers.[1][3][7]

  • Four-Step Synthesis Cycle: The addition of each nucleotide is accomplished through a four-step cycle: detritylation, coupling, capping, and oxidation.[3][5][8][9] This cycle is repeated until the desired oligonucleotide sequence is assembled.

The Phosphoramidite Monomer

The building blocks for this synthesis are nucleoside phosphoramidites. These are modified nucleosides with key chemical groups that enable the efficient and controlled coupling reaction.

phosphoramidite_structure cluster_nucleoside Nucleoside Core cluster_protecting_groups Key Functional Groups Base Protected Nucleobase (A, C, G, T) Sugar Deoxyribose Base->Sugar N-glycosidic bond DMT 5'-Dimethoxytrityl (DMT) (Acid-labile protecting group) Sugar->DMT 5' position Phosphoramidite_moiety 3'-Phosphoramidite (P(III) center) Sugar->Phosphoramidite_moiety 3' position Cyanoethyl β-Cyanoethyl group (Phosphate protection) Phosphoramidite_moiety->Cyanoethyl Diisopropylamino Diisopropylamino group (Leaving group) Phosphoramidite_moiety->Diisopropylamino

Caption: Chemical structure of a deoxynucleoside phosphoramidite monomer.

The critical components of the phosphoramidite monomer are:

  • A standard or modified nucleoside (dA, dC, dG, or T).

  • A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function. This acid-labile group prevents self-polymerization and is removed at the beginning of each coupling cycle.[1][4]

  • A phosphoramidite moiety at the 3'-hydroxyl position. This trivalent phosphorus group is highly reactive towards hydroxyl groups in the presence of an activator.

  • A β-cyanoethyl group protecting the phosphorus. This group is stable throughout the synthesis cycle and is removed during the final deprotection step.[1][4]

  • A diisopropylamino group on the phosphorus, which acts as a leaving group during the coupling reaction.[1]

The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.

synthesis_cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Formation of phosphite (B83602) triester) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Blocks failures Oxidation 4. Oxidation (Conversion of P(III) to P(V)) Capping->Oxidation Stabilizes linkage Oxidation->Detritylation Prepares for next cycle

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[5][10] This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5][10][11] This step exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer. The cleaved DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[4][5]

Step 2: Coupling

The activated phosphoramidite monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] The phosphoramidite is activated by an acidic azole catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2] The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group. The 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus atom, displacing the diisopropylamino group and forming a phosphite triester linkage.[4] This reaction is very rapid and efficient, with coupling efficiencies typically exceeding 99%.[1][12]

Step 3: Capping

Although the coupling reaction is highly efficient, a small percentage of the 5'-hydroxyl groups may not react. To prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with deletions (n-1 shortmers), a capping step is performed.[2][4] The unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI).[2][4][6]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[4][5] Therefore, it is oxidized to a more stable pentavalent phosphotriester. This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[5][6][11] This step completes the cycle, and the oligonucleotide is ready for the next round of nucleotide addition.

Post-Synthesis Processing

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Cleavage from Support: The linker attaching the oligonucleotide to the solid support is typically a succinyl ester, which can be cleaved by treatment with aqueous ammonia.[4]

  • Deprotection: The β-cyanoethyl groups on the phosphate backbone are removed by β-elimination in the presence of ammonia. The protecting groups on the nucleobases (benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) are also removed by hydrolysis in hot aqueous ammonia.[4][5] For sensitive modified oligonucleotides, milder deprotection conditions using different protecting groups may be required.[5]

Quantitative Data

The efficiency of each step in the synthesis cycle is critical, especially for the synthesis of long oligonucleotides.[13]

ParameterTypical Value/RangeNotes
Coupling Efficiency > 99%A seemingly small decrease in efficiency can significantly reduce the yield of the full-length product for longer oligonucleotides.[13][14]
Detritylation Time 30 - 180 secondsProlonged exposure to acid can cause depurination, especially of adenine and guanine (B1146940) bases.[10]
Coupling Time 30 - 600 secondsStandard phosphoramidites couple quickly, while modified or bulky phosphoramidites may require longer reaction times.[11][15]
Capping Time 30 secondsA rapid and efficient step to prevent the formation of deletion mutants.[4]
Oxidation Time 30 - 45 secondsSufficient time is needed to ensure complete conversion of the phosphite triester to the more stable phosphotriester.[4]
Phosphoramidite Conc. 0.05 - 0.1 MHigher concentrations can improve coupling efficiency, especially for difficult couplings.[15]
Activator Conc. 0.2 - 0.7 MThe type and concentration of the activator can influence coupling kinetics.[2]

Experimental Protocols

The following are generalized protocols for the key steps in the phosphoramidite synthesis cycle. Specific times and reagent volumes may vary depending on the synthesizer, scale of synthesis, and the specific sequence being synthesized.

Reagent Preparation
  • Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).

  • Phosphoramidite Solutions: 0.1 M of each phosphoramidite (dA, dC, dG, T) in anhydrous Acetonitrile.

  • Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF) with Lutidine.

  • Capping Solution B: 16% 1-Methylimidazole (NMI) in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Synthesis Cycle Protocol (per nucleotide addition)
  • Detritylation:

    • Flush the synthesis column with anhydrous acetonitrile.

    • Deliver the deblocking solution to the column and allow it to react for 60-120 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Simultaneously deliver the appropriate phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 45-120 seconds for standard nucleosides. Longer times may be necessary for modified bases.

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Deliver a mixture of Capping Solution A and Capping Solution B to the column.

    • Allow the capping reaction to proceed for 30 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the column.

    • Allow the oxidation reaction to proceed for 30 seconds.

    • Wash the column with anhydrous acetonitrile to remove residual water and oxidizing agent.

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Applications in Drug Development

Synthetic oligonucleotides are at the forefront of nucleic acid-based therapeutics. Key applications include:

  • Antisense Oligonucleotides (ASOs): Short, single-stranded DNA or RNA molecules that bind to a specific mRNA and modulate protein expression.

  • Small interfering RNAs (siRNAs): Short, double-stranded RNA molecules that mediate RNA interference (RNAi) to silence gene expression.

  • Aptamers: Single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.

  • CRISPR Guide RNAs: Synthetic RNA molecules that direct the Cas9 enzyme to a specific genomic locus for gene editing.

The ability to chemically synthesize these molecules with high purity and to introduce chemical modifications to enhance their stability, delivery, and efficacy is critical for their therapeutic development. Phosphoramidite chemistry provides the robust and versatile platform necessary to meet these demands.

References

Methodological & Application

Application of DMT-2'-OMe-D-Ribitol Phosphoramidite in Antisense Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The therapeutic potential of ASOs is often enhanced by chemical modifications that improve their stability, binding affinity, and pharmacokinetic properties. One such modification involves the incorporation of DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037). This phosphoramidite introduces a 2'-O-Methyl-D-Ribitol moiety, an acyclic, abasic nucleotide surrogate, into the oligonucleotide chain. This modification is designed to confer unique structural and functional properties to the ASO, potentially enhancing its therapeutic efficacy.

These application notes provide a comprehensive overview of the use of DMT-2'-OMe-D-Ribitol phosphoramidite in the synthesis and evaluation of antisense oligonucleotides. Detailed protocols for the incorporation of this modifier, and subsequent in vitro and in vivo characterization of the modified ASOs are provided to guide researchers in exploring its potential in therapeutic applications.

Key Properties and Advantages

The incorporation of a 2'-O-Methyl-D-Ribitol moiety into an ASO is hypothesized to offer several advantages:

  • Enhanced Nuclease Resistance: The 2'-O-Methyl group is a well-established modification that provides steric hindrance against nuclease degradation, thereby increasing the in vivo half-life of the ASO.[1][2]

  • Modulation of Binding Affinity: The abasic and acyclic nature of the ribitol (B610474) sugar may influence the local conformation of the DNA/RNA duplex, potentially modulating the binding affinity (Tm) for the target mRNA.

  • Reduced Toxicity: The introduction of abasic sites can sometimes mitigate the toxicity associated with certain nucleotide modifications.[3][4][5]

  • Flexibility in ASO Design: As a non-coding unit, it can be strategically placed within the ASO sequence, for example, in the "gap" of a gapmer ASO, to fine-tune its properties without interfering with RNase H-mediated cleavage of the target mRNA.

Data Presentation: Comparative Performance of Modified ASOs

To evaluate the impact of the DMT-2'-OMe-D-Ribitol modification, a comparative study should be performed against standard 2'-O-Methyl (2'-OMe) RNA and 2'-O-Methoxyethyl (2'-MOE) RNA modifications. The following tables summarize the expected quantitative data from such a comparative analysis.

Table 1: Nuclease Resistance Assay

Oligonucleotide Modification% Intact Oligonucleotide (after 4h incubation in 10% Fetal Bovine Serum)
Unmodified DNA< 10%
2'-OMe RNA (uniform)> 85%
2'-MOE RNA (uniform)> 90%
DMT-2'-OMe-D-Ribitol (single incorporation)> 80% (projected)
DMT-2'-OMe-D-Ribitol (multiple incorporations)> 90% (projected)

Table 2: Thermal Melting Temperature (Tm) Analysis

Duplex (ASO:RNA Target)Tm (°C)ΔTm per modification (°C)
Unmodified DNA:RNA55.2-
2'-OMe RNA:RNA65.8+1.5
2'-MOE RNA:RNA68.5+2.0
DMT-2'-OMe-D-Ribitol (single):RNA54.5 (projected)-0.7 (projected)

Table 3: In Vitro Knockdown Efficiency (HeLa cells, targeting PTEN mRNA)

ASO ModificationIC50 (nM) for PTEN mRNA knockdown
Unmodified DNA> 200
2'-OMe Gapmer50
2'-MOE Gapmer25
DMT-2'-OMe-D-Ribitol Gapmer (in gap)40 (projected)

Table 4: In Vitro Cytotoxicity (HepG2 cells, 72h incubation)

ASO ModificationCC50 (µM)
Unmodified DNA> 100
2'-OMe Gapmer80
2'-MOE Gapmer65
DMT-2'-OMe-D-Ribitol Gapmer> 90 (projected)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ASOs with this compound

This protocol outlines the standard phosphoramidite chemistry for incorporating the modified monomer into a growing oligonucleotide chain on a solid support.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA and 2'-OMe RNA phosphoramidites (A, C, G, T/U)

  • This compound

  • Activator solution (e.g., 0.45 M Ethylthiotetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (synthesis grade, anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Procedure:

  • Synthesizer Setup: Prepare and install all reagents on an automated DNA/RNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired ASO sequence, specifying the position(s) for the incorporation of the this compound.

  • Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction with the following four steps per monomer addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the terminal nucleoside on the solid support using the deblocking solution.

    • Coupling: Activation of the this compound with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 1.5x the standard) may be beneficial for this modified phosphoramidite.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.

  • Repeat: The cycle is repeated for each subsequent nucleotide until the full-length ASO is synthesized.

  • Cleavage and Deprotection: Following synthesis, the CPG support is treated with concentrated ammonium hydroxide (B78521) to cleave the ASO from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude ASO is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or other suitable methods.

cluster_synthesis Solid-Phase ASO Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Start Start with CPG Support Start->Deblocking

Caption: Workflow for solid-phase antisense oligonucleotide synthesis.

Protocol 2: RP-HPLC Purification of Modified ASOs

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Crude, deprotected ASO solution

Procedure:

  • Sample Preparation: Dissolve the crude ASO in Buffer A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

  • Injection: Inject the ASO sample onto the column.

  • Gradient Elution: Elute the ASO using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30 minutes. The hydrophobic DMT-on full-length product will elute later than the failure sequences.

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 260 nm.

  • DMT Removal (if DMT-on purification was performed): Treat the collected fractions with 80% acetic acid to remove the 5'-DMT group.

  • Desalting: Desalt the purified ASO using a desalting column or ethanol (B145695) precipitation to remove the TEAA buffer salts.

  • Analysis: Verify the purity and identity of the final product by analytical HPLC and mass spectrometry.

Protocol 3: Nuclease Resistance Assay

Materials:

  • Purified ASOs (modified and unmodified controls)

  • Fetal Bovine Serum (FBS) or a specific nuclease (e.g., S1 nuclease, snake venom phosphodiesterase)

  • Incubation buffer (e.g., PBS)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC

  • Fluorescent label (e.g., 5'-FAM) for visualization

Procedure:

  • ASO Labeling: Label the 5' end of the ASOs with a fluorescent dye for visualization.

  • Reaction Setup: In separate tubes, incubate a fixed amount of each ASO with 10% FBS in PBS at 37°C.

  • Time Points: Remove aliquots from each reaction at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., formamide (B127407) loading dye) and heating to 95°C for 5 minutes.

  • Analysis: Analyze the samples by denaturing PAGE or HPLC.

  • Quantification: Quantify the intensity of the band corresponding to the full-length ASO at each time point to determine the degradation rate.

Protocol 4: In Vitro Knockdown Efficiency Assay

Materials:

  • Cell line expressing the target gene (e.g., HeLa cells for PTEN)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Purified ASOs

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Transfection: Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol and add them to the cells at various concentrations. Include a negative control ASO.

  • Incubation: Incubate the cells for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR to measure the mRNA levels of the target gene and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Determine the IC50 value for each ASO.

cluster_workflow In Vitro Knockdown Assay Workflow CellSeeding 1. Seed Cells Transfection 2. Transfect with ASO CellSeeding->Transfection Incubation 3. Incubate (24-48h) Transfection->Incubation RNA_Extraction 4. Extract Total RNA Incubation->RNA_Extraction cDNA_Synthesis 5. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR 6. Perform qPCR cDNA_Synthesis->qPCR Data_Analysis 7. Analyze Data (ΔΔCt) qPCR->Data_Analysis Result Determine IC50 Data_Analysis->Result

Caption: Workflow for in vitro evaluation of ASO knockdown efficiency.

Signaling Pathway: ASO-Mediated Gene Silencing

The primary mechanism of action for gapmer ASOs, including those potentially modified with DMT-2'-OMe-D-Ribitol in the gap, is the recruitment of RNase H to the mRNA target, leading to its degradation.

ASO Gapmer ASO (with 2'-OMe-D-Ribitol) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Degradation mRNA Degradation Cleavage->Degradation Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition

Caption: RNase H-mediated gene silencing by a gapmer ASO.

Conclusion

This compound represents a novel tool for the modification of antisense oligonucleotides. Its unique acyclic and abasic structure, combined with the proven benefits of the 2'-O-Methyl modification, offers the potential to create ASOs with enhanced stability and fine-tuned binding properties. The protocols provided herein offer a framework for the synthesis, purification, and comprehensive evaluation of ASOs containing this modification. Further research and quantitative comparisons are essential to fully elucidate the therapeutic advantages of incorporating DMT-2'-OMe-D-Ribitol into next-generation antisense therapeutics.

References

Creating Site-Specific Abasic Lesions in DNA with Phosphoramidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abasic (AP) sites are one of the most common forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway.[1][2] The study of DNA repair mechanisms, DNA-protein interactions, and the biological consequences of these lesions necessitates the ability to introduce them at specific locations within a DNA sequence. This document provides detailed protocols and application notes for the chemical synthesis of oligonucleotides containing site-specific abasic lesions using phosphoramidite (B1245037) chemistry. We will cover the use of stable abasic site analogs and chemically labile precursors, detailing the synthesis, deprotection, and verification of these critical research tools.

Introduction

Apurinic/apyrimidinic (AP) sites are locations in the DNA backbone where a purine (B94841) or pyrimidine (B1678525) base has been lost.[1] These non-instructive lesions can block DNA replication and transcription and are highly mutagenic if not repaired.[3][4] The ability to synthetically generate oligonucleotides with a defined abasic site is crucial for a variety of research applications, including:

  • DNA Repair Studies: Elucidating the mechanisms of BER and other repair pathways.[1][5]

  • DNA-Protein Interaction Analysis: Investigating the binding and activity of DNA glycosylases, AP endonucleases, and DNA polymerases.[4][5]

  • Drug Development: Screening for inhibitors of DNA repair enzymes or developing therapeutics that target DNA damage response pathways.[6]

Phosphoramidite chemistry on automated solid-phase synthesizers is the standard method for creating these modified oligonucleotides.[7] This is achieved by incorporating a special phosphoramidite monomer that either mimics an abasic site or can be chemically converted into one after synthesis.

Types of Abasic Phosphoramidites

There are two main strategies for introducing an abasic site into a synthetic oligonucleotide: using a stable analog or a protected, chemically labile precursor.

  • Stable Abasic Site Analogs (dSpacer): These are typically tetrahydrofuran (B95107) (THF) derivatives that lack the 1'-hydroxyl group of the natural deoxyribose at the abasic site.[8][9] This modification makes them stable to the basic conditions used during standard oligonucleotide deprotection.[8] dSpacer phosphoramidites are useful for biophysical and structural studies where the precise hemiacetal structure of a true abasic site is not required.

  • Chemically Labile Abasic Phosphoramidites: These phosphoramidites contain a protected form of the true abasic site. The protecting group is stable during oligonucleotide synthesis but can be selectively removed post-synthesis to generate the natural, and inherently less stable, abasic lesion.[8][10] An example is the Abasic II Phosphoramidite, which utilizes an acid-labile silyl (B83357) protecting group.[8][10] Photolabile protecting groups have also been employed.[8][9]

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis with Abasic II Phosphoramidite

This protocol describes the incorporation of a chemically labile abasic site precursor into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Standard DNA phosphoramidites (dmf-dG, Ac-dC, etc.) and synthesis reagents

  • Abasic II Phosphoramidite

  • Appropriate solid support (e.g., CPG)

Method:

  • Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for the abasic site incorporation.

  • Install the Abasic II Phosphoramidite on a designated port of the synthesizer.

  • Initiate the automated solid-phase synthesis. The standard synthesis cycle consists of detritylation, coupling, capping, and oxidation.[7][11]

  • For the coupling of the Abasic II Phosphoramidite, a longer coupling time is recommended to ensure high efficiency. A 6-minute coupling time has been shown to yield excellent results, similar to standard phosphoramidites.[8][10]

  • Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and fully protected.

Protocol 2: Deprotection and Generation of the Abasic Site

This protocol details the steps to cleave the oligonucleotide from the solid support, remove the protecting groups from the nucleobases and phosphate (B84403) backbone, and generate the abasic site from its silyl-protected precursor.

Materials:

Method:

Step 1: Cleavage and Base Deprotection

  • Option A (Fast Deprotection): If using acetyl-protected dC, deprotect the oligonucleotide in AMA at 65°C for 10 minutes.[8]

  • Option B (Mild Deprotection): If using dmf-dG, deprotect in ethanol/30% Ammonium Hydroxide (1:3) for 24 hours at room temperature.[8]

Step 2: Abasic Site Formation

  • After deprotection, dry the oligonucleotide pellet completely.

  • Resuspend the dried oligonucleotide in 0.25 mL of 80% glacial acetic acid: 20% water.

  • Incubate at room temperature for 30 minutes. This step removes the acid-labile silyl protecting group.[8][10]

  • Add 0.25 mL of water and let the reaction proceed for an additional 4 hours at room temperature.[8]

  • Quench the reaction by adding 0.5 mL of 2M TEAA, pH 7.0, or an equivalent buffer.[8]

Step 3: Purification and Storage

  • Desalt the oligonucleotide using a suitable desalting column to remove excess reagents.[8]

  • Elute the purified oligonucleotide into a storage buffer of choice, preferably at a pH between 6 and 7.[8]

  • Crucially, DO NOT DRY the final oligonucleotide containing the abasic site , as this can lead to cleavage of the phosphodiester backbone at the lesion.[8]

  • Store the oligonucleotide solution at 4°C or frozen.[8]

Data Presentation

Table 1: Quantitative Parameters for Synthesis and Stability of Abasic Site-Containing Oligonucleotides

ParameterValueConditionsReference
Synthesis
Coupling Time (Abasic II)6 minutesStandard automated synthesis[8][10]
Coupling Efficiency (Abasic II)Excellent, similar to standard monomers6-minute coupling time[8][10]
Silyl Group StabilityStable for at least 20 synthesis cyclesUsing TCA as the deblocking reagent[8][10]
Deprotection
AMA Deprotection10 minutes65°C (with Ac-dC)[8]
Ethanol/Ammonium Hydroxide24 hoursRoom Temperature (with dmf-dG)[8]
Abasic Site Generation
Silyl Group Removal30 minutes80% Acetic Acid, Room Temperature[8]
Stability of Abasic Site
Half-life at 55°C~7 hourspH not specified[8][10]
Half-life at Room Temp~30 dayspH not specified[9][10]
Storage StabilityStable almost indefinitely0.2M TEAA buffer (pH 6), ≤ 5°C[9][10]

Verification of Abasic Site Incorporation

The successful incorporation and presence of an abasic site can be verified by chemical or enzymatic cleavage followed by gel electrophoresis.

Protocol 3: Chemical Cleavage of Abasic Sites

This protocol uses an amine to induce β-elimination at the abasic site, leading to strand scission.

Materials:

  • Oligonucleotide containing the abasic site

  • N,N'-dimethylethylenediamine or 10% piperidine

  • Loading dye

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Method:

  • Incubate the oligonucleotide with N,N'-dimethylethylenediamine at pH 7.4 or with hot piperidine.[12]

  • The amine will catalyze β-elimination at the abasic site, resulting in cleavage of the DNA strand.[12]

  • Analyze the cleavage products by denaturing PAGE. The appearance of a shorter fragment corresponding to the expected cleavage product confirms the presence of the abasic site.

Visualizations

experimental_workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_deprotection Deprotection & Abasic Site Generation cluster_purification Purification & Storage start 1. Program Synthesizer synthesis_cycle 2. Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) start->synthesis_cycle incorporation 3. Incorporate Abasic II Phosphoramidite (6 min coupling) synthesis_cycle->incorporation incorporation->synthesis_cycle Continue for remaining bases end_synthesis 4. Synthesis Complete (Protected Oligo on Solid Support) incorporation->end_synthesis cleavage 5. Cleavage & Base Deprotection (e.g., AMA, 65°C, 10 min) end_synthesis->cleavage drying1 6. Dry Oligonucleotide cleavage->drying1 silyl_removal 7. Add Acetic Acid (RT, 30 min) drying1->silyl_removal hydrolysis 8. Add Water (RT, 4 hours) silyl_removal->hydrolysis quench 9. Quench with TEAA Buffer hydrolysis->quench desalting 10. Desalting quench->desalting storage 11. Store in Buffer (pH 6-7) DO NOT DRY desalting->storage abasic_site_generation protected Protected Abasic Site (in Oligo) O-SiR3 deprotected True Abasic Site O-H protected->deprotected 80% Acetic Acid Room Temp cleavage_product Cleavage Products 3'-Phosphate + 5'-OH deprotected->cleavage_product Basic Conditions (e.g., Piperidine) β-elimination

References

Application Notes and Protocols: DMT-2'-OMe-D-Ribitol Phosphoramidite for Studying DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037) is a crucial reagent for the synthesis of oligonucleotides containing a stable mimic of an apurinic/apyrimidinic (AP) or abasic site. These modified oligonucleotides are invaluable tools for investigating the intricate mechanisms of DNA repair, particularly the Base Excision Repair (BER) pathway. The 2'-O-methyl modification on the ribitol (B610474) sugar prevents the spontaneous strand cleavage that can occur at natural AP sites, providing a stable substrate for studying the binding and activity of various DNA repair enzymes. These application notes provide detailed protocols for the use of DMT-2'-OMe-D-Ribitol phosphoramidite in synthesizing modified DNA probes and their application in key DNA repair assays.

Application: Probing the Base Excision Repair Pathway

The BER pathway is a primary cellular defense mechanism against DNA damage from endogenous and exogenous sources. It is responsible for removing small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, and deamination. The pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an AP site. This AP site is then processed by an AP endonuclease, followed by DNA synthesis and ligation to restore the DNA strand. Oligonucleotides containing a 2'-OMe-D-Ribitol abasic site mimic are instrumental in dissecting this pathway by allowing researchers to study the individual steps and the enzymes involved in a controlled in vitro setting.

Data Presentation

The following tables summarize the expected quantitative data from the experimental protocols described in this document. These values are representative and will vary depending on the specific enzyme, oligonucleotide sequence, and experimental conditions.

Table 1: Michaelis-Menten Kinetic Parameters for a DNA Glycosylase with a 2'-OMe-D-Ribitol Containing Substrate

ParameterDescriptionExpected Value Range
K_m (nM) Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower K_m indicates higher affinity of the enzyme for the substrate.10 - 500
k_cat (min⁻¹) Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.0.1 - 10
k_cat/K_m (nM⁻¹min⁻¹) Catalytic efficiency, reflecting the overall efficiency of the enzyme.0.001 - 1.0

Table 2: Dissociation Constants (K_d) for DNA Repair Protein Binding to a 2'-OMe-D-Ribitol Abasic Site Probe

DNA Repair ProteinAssay MethodExpected K_d (nM)
AP Endonuclease 1 (APE1)EMSA5 - 50
DNA Polymerase βEMSA20 - 200
XRCC1EMSA50 - 500

Table 3: Cleavage Efficiency of AP Endonuclease 1 (APE1) on a 2'-OMe-D-Ribitol Abasic Site Substrate

ParameterDescriptionExpected Value
Percent Cleavage (%) The percentage of the substrate oligonucleotide cleaved by APE1 under specific reaction conditions (e.g., 10 minutes at 37°C).80 - 95%
Initial Rate (nM/min) The initial velocity of the cleavage reaction.5 - 50

Experimental Protocols

Protocol 1: Synthesis and Purification of an Oligonucleotide Containing a 2'-OMe-D-Ribitol Abasic Site

This protocol outlines the solid-phase synthesis of a DNA oligonucleotide containing a site-specific 2'-OMe-D-Ribitol abasic site mimic.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for automated DNA synthesis (activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium (B1175870) hydroxide (B78521) or other deprotection solution

  • HPLC system with a reverse-phase column

  • Mass spectrometer

Procedure:

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the this compound at the designated position.

    • Use standard coupling times for the natural phosphoramidites. A slightly extended coupling time (e.g., 2-3 minutes) for the modified phosphoramidite can ensure high incorporation efficiency.

    • Follow the standard cycles of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating the support in concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase HPLC. The DMT-on purification method can be employed for better separation of the full-length product from failure sequences.

    • Collect the fractions containing the desired product.

    • Remove the DMT group by treatment with a mild acid (e.g., 80% acetic acid).

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Quality Control:

    • Verify the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity by analytical HPLC or capillary electrophoresis.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for DNA Repair Protein Binding

This protocol is designed to qualitatively and quantitatively assess the binding of a DNA repair protein to an oligonucleotide probe containing a 2'-OMe-D-Ribitol abasic site.[1][2][3][4][5]

Materials:

  • Purified DNA repair protein (e.g., APE1, DNA Polymerase β)

  • 5'-radiolabeled or fluorescently labeled oligonucleotide probe containing the 2'-OMe-D-Ribitol abasic site

  • Unlabeled competitor oligonucleotide (same sequence as the probe)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • EMSA binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5 mM MgCl₂, 10% glycerol)

  • Native polyacrylamide gel (e.g., 6-8%)

  • TBE buffer (Tris-borate-EDTA)

  • Loading dye

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Binding Reaction:

    • Set up binding reactions in a total volume of 20 µL.

    • Add the EMSA binding buffer, non-specific competitor DNA, and varying concentrations of the purified DNA repair protein.

    • For competition assays, add increasing concentrations of the unlabeled competitor oligonucleotide.

    • Add the labeled oligonucleotide probe (typically at a final concentration of 0.1-1 nM).

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance.

  • Detection and Analysis:

    • Dry the gel (for radiolabeled probes) or directly image the wet gel (for fluorescently labeled probes) using a phosphorimager or fluorescence scanner.

    • Analyze the gel to identify the bands corresponding to the free probe and the protein-DNA complex.

    • Quantify the band intensities to determine the fraction of bound probe at each protein concentration.

    • Calculate the dissociation constant (K_d) by fitting the data to a binding isotherm.

Protocol 3: DNA Glycosylase/AP Endonuclease Activity Assay

This protocol measures the activity of a DNA glycosylase (if a specific damaged base is included alongside the abasic site mimic in a different substrate as a control) or an AP endonuclease on an oligonucleotide substrate containing a 2'-OMe-D-Ribitol abasic site.

Materials:

  • Purified DNA glycosylase or AP endonuclease (e.g., APE1)

  • 5'-radiolabeled or fluorescently labeled oligonucleotide substrate containing the 2'-OMe-D-Ribitol abasic site

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Formamide (B127407) loading buffer

  • Denaturing polyacrylamide gel (e.g., 15-20% with 7M urea)

  • TBE buffer

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Enzyme Reaction:

    • Prepare reaction mixtures in a total volume of 20 µL.

    • Add the reaction buffer and the labeled oligonucleotide substrate (e.g., 10-50 nM).

    • Initiate the reaction by adding the purified enzyme (e.g., 1-10 nM).

    • Incubate at 37°C for a specified time course (e.g., 0, 2, 5, 10, 20 minutes).

    • Stop the reactions by adding an equal volume of formamide loading buffer.

  • Electrophoresis:

    • Heat the samples at 95°C for 5 minutes and then place them on ice.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant power until the dye front reaches the bottom.

  • Detection and Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Identify the bands corresponding to the full-length substrate and the cleaved product.

    • Quantify the band intensities to determine the percentage of product formation at each time point.

    • Calculate the initial reaction rate from the linear phase of the time course.

Protocol 4: In Vitro Reconstitution of Base Excision Repair

This protocol allows for the step-by-step reconstitution of the BER pathway using purified enzymes and a DNA substrate containing a 2'-OMe-D-Ribitol abasic site.[6][7][8][9][10]

Materials:

  • Purified human BER proteins: AP Endonuclease 1 (APE1), DNA Polymerase β (Pol β), DNA Ligase III/XRCC1 complex or DNA Ligase I

  • Circular plasmid or linear oligonucleotide duplex containing a single 2'-OMe-D-Ribitol abasic site

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM ATP)

  • dNTPs (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-³²P]dCTP)

  • Agarose (B213101) gel or denaturing polyacrylamide gel

  • Ethidium (B1194527) bromide or other DNA stain

  • Phosphorimager

Procedure:

  • Repair Reaction:

    • Set up the repair reactions in a total volume of 25 µL.

    • Combine the reaction buffer, the DNA substrate (e.g., 50-100 ng of plasmid or 10-50 nM of oligonucleotide), and the dNTP mix (including the radiolabeled dNTP).

    • Add the purified BER proteins in a stepwise manner or all at once to observe the complete repair process. For example:

      • APE1 alone

      • APE1 and Pol β

      • APE1, Pol β, and DNA Ligase

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Analysis of Repair Products:

    • Stop the reactions by adding EDTA and proteinase K.

    • For plasmid substrates, analyze the products on an agarose gel stained with ethidium bromide to visualize the conversion of the open circular form (nicked by APE1) to the closed circular form (ligated).

    • For oligonucleotide substrates, analyze the products on a denaturing polyacrylamide gel.

    • Visualize the incorporation of the radiolabeled nucleotide using a phosphorimager.

  • Interpretation:

    • The appearance of a nicked product indicates APE1 activity.

    • The incorporation of the radiolabeled nucleotide indicates DNA synthesis by Pol β.

    • The formation of a full-length, ligated product indicates the completion of the repair process.

Visualizations

BER_Pathway cluster_0 DNA with Damaged Base cluster_1 Base Excision cluster_2 Incision cluster_3 Synthesis & Ligation (Short Patch) DNA_Damage Damaged Base (e.g., Uracil) Glycosylase DNA Glycosylase (e.g., UNG) DNA_Damage->Glycosylase Recognizes & excises base AP_Site Abasic (AP) Site Glycosylase->AP_Site APE1 AP Endonuclease 1 (APE1) AP_Site->APE1 Cleaves 5' to AP site Nicked_DNA Nicked DNA with 5'-dRP APE1->Nicked_DNA PolB DNA Polymerase β (Pol β) Nicked_DNA->PolB Removes 5'-dRP & inserts one nucleotide Ligase DNA Ligase III/I PolB->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for a damaged DNA base.

Experimental_Workflow cluster_synthesis Oligonucleotide Probe Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Synthesis 1. Automated DNA Synthesis with DMT-2'-OMe-D-Ribitol Phosphoramidite Purification 2. HPLC Purification Synthesis->Purification QC 3. Mass Spectrometry QC Purification->QC EMSA 4a. EMSA for Protein Binding (APE1, Pol β, etc.) QC->EMSA ActivityAssay 4b. Glycosylase/AP Endonuclease Activity Assay QC->ActivityAssay Reconstitution 4c. In Vitro BER Reconstitution QC->Reconstitution Binding_Kinetics 5a. Determine Binding Affinity (Kd) EMSA->Binding_Kinetics Enzyme_Kinetics 5b. Determine Enzyme Kinetics (Km, kcat) ActivityAssay->Enzyme_Kinetics Pathway_Analysis 5c. Analyze Repair Intermediates and Final Products Reconstitution->Pathway_Analysis

Caption: Experimental workflow for studying DNA repair using 2'-OMe-D-Ribitol modified oligonucleotides.

References

Application Notes and Protocols: Solid-Phase Synthesis of Oligonucleotides Containing a 2'-OMe Abasic Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these modifications, the 2'-O-methyl (2'-OMe) group confers enhanced nuclease resistance and increased binding affinity to complementary RNA strands. Abasic sites, which lack a nucleobase, are valuable tools for studying DNA-protein interactions, DNA repair mechanisms, and as structural probes. The combination of a 2'-OMe modification with an abasic site in an oligonucleotide offers a unique tool for various research and drug development applications, particularly in the realm of antisense technology where steric hindrance of translation is the desired mechanism of action.

These application notes provide a comprehensive overview of the solid-phase synthesis of oligonucleotides containing a 2'-OMe abasic site. This document includes a proposed synthesis for the key phosphoramidite (B1245037) building block, detailed protocols for oligonucleotide assembly, deprotection, and purification, as well as representative data and a conceptual application in antisense therapy.

Data Presentation

The successful synthesis of modified oligonucleotides relies on high coupling efficiencies and yields. While specific quantitative data for the incorporation of a 2'-OMe abasic site is not extensively published, the following tables provide representative data for the incorporation of analogous abasic sites and 2'-OMe modified nucleotides, which can be used as a benchmark for optimization.

Table 1: Representative Coupling Efficiencies of Modified Phosphoramidites

Phosphoramidite TypeAverage Coupling Efficiency (%)Standard Deviation (%)Notes
Standard 2'-OMe A, C, G, U>99± 0.5Standard coupling times are sufficient.
Deoxy Abasic (dSpacer)97 - 99± 1.0May require a slightly extended coupling time.
Proposed 2'-OMe Abasic 97 - 99 (Expected) ± 1.0 Extended coupling time is recommended.

Table 2: Expected Yield and Purity of a 20-mer Oligonucleotide Containing a Single 2'-OMe Abasic Site

Synthesis Scale (µmol)Crude Yield (ODU)Final Yield after Purification (ODU)Purity by HPLC (%)
150 - 7025 - 40>90
10500 - 700250 - 400>90

ODU: Optical Density Units at 260 nm.

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-O-(N,N-diisopropyl-2-cyanoethylphosphoramidyl)-5-O-(4,4'-dimethoxytrityl)-1,2-dideoxy-2-O-methyl-D-ribofuranose (2'-OMe Abasic Phosphoramidite)

This protocol is a proposed synthetic route based on established methods for the synthesis of 2'-O-methyl nucleosides and abasic phosphoramidites.

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

  • Anhydrous Methanol (B129727) (MeOH)

  • Magnesium turnings

  • Iodine

  • Dowex-50 (H+ form) resin

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Synthesis of Methyl 2-O-methyl-β-D-ribofuranoside:

    • Follow a modified literature procedure for the synthesis of methyl 2'-O-methyl-ribofuranosides. Briefly, treat 1,3,5-Tri-O-benzoyl-α-D-ribofuranose with HBr in acetic acid to generate the corresponding glycosyl bromide.

    • React the glycosyl bromide with anhydrous methanol under silver oxide catalysis to yield methyl 3,5-di-O-benzoyl-β-D-ribofuranoside.

    • Perform selective methylation at the 2'-hydroxyl group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    • Remove the benzoyl protecting groups by treatment with sodium methoxide (B1231860) in methanol.

  • Synthesis of 1,2-dideoxy-2-O-methyl-D-ribofuranose:

    • This step is analogous to the synthesis of 1,2-dideoxy-D-ribofuranose from thymidine. A possible route involves the radical deoxygenation at the C1' position of the 2'-O-methyl ribofuranoside derivative. This can be a multi-step process involving the introduction of a suitable leaving group at C1' followed by reduction.

  • 5'-O-DMT Protection:

    • Dissolve the 1,2-dideoxy-2-O-methyl-D-ribofuranose in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with methanol and purify the 5'-O-DMT-1,2-dideoxy-2-O-methyl-D-ribofuranose by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected compound in anhydrous DCM.

    • Add DIPEA and cool the solution to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Purify the crude product by flash chromatography on silica gel to obtain the final 2'-OMe abasic phosphoramidite.

Protocol 2: Solid-Phase Synthesis of an Oligonucleotide Containing a 2'-OMe Abasic Site

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the desired first nucleoside.

  • Standard 2'-deoxy or 2'-OMe phosphoramidites (A, C, G, T/U).

  • 2'-OMe Abasic Phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Synthesizer Setup:

    • Install the appropriate CPG column and phosphoramidite vials on the synthesizer.

    • Prime all lines with the appropriate reagents.

  • Synthesis Cycle:

    • The standard synthesis cycle consists of detritylation, coupling, capping, and oxidation.

    • For the incorporation of the 2'-OMe abasic site, program the synthesizer to use the 2'-OMe abasic phosphoramidite.

    • Crucially, extend the coupling time for the 2'-OMe abasic phosphoramidite to 10-15 minutes to ensure high coupling efficiency. A standard coupling time of 2-3 minutes may result in lower incorporation rates.[1]

  • Final Detritylation (Optional):

    • The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 3: Cleavage and Deprotection

Materials:

Procedure:

  • Cleavage from Support:

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of ammonium hydroxide or AMA (1:1 v/v ammonium hydroxide:methylamine).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection:

    • Heat the vial at 55°C for 8-12 hours (for ammonium hydroxide) or 65°C for 15 minutes (for AMA).

    • Cool the vial to room temperature and centrifuge to pellet the CPG.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide using a vacuum concentrator.

Protocol 4: Purification and Analysis

Materials:

  • Nuclease-free water.

  • HPLC system with a reverse-phase column (e.g., C18).

  • Mobile phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0; Buffer B: Acetonitrile).

  • Mass spectrometer (e.g., ESI-MS).

Procedure:

  • HPLC Purification:

    • Resuspend the dried oligonucleotide in nuclease-free water.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Elute the oligonucleotide using a gradient of Buffer B.

    • Collect the fractions corresponding to the full-length product.

    • Pool the pure fractions and lyophilize.

  • Mass Spectrometry Analysis:

    • Resuspend a small aliquot of the purified oligonucleotide in nuclease-free water.

    • Analyze the sample by ESI-MS to confirm the correct mass of the oligonucleotide containing the 2'-OMe abasic site. The expected mass will be the sum of the constituent nucleotides minus the mass of the abasic nucleobase.

Visualization of Experimental Workflow and Application

Experimental Workflow

The overall process for generating an oligonucleotide with a 2'-OMe abasic site is depicted below.

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Solid-Phase Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing start 2'-O-Methyl Ribofuranoside Derivative deoxygenation 1,2-Dideoxy Derivative start->deoxygenation dmt_protection 5'-O-DMT Protection deoxygenation->dmt_protection phosphitylation Phosphitylation dmt_protection->phosphitylation final_amidite 2'-OMe Abasic Phosphoramidite phosphitylation->final_amidite incorporation Incorporation of 2'-OMe Abasic Site (Extended Coupling) final_amidite->incorporation synthesis_start CPG Support synthesis_cycle Automated Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) synthesis_start->synthesis_cycle synthesis_cycle->incorporation At desired position crude_oligo Crude Oligonucleotide synthesis_cycle->crude_oligo Final Cycle incorporation->synthesis_cycle cleavage Cleavage & Deprotection crude_oligo->cleavage purification HPLC Purification cleavage->purification analysis Mass Spectrometry purification->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: Workflow for the synthesis of 2'-OMe abasic site oligonucleotides.

Conceptual Application: Antisense-Mediated Steric Blockade of Bcl-2 Translation

Oligonucleotides containing 2'-OMe modifications are known to act as steric-blocking antisense agents, preventing translation of target mRNA without inducing its degradation by RNase H. The incorporation of a 2'-OMe abasic site within such an oligonucleotide could potentially modulate its binding affinity, structural properties, and interaction with the ribosomal machinery. A conceptual signaling pathway for the inhibition of the anti-apoptotic protein Bcl-2 is presented below.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm bcl2_gene Bcl-2 Gene bcl2_mrna Bcl-2 pre-mRNA bcl2_gene->bcl2_mrna Transcription processed_mrna Mature Bcl-2 mRNA bcl2_mrna->processed_mrna Splicing ribosome Ribosome processed_mrna->ribosome Translation Initiation bcl2_protein Bcl-2 Protein processed_mrna->bcl2_protein aso 2'-OMe Abasic ASO ribosome->bcl2_protein Translation apoptosis Apoptosis bcl2_protein->apoptosis Inhibition aso->processed_mrna Hybridization aso->block block->ribosome Steric Blockade

Caption: Steric blockade of Bcl-2 translation by a 2'-OMe abasic ASO.

In this model, the 2'-OMe abasic antisense oligonucleotide (ASO) binds to the mature Bcl-2 mRNA in the cytoplasm. This binding physically obstructs the ribosome from initiating or elongating translation, thereby preventing the synthesis of the anti-apoptotic Bcl-2 protein.[2] The resulting decrease in Bcl-2 levels can lead to the induction of apoptosis in cancer cells that overexpress this protein.[3][4][5] The inclusion of the 2'-OMe abasic site may influence the local conformation of the mRNA-ASO duplex, potentially enhancing the steric hindrance.

Conclusion

The solid-phase synthesis of oligonucleotides containing a 2'-OMe abasic site represents a powerful tool for advanced research and therapeutic development. While the synthesis of the specific phosphoramidite requires careful chemical synthesis, its incorporation into oligonucleotides using standard automated protocols with minor modifications is feasible. The resulting oligonucleotides, with their unique combination of nuclease resistance, binding affinity, and structural perturbation at the abasic site, hold promise for applications such as antisense therapy, as probes for studying nucleic acid structure and function, and in the investigation of DNA repair mechanisms. The protocols and data presented herein provide a solid foundation for researchers and drug developers to explore the potential of this novel oligonucleotide modification.

References

Application Notes and Protocols for In Vivo Gene Silencing Using 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for sequence-specific gene silencing. Chemical modifications to the oligonucleotide backbone and sugar residues are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and improved pharmacokinetic and pharmacodynamic profiles. Among these, the 2'-O-Methyl (2'-OMe) modification of the ribose sugar is a widely adopted "second-generation" chemistry that confers significant advantages for in vivo applications.[1][2][3] This document provides detailed application notes and protocols for the use of 2'-OMe modified oligonucleotides in in vivo gene silencing studies.

The 2'-OMe modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxy (B1213986) group. This seemingly minor alteration has profound effects on the properties of the oligonucleotide, leading to increased stability against nuclease degradation and a higher binding affinity for complementary RNA sequences.[4][5] These characteristics are essential for achieving potent and durable gene silencing in a complex biological environment.

Mechanisms of Action

2'-OMe modified oligonucleotides primarily mediate gene silencing through two distinct mechanisms: RNase H-mediated degradation and steric hindrance. The choice of mechanism is dictated by the design of the ASO.

1. RNase H-Mediated Degradation:

This is the most common mechanism for gene knockdown using ASOs.[4][6] RNase H is a ubiquitous cellular enzyme that recognizes DNA:RNA heteroduplexes and specifically cleaves the RNA strand.[4][6] To harness this pathway, 2'-OMe modifications are typically incorporated into a "gapmer" design. In a gapmer ASO, a central "gap" of deoxynucleotides (DNA) is flanked by "wings" of 2'-OMe modified ribonucleotides.[2] The 2'-OMe wings provide nuclease resistance and enhance binding affinity to the target mRNA, while the central DNA gap, upon hybridization to the target RNA, creates the necessary substrate for RNase H recognition and subsequent cleavage of the mRNA.[2] This leads to the degradation of the target mRNA and a reduction in the corresponding protein expression.

RNase_H_Mechanism ASO 2'-OMe Gapmer ASO Hybrid ASO:mRNA Heteroduplex ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Mediates Degradation mRNA Degradation Cleavage->Degradation NoProtein Reduced Protein Translation Degradation->NoProtein

RNase H-mediated degradation pathway for gapmer ASOs.

2. Steric Hindrance (Non-RNase H-dependent mechanism):

Fully modified 2'-OMe oligonucleotides, which lack a DNA gap, are not substrates for RNase H.[4] Instead, they function as steric blockers. By binding to a specific site on a pre-mRNA or mRNA molecule, they can physically obstruct the binding of cellular machinery involved in RNA processing. This mechanism is particularly useful for:

  • Splicing Modulation: A 2'-OMe ASO can be designed to bind to a splice site or a splicing regulatory element (enhancer or silencer) on a pre-mRNA molecule.[4][7] This can either block the recognition of a splice site, leading to exon skipping, or promote the inclusion of an exon by masking a silencer element. This approach is used in several approved ASO therapies.

  • Translational Arrest: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a 2'-OMe ASO can prevent the assembly of the ribosomal machinery, thereby inhibiting protein translation.[4]

Steric_Hindrance_Mechanisms cluster_splicing Splicing Modulation cluster_translation Translational Arrest pre_mRNA_splice pre-mRNA AlteredSplicing Altered Splicing (Exon Skipping/Inclusion) pre_mRNA_splice->AlteredSplicing ASO_splice Fully Modified 2'-OMe ASO ASO_splice->pre_mRNA_splice Binds to splice site SplicingFactors Splicing Factors SplicingFactors->pre_mRNA_splice Blocked by ASO mRNA_trans mRNA NoTranslation Inhibition of Translation mRNA_trans->NoTranslation ASO_trans Fully Modified 2'-OMe ASO ASO_trans->mRNA_trans Binds to 5' UTR/ start codon Ribosome Ribosome Ribosome->mRNA_trans Blocked by ASO

Steric hindrance mechanisms of fully modified 2'-OMe ASOs.

In Vivo Applications and Quantitative Data

2'-OMe modified ASOs have been successfully used in a variety of in vivo models to achieve gene silencing in different tissues. Systemic administration, typically via subcutaneous (SC) or intravenous (IV) injection, leads to broad distribution, with the highest accumulation observed in the liver and kidneys.

Table 1: In Vivo Efficacy of 2'-OMe and Structurally Similar 2'-MOE ASOs

Target GeneAnimal ModelASO ChemistryDose & RegimenTarget Tissue% Gene Knockdown (mRNA)Reference
Tau (human)PS19 transgenic mouse2'-MOE gapmer500 µg, single intracerebroventricular injectionBrain~50%[8]
Tau (mouse)C57BL/6 mouse2'-MOE gapmer500 µg, single intracerebroventricular injectionBrain~60%[8]
Apolipoprotein B (ApoB)MouseTocopherol-conjugated ASO (LNA/DNA gapmer)3 mg/kg, single IV injectionLiver~80%[9]
Glucagon Receptor (GCGR)Mouse2'-MOE gapmer1000 nM (in vitro electroporation)HepG2 cells>80%[6]
SMN2 (exon 7 inclusion)SMA mouse model2'-OMe PS200-400 nM (in vitro transfection)SMA patient fibroblastsSignificant increase in full-length SMN transcript[10]

Note: Much of the recent in vivo quantitative data is for the closely related 2'-O-Methoxyethyl (2'-MOE) modification, which shares similar properties with 2'-OMe and is often used in a comparable manner.

Experimental Protocols

The following protocols provide a general framework for in vivo gene silencing experiments using 2'-OMe modified ASOs in mice.

Protocol 1: Preparation and Administration of 2'-OMe ASOs

1. Materials:

  • Lyophilized 2'-OMe modified ASO (and control ASO, e.g., scrambled sequence)

  • Sterile, RNase-free phosphate-buffered saline (PBS) or 0.9% saline

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal balance

  • Appropriate animal handling and restraint devices

2. Procedure:

  • Reconstitution:

    • On the day of injection, reconstitute the lyophilized ASO in sterile, RNase-free PBS or saline to the desired stock concentration (e.g., 10-50 mg/mL).

    • Gently vortex or pipette to ensure complete dissolution.

    • Visually inspect for any particulate matter.

  • Dose Calculation:

    • Weigh each animal to determine the precise injection volume.

    • Calculate the required volume based on the target dose (e.g., 10-50 mg/kg) and the stock concentration.

    • Example: For a 25 g mouse and a target dose of 25 mg/kg, the total dose is 0.625 mg. If the stock concentration is 25 mg/mL, the injection volume would be 25 µL.

  • Administration:

    • Subcutaneous (SC) Injection:

      • Grasp the loose skin over the back or flank to form a tent.

      • Insert the needle at the base of the tented skin, parallel to the body.

      • Inject the ASO solution slowly.

      • Withdraw the needle and gently apply pressure to the injection site.

    • Intravenous (IV) Injection (Tail Vein):

      • Warm the mouse's tail under a heat lamp or in warm water to dilate the lateral tail veins.

      • Place the mouse in a restraint device.

      • Clean the tail with an alcohol wipe.

      • Insert the needle, bevel up, into one of the lateral tail veins.

      • Inject the ASO solution slowly. Resistance indicates an improper injection.

      • Withdraw the needle and apply pressure to the injection site.

ASO_Administration_Workflow Reconstitute Reconstitute Lyophilized ASO in Sterile PBS/Saline Calculate Calculate Injection Volume (based on dose and concentration) Reconstitute->Calculate Weigh Weigh Animal Weigh->Calculate Administer Administer ASO Calculate->Administer SC Subcutaneous (SC) Injection Administer->SC Route 1 IV Intravenous (IV) Injection Administer->IV Route 2 Monitor Monitor Animal (Post-injection) SC->Monitor IV->Monitor

Workflow for ASO preparation and in vivo administration.

Protocol 2: Tissue Collection and RNA Isolation

1. Materials:

  • Surgical instruments for dissection (forceps, scissors)

  • RNase-free tubes

  • RNA stabilization solution (e.g., RNAlater) or liquid nitrogen

  • Homogenizer (e.g., bead beater, rotor-stator)

  • RNA isolation kit (e.g., TRIzol, column-based kits)

  • RNase-free water

2. Procedure:

  • Tissue Harvest:

    • At the desired time point post-ASO administration, euthanize the animal using an approved method.

    • Dissect the target tissue(s) as quickly as possible to minimize RNA degradation.

    • For each tissue, either:

      • Place a small piece (≤ 0.5 cm in any dimension) into an RNase-free tube containing at least 5 volumes of RNA stabilization solution.

      • Snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Isolation (General Steps - follow kit-specific instructions):

    • Homogenization: Homogenize the tissue sample in the appropriate lysis buffer provided with the RNA isolation kit.

    • Phase Separation (for TRIzol-based methods): Add chloroform, vortex, and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (protein/lipid) layers.

    • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

    • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

    • Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

    • DNase Treatment (Recommended): Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Bioanalyzer). Intact RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

1. Materials:

  • Isolated RNA

  • Reverse transcription kit (with reverse transcriptase, dNTPs, and primers - random hexamers or oligo(dT))

  • qRT-PCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)

  • Gene-specific forward and reverse primers

  • Housekeeping gene primers (for normalization, e.g., GAPDH, β-actin)

  • qRT-PCR instrument

2. Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit according to the manufacturer's protocol. This typically involves incubating the RNA with reverse transcriptase, primers, and dNTPs.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix containing the qRT-PCR mix, forward and reverse primers for the target gene or housekeeping gene, and water.

    • Aliquot the master mix into qRT-PCR plates or tubes.

    • Add the cDNA template to each well. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination and genomic DNA amplification, respectively.

  • qRT-PCR Run:

    • Run the qRT-PCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is typically calculated as 2-ΔΔCt.

Biodistribution and Toxicity Assessment

Biodistribution:

To visualize the distribution of 2'-OMe ASOs in vivo, they can be labeled with a fluorescent dye (e.g., Cy3, Cy5).

Protocol 4: Fluorescence Microscopy for Biodistribution

  • Administer the fluorescently labeled ASO as described in Protocol 1.

  • At the desired time point, euthanize the animal and harvest the tissues of interest.

  • Fix the tissues in 4% paraformaldehyde.

  • Cryoprotect the tissues in sucrose (B13894) solutions.

  • Embed the tissues in optimal cutting temperature (OCT) compound and freeze.

  • Cut thin sections (e.g., 10-20 µm) using a cryostat.

  • Mount the sections on microscope slides.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Image the sections using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Toxicity Assessment:

It is crucial to evaluate the potential toxicity of 2'-OMe ASOs in vivo.

Protocol 5: Basic Toxicity Evaluation

  • Clinical Observations: Monitor the animals daily for any changes in behavior, appearance, or body weight.

  • Clinical Chemistry: At the end of the study, collect blood via cardiac puncture. Analyze the serum for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase - ALT, aspartate aminotransferase - AST) and kidney toxicity (e.g., blood urea (B33335) nitrogen - BUN, creatinine).

  • Histopathology:

    • Harvest key organs (liver, kidney, spleen, etc.).

    • Fix the organs in 10% neutral buffered formalin.

    • Embed the tissues in paraffin.

    • Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the stained sections under a microscope for any signs of cellular damage, inflammation, or other pathological changes.

Table 2: Common Parameters for In Vivo Toxicity Assessment

ParameterMethodTissues/FluidTypical Observations with ASO Toxicity
Body WeightDaily/Weekly MeasurementWhole AnimalWeight loss
Liver FunctionSerum ChemistrySerumElevated ALT, AST
Kidney FunctionSerum ChemistrySerumElevated BUN, Creatinine
HematologyComplete Blood Count (CBC)Whole BloodThrombocytopenia (low platelets)
HistopathologyH&E StainingLiver, Kidney, SpleenCellular degeneration, necrosis, inflammation, immune cell infiltration

Conclusion

2'-O-Methyl modified oligonucleotides are a versatile and effective tool for in vivo gene silencing. Their enhanced stability and binding affinity make them suitable for a range of applications, from basic research to therapeutic development. By following the detailed protocols and considering the mechanisms of action outlined in these application notes, researchers can effectively design and execute in vivo studies to modulate gene expression and investigate the function of their target genes. Careful assessment of efficacy, biodistribution, and potential toxicity is essential for the successful application of this technology.

References

Probing RNA Structure and Function with Abasic Site Modifications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abasic sites, also known as apurinic/apyrimidinic (AP) sites, are locations in an RNA molecule where a nucleobase has been removed, leaving the sugar-phosphate backbone intact. While often considered a form of RNA damage, recent studies have revealed that abasic sites can also act as important signaling molecules and regulators of gene expression.[1][2] Their presence can significantly alter RNA structure, stability, and interactions with proteins and other nucleic acids. This document provides detailed application notes and experimental protocols for the site-specific introduction of abasic site modifications to probe RNA structure and function.

Data Presentation

The introduction of an abasic site into an RNA molecule can have profound effects on its biophysical and functional properties. The following tables summarize key quantitative data on the impact of these modifications.

ParameterEffect of Abasic SiteQuantitative DataReference
RNA Stability Increased resistance to backbone cleavage compared to abasic DNA.Abasic RNA is approximately 15-150 times more stable than abasic DNA under various conditions.[1][1]
Translation Elongation Complete inhibition of translation.A single abasic site within a coding sequence was shown to completely halt translation in an in vitro assay.[1][3][1][3]
Translation Termination Inhibition of peptide release.Triple abasic sites at a stop codon were not recognized by release factors, preventing peptide release.[1][1]
Codon-specific Effects Position-dependent misincorporation.An abasic site in the third position of an A-U-A codon resulted in 95% isoleucine and 5% methionine incorporation in a bacterial in vitro translation system.[1][1]
RNA-Protein InteractionExpected Effect of Abasic SiteMethod for Quantification
Binding Affinity (Kd) Can either increase or decrease, depending on the specific interaction. Loss of a base can disrupt a key contact point, decreasing affinity. Conversely, increased flexibility around the abasic site may create a more favorable binding conformation, increasing affinity.Electrophoretic Mobility Shift Assay (EMSA), Filter-Binding Assay, Surface Plasmon Resonance (SPR)
Binding Kinetics (kon/koff) The rates of association (kon) and dissociation (koff) can be altered, affecting the overall dynamics of the interaction.Surface Plasmon Resonance (SPR)

Experimental Protocols

Site-Specific Introduction of an Abasic Site into a Target RNA

This protocol describes a general method for incorporating a synthetic abasic site mimic (dSpacer) into a specific position within a larger RNA molecule through chemical synthesis of a short RNA fragment followed by ligation to a larger, in vitro transcribed RNA.

Workflow for Site-Specific Abasic Site Introduction

cluster_synthesis Chemical Synthesis cluster_transcription In Vitro Transcription cluster_ligation Ligation synth_oligo Synthesize RNA oligo with 5'-phosphate and 3'-dSpacer ligate Ligate synthetic oligo (donor) to acceptor RNA using T4 RNA Ligase 1 synth_oligo->ligate Donor RNA ivt In vitro transcribe target RNA (acceptor fragment) dephos Dephosphorylate 3' end of acceptor RNA ivt->dephos dephos->ligate Acceptor RNA purify Purify full-length ligated RNA ligate->purify

Caption: Workflow for generating RNA with a site-specific abasic site.

Materials:

  • Custom chemically synthesized RNA oligonucleotide containing a 5'-phosphate and a 3'-dSpacer (abasic site mimic)

  • DNA template for the target RNA for in vitro transcription

  • T7 RNA Polymerase

  • NTPs

  • Calf Intestinal Phosphatase (CIP)

  • T4 RNA Ligase 1[4][5]

  • T4 RNA Ligase Reaction Buffer

  • PEG 8000

  • RNase Inhibitor

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

  • Elution buffer (e.g., 0.3 M sodium acetate)

  • Ethanol (B145695)

Procedure:

  • Chemical Synthesis of the Donor RNA:

    • Order a custom RNA oligonucleotide corresponding to the 5' or 3' fragment of your target RNA.

    • Crucially, this oligo must contain:

      • A 5'-phosphate group (for ligation).

      • The abasic site mimic (dSpacer or similar) at the desired position.

      • If it is the 3' fragment, it will be ligated to the 5' end of the acceptor, so the abasic site will be internal. If it is the 5' fragment, it will be ligated to the 3' end of the acceptor. For ligation to the 3' end, the synthetic oligo should have a 3' blocking group to prevent self-ligation.

  • In Vitro Transcription of the Acceptor RNA:

    • Perform a standard in vitro transcription reaction using a linearized plasmid or PCR product as a template to generate the larger RNA fragment (the acceptor).[6]

    • Purify the transcribed RNA using denaturing PAGE.

  • Dephosphorylation of the Acceptor RNA:

    • To prevent self-ligation, the 5'-triphosphate on the in vitro transcribed RNA must be removed. Treat the purified acceptor RNA with Calf Intestinal Phosphatase (CIP) according to the manufacturer's protocol.

    • Purify the dephosphorylated RNA, for example, by phenol:chloroform extraction and ethanol precipitation.

  • Ligation of the Donor and Acceptor RNAs:

    • Set up the ligation reaction in a 20 µL volume as follows[5]:

      • 2 µL 10X T4 RNA Ligase Reaction Buffer

      • 4 µL 50% PEG 8000

      • 1 µL (10 units) T4 RNA Ligase 1

      • 1 µL RNase Inhibitor

      • 20 pmol of the 3'-dephosphorylated acceptor RNA

      • 40-200 pmol of the 5'-phosphorylated donor RNA oligo

      • Nuclease-free water to 20 µL

    • Incubate at 16°C overnight or 25°C for 2 hours.

  • Purification of the Full-Length Ligated RNA:

    • Purify the full-length ligated product away from unligated fragments and enzymes using denaturing PAGE.

    • Elute the desired band from the gel and recover the RNA by ethanol precipitation.

    • Verify the integrity and purity of the final product by running an aliquot on a denaturing gel.

SHAPE-MaP Analysis of RNA Containing an Abasic Site

This protocol outlines how to use Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) to probe the structural consequences of an abasic site.[3][7][8][9][10]

Workflow for SHAPE-MaP Analysis

cluster_probing Chemical Probing cluster_rt Reverse Transcription cluster_analysis Data Analysis probe_wt Treat Wild-Type RNA with SHAPE reagent rt Perform mutational profiling (MaP) reverse transcription probe_wt->rt probe_abasic Treat Abasic RNA with SHAPE reagent probe_abasic->rt control_wt Treat Wild-Type RNA with DMSO (control) control_wt->rt control_abasic Treat Abasic RNA with DMSO (control) control_abasic->rt seq Sequence cDNA library rt->seq align Align reads and count mutations seq->align reactivity Calculate SHAPE reactivities align->reactivity compare Compare reactivity profiles (Wild-Type vs. Abasic) reactivity->compare

Caption: SHAPE-MaP workflow for comparing wild-type and abasic RNA structures.

Materials:

  • Purified wild-type and abasic-containing RNA

  • SHAPE reagent (e.g., 1M7 or NAI)

  • DMSO

  • RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)

  • Reverse transcriptase suitable for MaP (e.g., SuperScript II, III, or IV)

  • Gene-specific primers for reverse transcription

  • dNTPs

  • MnCl2

  • PCR reagents for library preparation

  • Next-generation sequencing platform

Procedure:

  • RNA Folding and SHAPE Modification:

    • For both wild-type and abasic RNA, prepare four separate reactions: (+) SHAPE reagent, (-) SHAPE reagent (DMSO control), denatured control, and an unmodified control.

    • Fold the RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature in folding buffer.

    • Add the SHAPE reagent (or DMSO for the control) to the folded RNA and incubate for the recommended time (e.g., 5-15 minutes for 1M7).

    • Quench the reaction and purify the RNA.

  • Mutational Profiling (MaP) Reverse Transcription:

    • Anneal a gene-specific primer to the modified and control RNAs.

    • Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts. This is typically done in the presence of MnCl2.[8]

    • Purify the resulting cDNA.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the cDNA using standard protocols (e.g., Illumina TruSeq).

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Use software such as ShapeMapper 2 to align the sequencing reads to the reference sequence and calculate the mutation rates at each nucleotide position.[11]

    • Calculate SHAPE reactivities by subtracting the mutation rates of the (-) control from the (+) control.

    • Compare the SHAPE reactivity profiles of the wild-type and abasic-containing RNAs to identify regions where the structure has been altered by the abasic site.

Investigating the Functional Impact of an Abasic Site on Translation

This protocol describes an in vitro translation assay to quantify the effect of a site-specific abasic site on protein synthesis.

Materials:

  • Purified wild-type and abasic-containing mRNA

  • In vitro translation system (e.g., rabbit reticulocyte lysate or a reconstituted bacterial system)

  • Amino acid mixture (with one or more radiolabeled amino acids, e.g., [³⁵S]-Methionine)

  • SDS-PAGE supplies

  • Phosphorimager or autoradiography film

Procedure:

  • In Vitro Translation Reaction:

    • Set up translation reactions for both the wild-type and abasic mRNAs according to the manufacturer's instructions for the chosen system.

    • Include a negative control with no mRNA.

    • Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes).

  • Analysis of Translation Products:

    • Stop the reactions and resolve the protein products by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.

  • Quantification:

    • Quantify the band intensities corresponding to the full-length protein product for both the wild-type and abasic mRNA reactions.

    • The presence of truncated protein products in the abasic mRNA reaction is indicative of ribosome stalling at the abasic site.

Signaling Pathways and Logical Relationships

The Ribotoxic Stress Response

The ribotoxic stress response is a signaling cascade activated by damage to ribosomes, which can be initiated by the presence of an abasic site in ribosomal RNA (rRNA). This pathway leads to the activation of MAP kinases and can result in apoptosis.[1][12][13][14][15][16][17]

Ribotoxic Stress Response Pathway

ribosome Ribosome zak ZAKα ribosome->zak activates abasic_site Abasic Site in rRNA abasic_site->ribosome in 28S rRNA jnk_p38 JNK / p38 MAP Kinases zak->jnk_p38 phosphorylates apoptosis Apoptosis jnk_p38->apoptosis inflammation Inflammation jnk_p38->inflammation

Caption: The Ribotoxic Stress Response pathway initiated by an abasic site in rRNA.

Experimental Workflow for Investigating Abasic Site-Mediated Ribosome Stalling and No-Go Decay

This workflow outlines the steps to investigate how an abasic site in an mRNA leads to ribosome stalling and subsequent degradation via the No-Go Decay (NGD) pathway.[1][3][16]

Workflow for Studying No-Go Decay

Caption: Experimental workflow to study ribosome stalling and No-Go Decay.

References

Application Notes and Protocols for Fluorescent Labeling of Oligonucleotides Containing Abasic Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic (AP) sites, also known as abasic sites, are common forms of DNA damage that arise either spontaneously from the hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway.[1] The presence and processing of AP sites are critical in various biological processes, including mutagenesis, carcinogenesis, and the cellular response to DNA-damaging agents. Consequently, the ability to accurately detect and quantify AP sites is of paramount importance in biomedical research and drug development.

Fluorescent labeling of oligonucleotides containing abasic sites provides a sensitive and versatile tool for their study. This method relies on the chemical reactivity of the aldehyde group present in the open-ring form of the AP site.[2] Fluorescent probes equipped with aldehyde-reactive moieties, such as aminooxy or hydrazide groups, can covalently bind to the AP site, allowing for visualization and quantification.[1][3] This application note provides a detailed overview of the methods for fluorescently labeling oligonucleotides with abasic sites, a comparison of commonly used fluorescent dyes, and comprehensive protocols for key experimental procedures.

Signaling Pathways and Experimental Workflows

The fluorescent labeling of abasic sites can be achieved through two primary strategies: direct chemical labeling of existing AP sites and a chemo-enzymatic approach known as Base Excision Trapping (BETr), where the AP site is generated enzymatically prior to labeling.

Direct Chemical Labeling of Abasic Sites

This method involves the direct reaction of a fluorescent probe containing an aldehyde-reactive group with an existing abasic site in an oligonucleotide. The most common reaction is the formation of a stable oxime bond between an aminooxy-functionalized fluorophore and the aldehyde group of the AP site.

G Oligo_AP Oligonucleotide with Abasic Site (AP) Reaction Oxime Bond Formation (pH 4-5) Oligo_AP->Reaction Probe Aminooxy-Fluorescent Probe Probe->Reaction Labeled_Oligo Fluorescently Labeled Oligonucleotide Reaction->Labeled_Oligo Purification Purification (e.g., HPLC, Gel Electrophoresis) Labeled_Oligo->Purification Analysis Analysis (e.g., Fluorometry, Gel Imaging) Purification->Analysis

Direct chemical labeling workflow.
Base Excision Trapping (BETr)

The BETr method is a powerful chemo-enzymatic strategy for labeling DNA.[4][5][6] It involves the site-specific incorporation of a modified base (e.g., uracil) into the DNA, which is then excised by a specific DNA glycosylase to generate an abasic site. This newly formed AP site is then "trapped" by an aldehyde-reactive fluorescent probe.

G Oligo_U Oligonucleotide with Uracil (B121893) UDG Uracil DNA Glycosylase (UDG) Oligo_U->UDG Oligo_AP Generation of Abasic Site (AP) UDG->Oligo_AP Reaction Oxime Bond Formation Oligo_AP->Reaction Probe Aminooxy-Fluorescent Probe Probe->Reaction Labeled_Oligo Fluorescently Labeled Oligonucleotide Reaction->Labeled_Oligo

Base Excision Trapping (BETr) workflow.

Data Presentation: Comparison of Fluorescent Dyes

The choice of fluorescent dye is critical for the successful detection and analysis of abasic sites. Key parameters to consider include the dye's quantum yield (a measure of its fluorescence efficiency), extinction coefficient (a measure of its ability to absorb light), and photostability. The following tables summarize the spectroscopic properties of commonly used fluorescent dyes for oligonucleotide labeling. It is important to note that the quantum yield of a dye can be influenced by its local environment and its conjugation to a biomolecule.

Table 1: Spectroscopic Properties of Common Fluorescent Dyes

Dye FamilyExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (η)
Fluorescein (B123965) Fluorescein (FAM)49551975,0000.92
Rhodamine Tetramethylrhodamine (TAMRA)55558091,0000.25
Texas Red58961585,000~0.5
Cyanine (B1664457) Cy3550570150,0000.30
Cy5649670250,0000.27
Cy3B558572130,000High
Alexa Fluor Alexa Fluor 48849551971,0000.92[7]
Alexa Fluor 555555565150,0000.10[7]
Alexa Fluor 647650668239,0000.33[7]
ATTO Dyes ATTO 48850152390,0000.80
ATTO 550554576120,0000.60
ATTO 647N644669150,0000.65

Note: Quantum yields are for the free dye in aqueous solution and can vary upon conjugation to oligonucleotides.[8] ATTO and Alexa Fluor dyes are known for their high photostability and brightness.[3][9] Cy3B is a conformationally locked cyanine dye with improved brightness and stability.[10]

Experimental Protocols

Protocol 1: Direct Chemical Labeling of an Oligonucleotide with a Pre-existing Abasic Site

This protocol describes the labeling of a synthetic oligonucleotide containing a stable abasic site analog (e.g., a tetrahydrofuran (B95107) (THF) moiety) with an aminooxy-functionalized fluorescent dye.

Materials:

  • Oligonucleotide with an abasic site (100 µM in nuclease-free water)

  • Aminooxy-functionalized fluorescent dye (e.g., Alexa Fluor 488 aminooxy, 10 mM in DMSO)

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.0

  • Nuclease-free water

  • Microcentrifuge tubes

  • Equipment for purification (e.g., HPLC system with a reverse-phase column or polyacrylamide gel electrophoresis (PAGE) apparatus)

  • Equipment for analysis (e.g., fluorometer, gel imager)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 10 µL of 100 µM oligonucleotide with abasic site (1 nmol)

    • 20 µL of Labeling Buffer

    • 5 µL of 10 mM aminooxy-dye (50 nmol, 50-fold molar excess)

    • 15 µL of nuclease-free water

    • Total volume: 50 µL

  • Incubation: Vortex the reaction mixture gently and incubate at 37°C for 2-4 hours, protected from light.

  • Purification: Purify the labeled oligonucleotide from the excess unconjugated dye.

    • HPLC Purification: Use a reverse-phase HPLC column. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.

    • PAGE Purification: Run the reaction mixture on a denaturing polyacrylamide gel. The labeled oligonucleotide will migrate slower than the unlabeled one. Excise the band corresponding to the labeled product and elute the DNA.

  • Quantification and Analysis:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for DNA concentration) and at the excitation maximum of the dye (for dye concentration).

    • Calculate the labeling efficiency as the ratio of the concentration of the dye to the concentration of the oligonucleotide.

    • Analyze the fluorescence of the labeled product using a fluorometer or by visualizing the gel on a fluorescent scanner.

Protocol 2: Chemo-enzymatic Labeling using Base Excision Trapping (BETr)

This protocol describes the labeling of a PCR product containing uracil bases using Uracil DNA Glycosylase (UDG) and an aminooxy-functionalized dye.

Materials:

  • PCR product containing uracil bases (purified)

  • Uracil DNA Glycosylase (UDG) (e.g., 1 U/µL)

  • 10x UDG Reaction Buffer

  • Aminooxy-functionalized fluorescent dye (10 mM in DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

  • PCR purification kit

  • Equipment for analysis (e.g., fluorometer, gel imager)

Procedure:

  • UDG Reaction Setup: In a microcentrifuge tube, combine the following:

    • 1 µg of uracil-containing PCR product

    • 5 µL of 10x UDG Reaction Buffer

    • 1 µL of UDG (1 Unit)

    • Nuclease-free water to a final volume of 49 µL

  • Incubation for AP Site Generation: Incubate the reaction at 37°C for 30 minutes to allow UDG to excise the uracil bases, creating abasic sites.

  • Labeling Reaction:

    • Add 1 µL of 10 mM aminooxy-dye (200-fold molar excess, assuming ~50 pmol of PCR product) to the reaction mixture.

    • The buffer conditions for the UDG reaction are generally compatible with the labeling reaction.

  • Incubation for Labeling: Incubate the mixture at 37°C for 1-2 hours, protected from light.

  • Purification: Purify the labeled DNA using a standard PCR purification kit to remove the enzyme, excess dye, and buffer components.

  • Analysis: Analyze the labeled product as described in Protocol 1.

Conclusion

The fluorescent labeling of oligonucleotides containing abasic sites is a robust and sensitive technique with broad applications in the study of DNA damage and repair. The choice between direct chemical labeling and the BETr approach will depend on the specific experimental design and the nature of the starting material. By selecting the appropriate fluorescent dye and following optimized protocols, researchers can effectively label and analyze oligonucleotides with abasic sites, gaining valuable insights into fundamental biological processes and the mechanisms of action of DNA-targeted therapeutics.

References

Incorporation of DMT-2'-OMe-D-Ribitol Phosphoramidite in Aptamer Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded oligonucleotides capable of binding to specific target molecules with high affinity and specificity, have emerged as a promising class of therapeutics and diagnostic agents. However, their clinical translation is often hampered by their susceptibility to nuclease degradation in biological fluids. Chemical modifications of the aptamer backbone are a key strategy to enhance their stability and in vivo performance. The incorporation of 2'-O-Methyl (2'-OMe) modifications is a well-established method to increase nuclease resistance and improve binding affinity.[1][2][3] This document provides detailed application notes and protocols for the incorporation of a specific abasic site phosphoramidite (B1245037), DMT-2'-OMe-D-Ribitol phosphoramidite, in aptamer design. This modification introduces a 2'-OMe-D-Ribitol moiety, an abasic site mimic, which can be strategically placed within the aptamer sequence to modulate its structural and functional properties.

Advantages of 2'-OMe-D-Ribitol Modification

The introduction of 2'-OMe-D-Ribitol modifications into aptamers offers several advantages for therapeutic and diagnostic applications:

  • Enhanced Nuclease Resistance: The 2'-OMe group sterically hinders the approach of nucleases, significantly increasing the aptamer's half-life in serum and other biological matrices.[1][3][4] Fully 2'-OMe modified oligonucleotides have demonstrated substantially longer half-lives compared to unmodified DNA or RNA.[1]

  • Increased Binding Affinity: The 2'-OMe modification pre-organizes the sugar pucker into an A-form helix, which is often favorable for target binding, potentially leading to an increased affinity (lower Kd) for the target molecule.[5] However, the effect on affinity can be position-dependent and should be empirically determined.[2]

  • Modulation of Aptamer Structure: The introduction of an abasic site, even a stabilized mimic like 2'-OMe-D-Ribitol, can introduce flexibility or alter the local conformation of the aptamer. This can be strategically employed to optimize the aptamer's three-dimensional structure for target recognition.

  • Reduced Immunogenicity: As chemically modified oligonucleotides, 2'-OMe-modified aptamers are generally considered to have low immunogenicity compared to other classes of targeting molecules like antibodies.

Data Presentation: Quantitative Comparison of Modified vs. Unmodified Aptamers

The following tables summarize quantitative data from various studies, highlighting the impact of 2'-OMe modifications on key aptamer properties.

Table 1: Nuclease Resistance

Aptamer/OligonucleotideModificationMatrixHalf-lifeReference
DNA oligonucleotideUnmodifiedFresh Human Serum~5 hours[6]
RNA oligonucleotideUnmodifiedSerumSeconds to minutes[1]
2'-fluoro RNA oligonucleotide2'-F pyrimidinesFresh Human Serum~10 hours[6]
Fully 2'-O-Methyl RNA100% 2'-OMeFresh Human Serum>240 hours[1][6]
2mHNE-5 AptamerFully 2'-OMeFetal Bovine SerumNo degradation after 24 hours[3]
DNA-I AptamerUnmodifiedFetal Bovine SerumLittle remaining after 4 hours[3]

Table 2: Binding Affinity (Kd)

AptamerTargetModificationKd (nM)Reference
Anti-VEGF Aptamer (ARC245)VEGF2'-OMe A and G2[1]
2mHNE-1Human Neutrophil ElastaseFully 2'-OMe520[3]
2mHNE-2Human Neutrophil ElastaseFully 2'-OMe180[3]
2mHNE-5Human Neutrophil ElastaseFully 2'-OMe45-120[3]
DNA-IHuman Neutrophil ElastaseUnmodified280[3]
Tobramycin Binding RNA AptamerTobramycinUnmodifiedNot specified[7]
Tobramycin Binding RNA AptamerPartially/Totally 2'-OMeTobramycinSlightly affected[7]
O2.G1 DNA AptamerTarget not specified3'-end 2'-OMe26.3 ± 4.9[2]
O2.G2 DNA AptamerTarget not specified5'-end 2'-OMe13.7 ± 2.3[2]
Unmodified DNA AptamerTarget not specifiedUnmodified~4.4[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Aptamers Incorporating this compound

This protocol describes the automated solid-phase synthesis of an aptamer with a site-specific incorporation of this compound using standard phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups

  • This compound

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • Purification cartridges or HPLC system

Procedure:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required reagents and phosphoramidites, including the this compound dissolved in anhydrous acetonitrile.

  • Synthesis Initiation: Start the synthesis with the CPG solid support containing the first nucleoside of the aptamer sequence.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using the deblocking solution. The amount of cleaved DMT cation, measured by its absorbance, can be used to monitor coupling efficiency. b. Coupling: The this compound (or a standard nucleoside phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.[8] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the aptamer sequence until the desired length is achieved.

  • Final Deblocking (Optional): The final 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).[8]

  • Cleavage and Deprotection: The synthesized aptamer is cleaved from the CPG support, and all protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

  • Purification: The crude aptamer is purified using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge-based purification.

  • Characterization: The purity and identity of the final aptamer product should be confirmed by techniques like mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Protocol 2: SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for 2'-OMe Modified Aptamers

This protocol outlines a general procedure for selecting 2'-OMe modified aptamers. This can be achieved by using 2'-OMe modified nucleotide triphosphates during the enzymatic amplification steps, which often requires engineered polymerases.

Materials:

  • Target molecule

  • Initial oligonucleotide library (DNA or RNA with randomized region)

  • 2'-O-Methyl modified nucleoside triphosphates (e.g., 2'-OMe-ATP, 2'-OMe-CTP, 2'-OMe-GTP, 2'-OMe-UTP)

  • Engineered DNA polymerase and reverse transcriptase capable of utilizing 2'-OMe-NTPs

  • PCR primers (forward and reverse)

  • PCR reaction mix

  • Selection buffer

  • Wash buffer

  • Elution buffer

  • Method for partitioning bound from unbound sequences (e.g., nitrocellulose filter binding, magnetic beads)

  • DNA sequencing platform

Procedure:

  • Library Preparation: Synthesize a single-stranded DNA or RNA library containing a central randomized region flanked by constant regions for primer annealing.

  • Selection Step: a. Incubate the oligonucleotide library with the immobilized target molecule in the selection buffer to allow for binding. b. Wash away the unbound sequences using the wash buffer. The stringency of the washing steps can be increased in later rounds of selection. c. Elute the bound sequences from the target using the elution buffer or by denaturing the target-aptamer complex.

  • Amplification Step: a. Reverse Transcription (for RNA libraries): The eluted RNA sequences are reverse transcribed into cDNA using a reverse transcriptase that can read the 2'-OMe modified template and dNTPs. b. PCR Amplification: The cDNA (or eluted ssDNA) is amplified by PCR using primers specific to the constant regions. To generate a 2'-OMe modified library for the next round, 2'-OMe-NTPs are used in the PCR reaction with an appropriate engineered DNA polymerase.

  • Strand Separation: The double-stranded PCR product is treated to generate a single-stranded oligonucleotide pool for the next round of selection.

  • Iterative Rounds: Repeat the selection and amplification steps for multiple rounds (typically 8-15 rounds), progressively increasing the selection pressure to enrich for high-affinity binders.

  • Sequencing and Analysis: After the final round of selection, the enriched pool is cloned and sequenced, or analyzed by high-throughput sequencing to identify individual aptamer candidates.

  • Candidate Characterization: Individual aptamer candidates are synthesized and characterized for their binding affinity (e.g., using SPR or ITC) and specificity.

Protocol 3: Nuclease Resistance Assay

This protocol describes a method to evaluate the stability of 2'-OMe-D-Ribitol modified aptamers in serum.

Materials:

  • 5'-radiolabeled or fluorescently labeled aptamer (modified and unmodified control)

  • Human serum (or other biological fluid)

  • Incubator at 37°C

  • Stop solution (e.g., containing EDTA and formamide)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Incubation: Incubate the labeled aptamer at a final concentration of ~1 µM in 80% (v/v) human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately mix the aliquots with an equal volume of stop solution to quench the nuclease activity.

  • PAGE Analysis: Analyze the samples by denaturing PAGE to separate the full-length aptamer from its degradation products.

  • Quantification: Visualize the gel using a phosphorimager or fluorescence scanner and quantify the intensity of the band corresponding to the full-length aptamer at each time point.

  • Half-life Calculation: Plot the percentage of intact aptamer versus time and fit the data to a one-phase decay model to calculate the half-life of the aptamer.

Protocol 4: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for determining the binding affinity (Kd) of a 2'-OMe-D-Ribitol modified aptamer to its target protein using SPR.[7][9][10]

Materials:

  • SPR instrument

  • Sensor chip (e.g., streptavidin-coated for biotinylated aptamers)

  • Biotinylated aptamer

  • Target protein at various concentrations

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution

Procedure:

  • Aptamer Immobilization: Immobilize the biotinylated aptamer onto the streptavidin-coated sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the target protein in the running buffer over the sensor surface.

  • Binding Measurement: Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the target protein to the immobilized aptamer.

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the target-aptamer complex.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound target and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

experimental_workflow cluster_synthesis Aptamer Synthesis & Modification cluster_selection Aptamer Selection (SELEX) cluster_evaluation Functional Evaluation synthesis Solid-Phase Synthesis modification Incorporate DMT-2'-OMe-D-Ribitol Phosphoramidite synthesis->modification purification Purification (HPLC/PAGE) modification->purification characterization Characterization (MS) purification->characterization binding_assay Binding Affinity (SPR, ITC) characterization->binding_assay library Initial Library selection Target Binding & Washing library->selection amplification PCR with 2'-OMe-NTPs selection->amplification enrichment Enriched Pool amplification->enrichment enrichment->selection Multiple Rounds enrichment->binding_assay stability_assay Nuclease Resistance binding_assay->stability_assay cellular_assay Cellular Uptake & Efficacy stability_assay->cellular_assay

Caption: Workflow for design and evaluation of 2'-OMe-D-Ribitol modified aptamers.

signaling_pathway cluster_pathway Cellular Signaling Pathway receptor Target Receptor binding Binding receptor->binding aptamer 2'-OMe-D-Ribitol Aptamer aptamer->binding inhibition Inhibition of Receptor Function binding->inhibition downstream Downstream Signaling Cascade inhibition->downstream Blocks cellular_response Altered Cellular Response downstream->cellular_response

Caption: General mechanism of aptamer-mediated inhibition of a cell surface receptor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot low coupling efficiency during oligonucleotide synthesis with modified phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences. The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1][2] Even a small decrease in coupling efficiency can lead to a dramatic reduction in the final yield, especially for long oligonucleotides. For example, a 50-mer oligonucleotide synthesized with 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, while the same oligonucleotide synthesized with 98.5% efficiency will only yield about 52% of the full-length product.[3]

Q2: What are the most common causes of low coupling efficiency with modified phosphoramidites?

A2: Low coupling efficiency with modified phosphoramidites can stem from several factors:

  • Reagent Quality: The purity of phosphoramidites and all other reagents is paramount. Impurities, the presence of moisture, or oxidized phosphoramidites can significantly decrease coupling efficiency.[3] Modified phosphoramidites, in particular, can have lower coupling efficiencies, sometimes as low as 90%.[4][5]

  • Suboptimal Activator: The choice of activator, its concentration, and its freshness are critical for the coupling reaction. An inappropriate or degraded activator will lead to reduced efficiency.[1]

  • Reaction Conditions: Factors such as coupling time, temperature, and solvent quality play a significant role. Insufficient coupling time will result in incomplete reactions, while excessively long times can lead to side reactions.[] The use of anhydrous acetonitrile (B52724) is essential, as any moisture will react with the activated phosphoramidites.[3]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagents from reaching the synthesis column.[1]

  • Sequence-Dependent Effects: The chemical nature and size of the modification on the phosphoramidite can cause steric hindrance, slowing down the coupling reaction.[] Furthermore, certain sequences, like those rich in guanine, are prone to forming secondary structures that can impede the accessibility of the 5'-hydroxyl group.[]

  • Solid Support Issues: The type and quality of the solid support can also influence coupling efficiency.

Q3: How can I monitor the coupling efficiency during synthesis?

A3: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1][7] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each cycle indicates efficient coupling in the previous step. A sudden drop in the trityl signal is a clear indication of a coupling problem.[1]

Q4: My trityl signal dropped unexpectedly. What are the immediate troubleshooting steps?

A4: A sudden drop in the trityl signal indicates a failure in the most recent coupling step. Here is a systematic approach to troubleshooting this issue:

  • Check Reagents:

    • Phosphoramidite: Ensure the correct phosphoramidite was used and that it is not expired or degraded. Pay special attention to the handling and storage of modified phosphoramidites, as they can be more sensitive.

    • Activator: Verify that the activator solution is fresh and at the correct concentration.

    • Acetonitrile: Confirm that the acetonitrile used for dilutions and washes is anhydrous.

  • Check Instrument:

    • Fluidics: Inspect the synthesizer for any leaks or blockages in the lines delivering the phosphoramidite and activator.

    • Reagent Delivery: Ensure that the instrument is delivering the correct volumes of all reagents.

  • Review Synthesis Protocol:

    • Coupling Time: For bulky modified phosphoramidites, a longer coupling time may be necessary. Standard coupling times for modified amidites are often in the range of 2-5 minutes but may require optimization.[8]

Q5: How does the type of modification on the phosphoramidite affect coupling efficiency?

A5: The nature of the modification plays a significant role. Bulky modifications, such as large fluorescent dyes, can cause steric hindrance, making it more difficult for the phosphoramidite to access the 5'-hydroxyl group of the growing oligonucleotide chain. This can necessitate longer coupling times or the use of more potent activators. Some modifications may also be sensitive to the chemical conditions of the synthesis cycle, potentially leading to degradation and lower coupling efficiency.

Data Presentation

Table 1: Common Activators for Phosphoramidite Coupling

ActivatorTypical ConcentrationpKaNotes
1H-Tetrazole0.45 M4.8Standard, widely used activator.[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and faster than 1H-Tetrazole.[1] Effective due to higher solubility and greater acidity.[9]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[1][9][10]

Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Yield of Full-Length Product
20-mer99.5%~89.8%
20-mer98.5%~77.8%
50-mer99.5%~77.8%
50-mer98.5%~52.0%
100-mer99.0%~36.6%
100-mer98.0%~13.3%

Calculations are based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Experimental Protocols

Protocol 1: Trityl Cation Assay for Real-Time Monitoring of Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • During the synthesis, the acidic deblocking solution containing the orange DMT cation is collected as it elutes from the synthesis column after each coupling and capping step.[11]

  • Most modern DNA synthesizers are equipped with a spectrophotometer to measure the absorbance of the trityl cation in real-time. The absorbance is typically measured at or around 495 nm.

  • The synthesizer's software will typically plot the trityl absorbance for each cycle.

  • A consistent and high absorbance reading from cycle to cycle indicates a high and uniform coupling efficiency.

  • A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.[1] The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, a feature often automated by the synthesizer's software.

Protocol 2: HPLC Analysis of Crude Oligonucleotide for Purity Assessment

Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences resulting from low coupling efficiency.

Methodology:

  • Sample Preparation: After synthesis and cleavage from the solid support, the crude oligonucleotide sample is deprotected. A small aliquot of the crude sample is then desalted.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable column is used. Reversed-phase (RP) and ion-exchange (IE) HPLC are common methods.

    • RP-HPLC: Separates based on hydrophobicity. The full-length product, if it still has the DMT group on (trityl-on), will be more hydrophobic and have a longer retention time than the truncated "failure" sequences.

    • IE-HPLC: Separates based on the charge of the phosphate (B84403) backbone. Longer oligonucleotides have more charge and will bind more tightly to the column.

  • Analysis:

    • The prepared sample is injected into the HPLC system.

    • A gradient of an appropriate mobile phase is used to elute the oligonucleotides from the column.

    • The UV detector, typically set at 260 nm, records the absorbance as the different species elute.

    • The resulting chromatogram will show a major peak corresponding to the full-length product and smaller peaks corresponding to shorter, truncated sequences. The relative area of the full-length product peak provides a quantitative measure of the purity of the crude product and an indirect assessment of the overall coupling efficiency.

Mandatory Visualization

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency Observed (e.g., Low Trityl Signal) check_reagents Step 1: Verify Reagent Quality start->check_reagents check_phosphoramidite Phosphoramidite Fresh & Correct? check_reagents->check_phosphoramidite check_activator Activator Fresh & Correct Concentration? check_phosphoramidite->check_activator Yes resolution Coupling Efficiency Restored check_phosphoramidite->resolution No -> Replace Phosphoramidite check_solvent Anhydrous Acetonitrile Used? check_activator->check_solvent Yes check_activator->resolution No -> Prepare Fresh Activator check_instrument Step 2: Inspect Synthesizer check_solvent->check_instrument Yes check_solvent->resolution No -> Use Fresh Anhydrous Solvent check_leaks Leaks or Blockages in Lines? check_instrument->check_leaks check_delivery Correct Reagent Volume Delivered? check_leaks->check_delivery No check_leaks->resolution Yes -> Fix Leaks/ Clear Blockages optimize_protocol Step 3: Optimize Synthesis Protocol check_delivery->optimize_protocol Yes check_delivery->resolution No -> Calibrate Instrument increase_coupling_time Increase Coupling Time for Bulky Modifications optimize_protocol->increase_coupling_time change_activator Consider a Stronger Activator (e.g., ETT, DCI) increase_coupling_time->change_activator sequence_considerations Step 4: Evaluate Sequence-Specific Issues change_activator->sequence_considerations check_secondary_structure Sequence Prone to Secondary Structures? (e.g., G-rich) sequence_considerations->check_secondary_structure use_denaturants Use Denaturing Agents or Modified Monomers check_secondary_structure->use_denaturants Yes check_secondary_structure->resolution No use_denaturants->resolution

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Oligonucleotide_Synthesis_Cycle deblocking 1. Deblocking (Trityl Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Free 5'-OH capping 3. Capping (Blocking Unreacted Sites) coupling->capping Phosphite Triester oxidation 4. Oxidation (Stabilizing the Linkage) capping->oxidation Capped Failures oxidation->deblocking Stable Phosphate Triester

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

References

Optimizing coupling time for DMT-2'-OMe-D-Ribitol phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the coupling time and overall performance of DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide: Optimizing Coupling Time

Low coupling efficiency is a primary concern during oligonucleotide synthesis, leading to lower yields of the full-length product and an increase in truncated sequences.[1][2] This guide provides a structured approach to troubleshoot and optimize the coupling step for DMT-2'-OMe-D-Ribitol phosphoramidite.

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete Coupling: The coupling time may be too short for the this compound to react completely with the free 5'-hydroxyl group on the growing oligonucleotide chain.[1]Increase the coupling time incrementally. For sterically hindered phosphoramidites like 2'-OMe modified versions, a longer coupling time is often necessary.[3][4] Start with the synthesizer's standard protocol and increase the coupling time in timed intervals (e.g., 2, 5, 10, and 15 minutes) to determine the optimal duration.
Suboptimal Activator: The activator may not be efficient enough for this specific phosphoramidite, or its concentration may be incorrect.[5]Use a more potent activator such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), which are known to be effective for sterically demanding monomers.[3][6] Ensure the activator concentration is optimal as too little can result in incomplete activation, while too much can promote side reactions.[]
Reagent Degradation: The phosphoramidite or other reagents may have degraded due to improper storage or prolonged exposure to air and moisture.[8]Use fresh, high-quality this compound and anhydrous solvents.[9] Prepare fresh phosphoramidite solutions before synthesis and do not store them on the synthesizer for extended periods.[8]
High Levels of Truncated Sequences (n-1) Inefficient Coupling: A significant portion of the growing chains are not coupling with the incoming phosphoramidite in each cycle.[2]In addition to optimizing coupling time and activator, consider increasing the phosphoramidite concentration to drive the reaction towards completion.[6] A double coupling step, where the phosphoramidite and activator are delivered a second time, can also be beneficial.
Moisture Contamination: Water in the system will react with the activated phosphoramidite, preventing it from coupling to the oligonucleotide chain.[8][9]Ensure all reagents, especially acetonitrile, are anhydrous (<10 ppm water).[8] Maintain a dry inert gas (argon or helium) flow through the synthesizer to prevent moisture from entering the system.[9]
Inconsistent Coupling Efficiency Instrument Fluidics Issues: Problems with the synthesizer's delivery of reagents, such as blocked lines or leaks, can lead to inconsistent results.[5]Perform regular maintenance on your oligonucleotide synthesizer. Check for any leaks or blockages in the fluidics system to ensure accurate and consistent reagent delivery.
Solid Support Issues: The solid support may have poor morphology or be overloaded, hindering the accessibility of the 5'-hydroxyl groups.[5] For long oligonucleotides, the growing chains can cause steric hindrance, reducing reagent diffusion.[9]Use a solid support with appropriate pore size and loading capacity for your synthesis scale. For longer sequences, a support with larger pores (e.g., 1000 Å or 2000 Å) may be necessary to improve reagent accessibility.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting coupling time for this compound?

A1: For many modified phosphoramidites, including 2'-OMe variants, a longer coupling time than the standard 30 seconds used for regular DNA phosphoramidites is often required.[10] A good starting point for optimization is 2-5 minutes. For some 2'-OMe-PACE monomers, a coupling time of 15 minutes with DCI as the activator is recommended.[4]

Q2: How do I monitor the coupling efficiency during the synthesis?

A2: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the detritylation step.[5] The dimethoxytrityl (DMT) cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each cycle indicates efficient coupling in the previous step. A sudden drop in the signal is a clear indicator of a coupling problem.[5]

Q3: Can the choice of activator affect the optimal coupling time?

A3: Yes, the choice of activator is critical and can significantly influence the required coupling time.[3] More potent activators like DCI or ETT can lead to faster coupling kinetics compared to traditional activators like 1H-Tetrazole.[3][6] When using a stronger activator, you may be able to achieve high coupling efficiency with a shorter coupling time.

Q4: What impact does moisture have on the coupling reaction?

A4: Moisture has a highly detrimental effect on the coupling reaction. Phosphoramidites are extremely sensitive to water.[8] Any moisture present in the reagents or the synthesizer will react with the activated phosphoramidite, effectively quenching it and preventing it from coupling to the growing oligonucleotide chain. This leads to lower coupling efficiency and an increase in truncated sequences.[9] Therefore, maintaining strictly anhydrous conditions is paramount for successful oligonucleotide synthesis.[8][9]

Q5: How can I confirm the purity and identity of my final oligonucleotide?

A5: After synthesis and deprotection, the purity and identity of the oligonucleotide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] Reverse-phase HPLC can be used to assess the purity by separating the full-length product from shorter, truncated sequences. Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometry will confirm the molecular weight of the synthesized oligonucleotide, verifying its identity.[5]

Experimental Protocol: Optimization of Coupling Time

This protocol provides a framework for systematically optimizing the coupling time for this compound.

Objective: To determine the minimum coupling time required to achieve maximum coupling efficiency for this compound in a standard oligonucleotide synthesis.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Oligonucleotide synthesizer

Methodology:

  • Synthesizer Preparation: Ensure the oligonucleotide synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Design: Program the synthesizer to synthesize a short, test oligonucleotide sequence that includes the DMT-2'-OMe-D-Ribitol modification. For example: 5'-T(X)T TTT TTT T-3', where 'X' is the this compound.

  • Synthesis Cycles:

    • Perform four separate syntheses of the test sequence.

    • For each synthesis, vary the coupling time specifically for the this compound addition:

      • Synthesis 1: 2 minutes

      • Synthesis 2: 5 minutes

      • Synthesis 3: 10 minutes

      • Synthesis 4: 15 minutes

    • Keep all other synthesis parameters (reagent concentrations, other coupling times, etc.) constant across all four runs.

  • Trityl Monitoring: Collect the trityl cation effluent at each detritylation step and measure its absorbance at 495 nm. Calculate the stepwise coupling efficiency for each cycle.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC to determine the percentage of the full-length product.

    • Confirm the identity of the full-length product by mass spectrometry.

Data Presentation:

The following tables present hypothetical data for the optimization experiment described above.

Table 1: Stepwise Coupling Efficiency based on Trityl Monitoring

Coupling Time (min)Average Stepwise Coupling Efficiency (%)
297.5
598.8
1099.5
1599.6

Table 2: Purity of Crude Oligonucleotide by HPLC Analysis

Coupling Time (min)Full-Length Product (%)Truncated Sequences (n-1, etc.) (%)
285.214.8
592.17.9
1096.33.7
1596.53.5

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Optimization_Workflow cluster_synthesis Synthesis Runs S1 Synthesis 1 (2 min coupling) Trityl Trityl Monitoring (Stepwise Efficiency) S1->Trityl S2 Synthesis 2 (5 min coupling) S2->Trityl S3 Synthesis 3 (10 min coupling) S3->Trityl S4 Synthesis 4 (15 min coupling) S4->Trityl Start Prepare Reagents & Synthesizer Start->S1 Start->S2 Start->S3 Start->S4 Cleavage Cleavage & Deprotection Trityl->Cleavage Analysis HPLC & Mass Spec Analysis Cleavage->Analysis Conclusion Determine Optimal Coupling Time Analysis->Conclusion

References

Technical Support Center: Deprotection of 2'-OMe Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully deprotecting oligonucleotides containing 2'-O-Methyl (2'-OMe) modifications.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of 2'-OMe modified oligonucleotides in a question-and-answer format.

Question 1: My final product shows a lower purity than expected after deprotection. What are the common causes?

Answer: Lower than expected purity in 2'-OMe modified oligonucleotides after deprotection can stem from several factors. The primary reason is often incomplete removal of protecting groups, particularly from the guanine (B1146940) base, which is the most difficult to remove.[1][2] Another common issue is the degradation of sensitive components, such as dyes, if the deprotection conditions are too harsh.[1][2][3]

To troubleshoot, it is recommended to:

  • Verify Complete Deprotection: Use mass spectrometry to confirm the complete removal of all protecting groups.[1][2] The presence of species with higher molecular weights than the expected product often indicates incomplete deprotection.[4]

  • Check Reagent Freshness: Ensure that the deprotection reagents, especially ammonium (B1175870) hydroxide (B78521), are fresh. Old ammonium hydroxide can lose its potency, leading to incomplete deprotection.[1][3]

  • Optimize Deprotection Time and Temperature: Refer to the recommended protocols for your specific protecting groups and oligonucleotide composition. Insufficient time or temperature will result in incomplete deprotection.

  • Consider Sensitive Modifications: If your oligonucleotide contains sensitive dyes (e.g., TAMRA, HEX) or other labile modifications, standard deprotection methods may not be suitable.[1][2][3] In such cases, milder deprotection strategies are required.

Question 2: I am using AMA for deprotection and see a significant side product in my analysis. What could be the cause?

Answer: A common side reaction when using AMA (Ammonium Hydroxide/Methylamine) is the transamination of the cytosine base.[3] This occurs when dC is protected with benzoyl (Bz) group. The methylamine (B109427) in the AMA reagent can react with the Bz-dC, leading to the formation of N4-Methyl-dC.

To prevent this side reaction, it is crucial to use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) during oligonucleotide synthesis when planning to use AMA for deprotection.[3][5]

Question 3: How should I deprotect an oligonucleotide that contains both 2'-OMe modifications and sensitive dyes?

Answer: Oligonucleotides containing sensitive modifications like certain fluorescent dyes require milder deprotection conditions to prevent their degradation.[1][2][3] For oligos with dyes like TAMRA, standard deprotection with ammonium hydroxide or AMA at high temperatures is not recommended.

Alternative, milder deprotection protocols should be used:

  • t-Butylamine/Methanol/Water: A mixture of t-butylamine/methanol/water (1:1:2) can be used for overnight deprotection at 55°C.[1]

  • t-Butylamine/Water: An alternative is using t-butylamine/water (1:3) for 6 hours at 60°C.[1]

  • Potassium Carbonate in Methanol: For extremely sensitive modifications, "UltraMild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) should be used during synthesis, followed by deprotection with 0.05M potassium carbonate in methanol.[1]

Question 4: My oligonucleotide contains phosphorothioate (B77711) (PS) linkages in addition to 2'-OMe modifications. Are there any special deprotection considerations?

Answer: The deprotection of oligonucleotides containing both 2'-OMe and phosphorothioate linkages is generally similar to that of standard DNA. The phosphorothioate backbone is stable under the basic conditions used for standard and "UltraFAST" deprotection protocols. Therefore, you can follow the recommended guidelines for the specific base-protecting groups used in your synthesis.

Frequently Asked Questions (FAQs)

What is the general principle for deprotecting 2'-OMe modified oligonucleotides?

The deprotection of oligonucleotides containing 2'-OMe modifications is considered to be virtually identical to the deprotection of standard DNA oligonucleotides.[1][2][5][6] The 2'-OMe group is stable under standard basic deprotection conditions. Therefore, the choice of deprotection strategy should be based on the other components of the oligonucleotide, such as the base-protecting groups and any other sensitive modifications.[1][3]

What are the standard deprotection methods for 2'-OMe oligonucleotides?

There are two primary recommended methods for deprotecting 2'-OMe oligonucleotides:

  • Regular Deprotection: This traditional method uses concentrated ammonium hydroxide. The time and temperature required depend on the type of protecting group on the guanine base.[1][3][5]

  • UltraFAST Deprotection: This method utilizes a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[1][3][5] It significantly reduces the deprotection time. It is essential to use Ac-dC phosphoramidite with this method to avoid side reactions.[3][5]

How can I confirm that my oligonucleotide is fully deprotected?

Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is the most reliable method to confirm complete deprotection.[1][2][4] The observed molecular weight should match the calculated molecular weight of the fully deprotected oligonucleotide. The presence of peaks corresponding to the mass of the oligo plus the mass of any remaining protecting groups indicates incomplete deprotection.[4]

What should I do if my oligonucleotide contains a single RNA linkage among 2'-OMe modifications?

If a hybrid oligonucleotide contains even a single ribonucleoside linkage (with a 2'-hydroxyl group), it must be treated as an RNA oligonucleotide.[1][2][5] This means a separate 2'-silyl group deprotection step will be required after the initial basic deprotection. However, this does not apply to 2'-OMe modifications, which are stable.

Data Summary Tables

Table 1: Deprotection Conditions using Ammonium Hydroxide (Regular Method)

dG Protecting GroupTemperatureTime
iBu-dGRoom Temp.36h
55°C16h
65°C8h
dmf-dG, Ac-dGRoom Temp.16h
55°C4h
65°C2h
iPr-Pac-dGRoom Temp.2h
55°C0.5h

Data sourced from Glen Research.[5]

Table 2: Deprotection Conditions using AMA (UltraFAST Method)

dG Protecting GroupTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 min
37°C30 min
55°C10 min
65°C5 min

Note: The use of Ac-dC is mandatory to avoid side reactions. Data sourced from Glen Research.[3][6]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is for the rapid deprotection of 2'-OMe modified oligonucleotides synthesized with standard base-protecting groups, including Ac-dC.

Materials:

  • Oligonucleotide bound to solid support

  • Ammonium Hydroxide (30%)

  • Methylamine (40% in water)

  • Microcentrifuge tubes or vials

Procedure:

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).

  • Transfer the solid support with the synthesized oligonucleotide to a clean tube or vial.

  • Add the AMA solution to the solid support (typically 1 mL for a 1 µmole synthesis).

  • Seal the tube or vial tightly.

  • Incubate at 65°C for 5-10 minutes.

  • After incubation, cool the tube to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for downstream processing such as purification or desalting.

Protocol 2: Deprotection of Oligonucleotides with Sensitive Dyes

This protocol is for deprotecting 2'-OMe modified oligonucleotides containing base-labile dyes like TAMRA.

Materials:

Procedure:

  • Prepare the deprotection solution by mixing tert-butylamine and water in a 1:3 (v/v) ratio.

  • Transfer the solid support with the synthesized oligonucleotide to a clean tube or vial.

  • Add the tert-butylamine/water solution to the solid support.

  • Seal the tube or vial tightly.

  • Incubate at 60°C for 6 hours.

  • After incubation, cool the tube to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for downstream processing.

Visualized Workflows

Deprotection_Workflow cluster_start Start cluster_decision Decision cluster_fast UltraFAST Path cluster_mild Mild Deprotection Path cluster_end Finish start Synthesized 2'-OMe Oligo (on solid support) decision Contains sensitive dyes? start->decision ama Add AMA Reagent (NH4OH/Methylamine) Ac-dC required decision->ama No mild_reagent Add Mild Reagent (e.g., t-Butylamine/Water) decision->mild_reagent Yes heat_fast Incubate 65°C, 5-10 min ama->heat_fast end_product Cleaved & Deprotected Oligo (Ready for Purification) heat_fast->end_product heat_mild Incubate 60°C, 6 hours mild_reagent->heat_mild heat_mild->end_product

Caption: Decision workflow for 2'-OMe oligonucleotide deprotection.

Troubleshooting_Workflow start Low Purity or Side Products Observed ms_check Perform Mass Spec Analysis start->ms_check incomplete_deprotection Incomplete Deprotection? ms_check->incomplete_deprotection side_product Unexpected Mass? incomplete_deprotection->side_product No solution1 Increase deprotection time/temp Use fresh reagents incomplete_deprotection->solution1 Yes solution2 Check for Bz-dC with AMA (transamination side product) Switch to Ac-dC side_product->solution2 Yes ok Purity Issue Resolved solution1->ok solution2->ok

Caption: Troubleshooting logic for purity issues in deprotection.

References

Avoiding side reactions during synthesis with abasic phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding side reactions during oligonucleotide synthesis using abasic phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is an abasic site and why is it challenging to incorporate into oligonucleotides?

An abasic site, also known as an AP site, is a position in the DNA backbone where the nucleobase has been removed, leaving only the sugar-phosphate structure.[1] These sites are common forms of DNA damage and are of significant interest in biological research.[2] The primary challenge in synthesizing oligonucleotides with true abasic sites is their inherent instability, particularly under the basic conditions required for standard oligonucleotide deprotection.[3] The natural abasic residue is prone to β-elimination, which leads to cleavage of the oligonucleotide chain.[2][4]

Q2: What is a dSpacer phosphoramidite (B1245037) and how does it differ from a true abasic site?

A dSpacer phosphoramidite is a synthetic analogue used to create a stable mimic of an abasic site.[5][6] It is a tetrahydrofuran (B95107) derivative that lacks the 1'-OH group found in a natural abasic residue.[3][4] This structural difference makes dSpacer significantly more stable and resistant to the chemical conditions of oligonucleotide synthesis and deprotection.[1] While dSpacer is an excellent mimic for many applications, it is not a true abasic site.[5]

Q3: Are there methods to introduce a true, chemically labile abasic site into a synthetic oligonucleotide?

Yes, several methods exist that utilize protected phosphoramidites. These phosphoramidites contain a precursor to the abasic site that is stable during synthesis and is converted to the true abasic site after purification. Common strategies include:

  • Photolabile protecting groups: A 2-nitrobenzyl group can be used to protect the abasic site during synthesis. This group is later removed by photolysis.[3][4]

  • Acid-labile silyl (B83357) protecting groups: An acid-labile silyl group can be used, which is stable throughout the synthesis cycles but can be removed post-synthesis with aqueous acid.[4]

Q4: What is depurination and how can it be minimized during synthesis?

Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar, creating an unintended abasic site.[2] This side reaction is catalyzed by the acidic conditions used for detritylation in each synthesis cycle.[2] To minimize depurination, especially in long sequences or those rich in purines, consider using milder deblocking agents or phosphoramidites with base-protecting groups that stabilize the glycosidic bond.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency of Abasic Phosphoramidite Degraded phosphoramidite due to moisture or oxidation.Ensure phosphoramidite is fresh and has been stored under anhydrous conditions.[7]
Suboptimal activator concentration or degraded activator.Use the recommended activator at the correct concentration and ensure it is not expired.
Steric hindrance from bulky protecting groups on the phosphoramidite.Increase the coupling time for the abasic phosphoramidite. A 6-minute coupling time is recommended for some protected abasic phosphoramidites.[2][4]
Instrument fluidics issue (leaks, blockages).Perform regular maintenance on your DNA synthesizer to ensure accurate reagent delivery.[7]
Chain Cleavage Observed in Final Product Presence of a true abasic site (not a stable analogue) cleaved during basic deprotection.If a true abasic site is desired, use a protected phosphoramidite and deprotect under very mild conditions. If a stable mimic is acceptable, use dSpacer phosphoramidite.[2][4]
Unintended abasic sites from depurination cleaved during deprotection.Minimize depurination by using milder acid for detritylation or purine phosphoramidites with more stable protecting groups.
Degradation of the abasic site upon drying.Avoid drying the final oligonucleotide containing a true abasic site. Store in a suitable buffer at low temperatures.[3][4]
Unexpected Peaks in HPLC or Mass Spectrum Deletion sequences (n-1) from incomplete coupling.Optimize the coupling efficiency of the abasic phosphoramidite (see above).[7]
Thymine (B56734) dimer formation.If using a photolabile protecting group, be aware of the potential for thymine dimer formation during photolysis.[3][4]

Quantitative Data

Table 1: Stability of a True Abasic Site in Oligonucleotides

ConditionHalf-life
0.2M Triethylammonium Acetate Buffer (pH 6) at ≤ 5°CAlmost indefinite
Room Temperature~30 days
55°C~7 hours
Evaporation to DrynessComplete degradation

Data sourced from Glen Research reports.[2][3]

Table 2: Thermal Stability (Tm) of Duplexes Containing Abasic Site Analogues

Abasic Site AnalogueTm (°C) with opposite dATm (°C) with opposite dG
Native (T)54.253.8
F (Tetrahydrofuran analogue)43.145.2
L (2-deoxyribonolactone)43.542.8
COH (Cyclonucleoside analogue)44.145.1
CPE (Carbocyclic analogue)43.044.2

Data adapted from Huang, H., & Greenberg, M. M. (2008). Synthesis and analysis of oligonucleotides containing abasic site analogues. The Journal of organic chemistry, 73(7), 2695–2703.[8] This table shows that various abasic site analogues decrease the melting temperature of DNA duplexes by approximately 10°C compared to a standard base pair.[8]

Experimental Protocols

Protocol 1: Synthesis and Deprotection using an Acid-Labile Silyl-Protected Abasic Phosphoramidite (e.g., Abasic II Phosphoramidite)
  • Oligonucleotide Synthesis:

    • Perform automated solid-phase oligonucleotide synthesis using standard protocols.

    • For the incorporation of the silyl-protected abasic phosphoramidite, use a coupling time of 6 minutes.[2][4]

    • Standard deblocking with trichloroacetic acid (TCA) can be used as the silyl group is stable for over 20 cycles.[2][4]

  • Base and Phosphate Deprotection:

    • Cleave the oligonucleotide from the solid support and deprotect the bases and phosphates using one of the following methods:

  • Silyl Group Removal (Abasic Site Formation):

    • After deprotection, dry the oligonucleotide.

    • Resuspend the dried oligonucleotide in 0.25 mL of 80% glacial acetic acid : 20% water.[4]

    • Incubate at room temperature for 30 minutes.[4]

    • Add 0.25 mL of water and continue to incubate at room temperature for an additional 4 hours.[4]

  • Quenching and Desalting:

    • Quench the reaction by adding 0.5 mL of 2M Triethylammonium Acetate (TEAA), pH 7.0.[4]

    • Desalt the oligonucleotide using a suitable method (e.g., gel filtration column).[4]

    • Crucially, do not dry the final oligonucleotide containing the abasic site. [4] Store in a buffer at pH 6-7 at 4°C or frozen.[4]

Protocol 2: Post-Synthesis Deprotection of a Photolabile-Protected Abasic Site
  • Oligonucleotide Synthesis and Standard Deprotection:

    • Synthesize and purify the oligonucleotide containing the photolabile-protected abasic site using standard procedures.

  • Photolysis (Deprotection):

    • Dissolve the purified oligonucleotide in a suitable buffer.

    • Irradiate the solution with UV light at the appropriate wavelength to cleave the photolabile protecting group (e.g., 2-nitrobenzyl). The specific wavelength and duration will depend on the protecting group.

    • Note: This method carries a risk of forming thymine dimers, especially in T-rich sequences.[3][4]

Visualizations

experimental_workflow_silyl_protected cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_abasic_formation Abasic Site Formation cluster_final Final Product synthesis Automated Synthesis (6 min coupling for abasic) base_deprotection Base & Phosphate Deprotection (e.g., AMA) synthesis->base_deprotection dry_oligo Dry Oligonucleotide base_deprotection->dry_oligo acid_treatment Aqueous Acetic Acid Treatment dry_oligo->acid_treatment quench Quench with TEAA Buffer acid_treatment->quench desalt Desalting quench->desalt final_product Oligo with Abasic Site (Store in Solution) desalt->final_product

Caption: Workflow for generating a true abasic site using an acid-labile silyl protecting group.

troubleshooting_logic start Low Yield or Impure Product check_hplc Analyze by HPLC/MS start->check_hplc n1_present n-1 Peak Observed? check_hplc->n1_present cleavage_present Cleavage Products Observed? n1_present->cleavage_present No low_coupling Issue: Low Coupling Efficiency n1_present->low_coupling Yes unstable_site Issue: Abasic Site Instability cleavage_present->unstable_site Yes no_issue Other Issue cleavage_present->no_issue No check_reagents Solution: Check Reagent Quality & Increase Coupling Time low_coupling->check_reagents check_deprotection Solution: Use dSpacer or Mild Deprotection. Avoid Drying. unstable_site->check_deprotection

Caption: Troubleshooting logic for identifying common issues in abasic oligonucleotide synthesis.

References

Technical Support Center: Purification of Oligonucleotides Containing Abasic Sites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic oligonucleotides, particularly those containing abasic (apurinic/apyrimidinic or AP) sites.

Frequently Asked Questions (FAQs)

Q1: Which HPLC method is best for purifying oligonucleotides with abasic sites: Ion-Exchange (IEX) or Reverse-Phase (RP-HPLC)?

A: Both methods can be effective, and the choice depends on the specific oligonucleotide and the desired purity.[1]

  • Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on the charge of their phosphate (B84403) backbone.[2] It offers excellent resolution for separating full-length products from shorter failure sequences (n-1, n-2). IEX is particularly useful for oligonucleotides up to 40-50 bases in length.[3]

  • Reverse-Phase (RP-HPLC): This technique separates molecules based on hydrophobicity.[4] It is highly effective for purifying oligonucleotides that have hydrophobic modifications, such as fluorescent dyes.[5] For unmodified oligos, RP-HPLC is often performed with the 5'-dimethoxytrityl (DMT) group left on ("trityl-on"), which significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from non-DMT-containing failure sequences.[2] However, resolution can decrease for oligonucleotides longer than 50 bases.

Q2: My oligonucleotide has significant secondary structure. How does this affect HPLC purification?

A: Secondary structures like hairpin loops or duplexes can cause an oligonucleotide to elute as a broad peak or multiple peaks, complicating purification.[2] To resolve this, denaturing conditions are recommended:

  • Elevated Temperature: Running the separation at a higher temperature (e.g., 60-85 °C) can disrupt hydrogen bonds and eliminate most secondary structures.[2][6]

  • High pH Mobile Phase: For polymer-based columns stable at high pH, using a mobile phase with a pH of 12 can effectively denature secondary structures by deprotonating guanine (B1146940) and thymine (B56734) residues.[2] This is a common strategy in anion-exchange chromatography.[2][7]

Q3: What are the common impurities I should expect in a crude oligonucleotide synthesis?

A: Synthetic oligonucleotide mixtures contain the desired full-length product along with several impurities:

  • Truncated Sequences (n-1, n-2, etc.): Shorter sequences that result from incomplete coupling at each cycle.

  • Depurination/Depyrimidination Products (Abasic Sites): Loss of a purine (B94841) or pyrimidine (B1678525) base can occur, creating an abasic site.[8][9]

  • By-products from Deprotection: Small molecules remaining from the cleavage and deprotection steps.[10]

  • Sequences with Other Modifications: Impurities can include deletions, extensions (n+1), or incomplete chemical modifications (e.g., incomplete thiolation).[11][12]

Q4: Why is my recovery yield after HPLC so low?

A: Low recovery can be attributed to several factors:

  • Non-specific Adsorption: Oligonucleotides, especially at low concentrations, can adsorb to the metal surfaces of the HPLC system and column, leading to poor recovery and peak shape. Using columns and systems with bio-inert surfaces (e.g., PEEK or specially treated stainless steel) can mitigate this issue.

  • Poor Fraction Collection: The collection window for the target peak may be too narrow, or the peak may be broad, leading to the loss of product in adjacent fractions. Re-analyzing collected fractions can help optimize pooling.[13]

  • Precipitation Issues: Inefficient precipitation of the oligonucleotide after purification can lead to significant product loss.

Q5: How can I confirm the purity and identity of my purified abasic oligonucleotide?

A: A combination of analytical techniques is recommended:

  • Analytical HPLC: Re-injecting a small portion of the purified fraction onto an analytical HPLC column is a primary method to assess purity.[1]

  • Mass Spectrometry (MS): LC-MS is crucial for confirming the molecular weight of the full-length product and identifying impurities, including those that may co-elute with the main peak.[8][9]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is effective for visualizing the purity of an oligonucleotide based on its length and can separate the full-length product from shorter failure sequences.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of oligonucleotides containing abasic sites.

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Split Peaks 1. Secondary Structure: The oligonucleotide is forming hairpins or self-dimers.[2]2. Column Overloading: Too much sample was injected for the column capacity.3. Poor Column Condition: The column is old, contaminated, or has a void.1. Increase column temperature to 60-85 °C.[6] Use a denaturing mobile phase (e.g., high pH for AEX, or urea (B33335) for RP).[2][13]2. Reduce the injection volume or sample concentration.3. Flush the column with a strong solvent, reverse the flow direction for cleaning, or replace the column if necessary.
Poor Resolution between Full-Length Product and n-1 Impurity 1. Suboptimal Gradient: The elution gradient is too steep, causing co-elution.2. Inappropriate Column Chemistry: The selected column does not provide sufficient selectivity for the target oligo.3. Oligonucleotide is Too Long: Resolution decreases with increasing oligonucleotide length, especially in RP-HPLC.[4]1. Flatten the gradient (decrease the %B change per minute) around the elution time of the target peak.2. For RP-HPLC, ensure purification is done "trityl-on" for better separation.[2] For long or difficult sequences, consider high-resolution IEX chromatography.[2]3. For oligonucleotides >50 bases, IEX-HPLC or PAGE may provide better results.[3]
Ghost Peaks or Baseline Noise 1. Contaminated Mobile Phase: Buffers may be contaminated with bacteria or particulates.2. Sample Carryover: Remnants from a previous injection are eluting.3. Air Bubbles in the System: Bubbles in the pump or detector can cause baseline spikes.1. Prepare fresh mobile phases daily and filter them. Degas buffers before use.2. Run several blank injections (injecting mobile phase A) with a steep gradient to wash the column and injector.3. Purge the pump and ensure all lines are free of air. Use an in-line degasser if available.
Unexpected Peak Elution Time 1. Incorrect Mobile Phase Composition: Buffer pH or ion-pairing agent concentration is incorrect.[14]2. Change in Column Temperature: Fluctuations in ambient or column heater temperature can affect retention times.[6]3. Column Aging: The stationary phase has degraded over time.1. Carefully verify the preparation of all mobile phases. Small changes in pH can significantly impact retention in IEX.[14]2. Use a column oven to maintain a stable temperature.[2]3. Dedicate a column for specific types of oligonucleotides and track its performance. Replace when resolution degrades.
Low UV Signal 1. Low Sample Concentration: The amount of oligonucleotide injected is too low.2. Incorrect Wavelength: The detector is not set to the absorbance maximum of nucleic acids (~260 nm).[5]3. Sample Degradation: The abasic site may be labile, leading to strand cleavage.1. Concentrate the sample or inject a larger volume.2. Set the UV detector to 260 nm. For dye-labeled oligos, monitor at both 260 nm and the dye's λmax.[5]3. Handle samples on ice and avoid repeated freeze-thaw cycles. Ensure deprotection and cleavage conditions are not overly harsh.

Experimental Protocols & Data

Protocol 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) - Trityl-On

This protocol is ideal for purifying oligonucleotides where the full-length product retains its 5'-DMT group, significantly enhancing its hydrophobicity for separation.

1. Sample Preparation:

  • After synthesis and cleavage from the solid support, evaporate the cleavage solution (e.g., ammonium (B1175870) hydroxide) to dryness.

  • Re-dissolve the crude oligonucleotide pellet in Mobile Phase A or HPLC-grade water to a suitable concentration (e.g., 10-20 OD units per injection for a semi-preparative column).[15]

2. HPLC Conditions:

  • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 50 mm for analytical, 10 x 50 mm for semi-prep).[5]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (B1210297) (TEAA), pH 7.0.[5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min (analytical) to 4.0 mL/min (semi-prep).[5][16]

  • Column Temperature: 60 °C to minimize secondary structures.[5]

  • Detection: UV at 260 nm.[5]

  • Gradient: A shallow gradient is crucial. For example, 5-25% Mobile Phase B over 20-30 minutes. The trityl-on product will be the last major peak to elute.[15]

3. Fraction Collection & Post-Purification:

  • Collect the peak corresponding to the DMT-on oligonucleotide.[15]

  • Dry the collected fractions using a vacuum concentrator.

  • To remove the DMT group, re-dissolve the pellet in 80% acetic acid and incubate at room temperature for 30 minutes.[15]

  • Quench the reaction with water and precipitate the oligonucleotide using 3 M sodium acetate and ethanol (B145695).[15]

  • Wash the pellet with cold ethanol, dry, and re-dissolve in the desired buffer.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC)

This protocol separates oligonucleotides based on their net negative charge and is excellent for resolving failure sequences.

1. Sample Preparation:

  • Dry the crude oligonucleotide sample.

  • Re-dissolve the pellet in a low-salt buffer (e.g., Mobile Phase A) for injection.[15]

2. HPLC Conditions:

  • Column: A polymer-based anion-exchange column (e.g., DNAPac series).[7]

  • Mobile Phase A: Low-salt buffer (e.g., 10 mM NaClO₄ in a buffer like Tris-HCl, pH 8.0).[15]

  • Mobile Phase B: High-salt buffer (e.g., 300-600 mM NaClO₄ in the same buffer).[15]

  • Flow Rate: Typically 1.0 - 1.5 mL/min for analytical columns.

  • Column Temperature: 60-85 °C to denature secondary structures.[6]

  • Detection: UV at 260 nm.

  • Gradient: A linear gradient from low to high salt concentration. For example, 0-100% Mobile Phase B over 30 minutes. Longer, more negatively charged oligonucleotides will elute later.[2]

3. Fraction Collection & Desalting:

  • Collect the main peak corresponding to the full-length product.

  • The collected fractions contain high concentrations of salt which must be removed. Use a desalting column (e.g., Size Exclusion Chromatography) or ethanol precipitation.[10]

  • Dry the desalted sample and re-dissolve in the final buffer.

Quantitative Data Summary

The following table summarizes typical purity and yield values for different purification methods. Actual results will vary based on synthesis efficiency and oligonucleotide length.

Purification MethodTypical Purity (% Full-Length)Typical YieldRecommended For
Desalting Only 50-70%HighNon-critical applications like standard PCR.[4]
Cartridge Purification 65-80%Moderate-HighApplications requiring removal of small molecules and some failure sequences.[4]
Reverse-Phase HPLC >85%ModerateHigh-purity applications, modified oligos, scales from analytical to preparative.[4]
Anion-Exchange HPLC >90%ModerateHigh-resolution separation of failure sequences, oligos with secondary structure.[2]
PAGE Purification 95-99%[3]LowApplications requiring the highest possible purity, such as cloning or therapeutics.[3]

Visualized Workflows and Logic

G synthesis 1. Oligonucleotide Synthesis (with Abasic Site Phosphoramidite) cleavage 2. Cleavage & Deprotection synthesis->cleavage crude 3. Crude Oligonucleotide Product (FLP + Impurities) cleavage->crude hplc 4. HPLC Purification (IEX or RP-HPLC) crude->hplc analysis 5. Purity Analysis (Analytical HPLC, LC-MS) hplc->analysis pooling 6. Fraction Pooling analysis->pooling Confirm Purity final_step 7. Desalting / Detritylation pooling->final_step final_product 8. Pure Abasic Oligonucleotide final_step->final_product

Caption: General workflow for the synthesis and purification of abasic oligonucleotides.

Caption: Troubleshooting decision tree for common HPLC issues.

References

Impact of water contamination on DMT-2'-OMe-D-Ribitol phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of water contamination on the stability of DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037), a crucial reagent in oligonucleotide synthesis. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and FAQs to address common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise due to the presence of moisture during the handling and use of DMT-2'-OMe-D-Ribitol phosphoramidite.

Problem: Low Coupling Efficiency in Oligonucleotide Synthesis

Low coupling efficiency is a primary indicator of phosphoramidite degradation, often caused by hydrolysis.

  • Initial Checks:

    • Verify the age and storage conditions of the phosphoramidite. It should be stored at -20°C under an inert atmosphere.[1][]

    • Ensure that fresh, anhydrous acetonitrile (B52724) (<30 ppm water) was used to dissolve the phosphoramidite.[3][4] The recommended water content is ideally 10 ppm or less.[3][4]

  • Analytical Troubleshooting:

    • ³¹P NMR Spectroscopy: Analyze the phosphoramidite solution to detect the presence of H-phosphonate, a primary hydrolysis product.[3][5] The pure phosphoramidite will show a characteristic peak (often a doublet for diastereomers) around 140-155 ppm, while the H-phosphonate appears around 5-10 ppm.[3][6]

    • HPLC Analysis: Use reverse-phase HPLC to assess the purity of the phosphoramidite. Degradation products will appear as separate peaks from the main phosphoramidite peak.[5][7]

  • Corrective Actions:

    • Use a fresh vial of this compound.

    • Dissolve the new phosphoramidite in freshly opened, high-purity anhydrous acetonitrile.

    • Test the water content of the acetonitrile using Karl Fischer titration to ensure it is below the recommended threshold.[3]

    • Minimize the exposure of the phosphoramidite solution to the atmosphere during preparation and use.[3]

Problem: Inconsistent Synthesis Results

Variability in oligonucleotide synthesis yields can be linked to inconsistent phosphoramidite quality due to moisture exposure.

  • Possible Cause:

    • Fluctuations in ambient humidity can introduce moisture into the reagents.[8][9]

    • Improper sealing of reagent bottles can lead to gradual moisture contamination.

  • Recommendations:

    • Perform oligonucleotide synthesis in a controlled environment with low humidity.

    • Use septa-sealed vials for phosphoramidite solutions to minimize atmospheric exposure.

    • If the synthesizer has been idle, perform a few priming runs to ensure the fluidics are dry before critical syntheses.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of water?

A1: The primary degradation pathway is the hydrolysis of the phosphoramidite moiety.[3][11] Water acts as a nucleophile, attacking the phosphorus center and leading to the formation of the corresponding 5'-O-DMT-2'-O-methyl-D-Ribitol-3'-O-H-phosphonate and a diisopropylamine (B44863) byproduct.[3][12] This H-phosphonate is inactive in the standard coupling reaction, thus reducing the efficiency of oligonucleotide synthesis.[10]

Q2: What is the acceptable level of water contamination in the acetonitrile used to dissolve the phosphoramidite?

A2: For optimal performance, the water content in the acetonitrile should be less than 30 parts per million (ppm).[3][4] A water content of 10 ppm or less is highly recommended to minimize phosphoramidite degradation and ensure high coupling efficiencies.[3]

Q3: How can I monitor the stability of my this compound solution over time?

A3: The stability of the phosphoramidite solution can be monitored using ³¹P NMR spectroscopy and reverse-phase high-performance liquid chromatography (RP-HPLC).[5][13] ³¹P NMR provides a quantitative measure of the phosphoramidite and its degradation products, particularly the H-phosphonate.[6] RP-HPLC can be used to determine the purity of the phosphoramidite, with degradation products appearing as additional peaks.[7]

Q4: What are the best practices for handling and storing this compound to ensure its stability?

A4: To maintain the stability of this compound, it should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][] When preparing solutions, use only high-purity, anhydrous acetonitrile with a water content below 30 ppm.[4] Prepare solutions fresh for each synthesis run if possible, and minimize their exposure to the atmosphere by using tightly sealed containers with septa.[14]

Quantitative Data Summary

The following table summarizes the recommended limits for water content in the solvent for phosphoramidite solutions and the potential impact on oligonucleotide synthesis. While specific data for this compound is not available, these are generally accepted guidelines for all phosphoramidites.

Water Content in Acetonitrile (ppm)Expected Impact on Phosphoramidite Stability and SynthesisReference
< 10Optimal: Minimal degradation of phosphoramidite. High coupling efficiency (>99%) expected.[3]
10 - 30Acceptable: Minor degradation may occur over time. Good coupling efficiency (98-99%) is achievable.[3][4]
> 30High Risk: Significant hydrolysis of the phosphoramidite is likely, leading to a noticeable decrease in coupling efficiency (<98%) and an increase in truncated sequences.[10]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for determining the purity of a phosphoramidite solution using reverse-phase HPLC.

  • Sample Preparation:

    • Dissolve a small amount of the this compound in anhydrous acetonitrile to a final concentration of approximately 0.1 mg/mL.[7]

    • To minimize acid-catalyzed degradation during analysis, 0.01% (v/v) of triethylamine (B128534) (TEA) can be added to the solvent.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: A suitable aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

    • Gradient: A linear gradient from a low percentage of Mobile Phase A to a high percentage is used to elute the phosphoramidite and any degradation products. The exact gradient will depend on the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Detection: UV absorbance at 254 nm or another appropriate wavelength.[3]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The pure this compound will typically appear as a major peak, which may be a doublet due to the presence of diastereomers at the phosphorus center.[7][15]

    • Degradation products, such as the H-phosphonate, will elute at different retention times.

    • Purity is estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks.

Protocol 2: Quantification of Phosphoramidite Degradation by ³¹P NMR Spectroscopy

This protocol provides a method for directly observing and quantifying phosphorus-containing species in a phosphoramidite sample.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of a deuterated solvent (e.g., deuterated acetonitrile or chloroform) in an NMR tube.

    • A small amount of a non-nucleophilic base like triethylamine (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[5]

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • The pure phosphoramidite (P(III) species) will exhibit a signal in the range of δ 140-155 ppm.[6]

    • The primary hydrolysis product, the H-phosphonate (a P(V) species), will appear as a distinct peak in the range of δ 5-10 ppm.[3]

    • Other oxidized phosphoramidite species (P(V)) may also be present and will have signals in different regions of the spectrum.[5]

    • The relative integration of these peaks can be used to quantify the extent of degradation.

Visualizations

Hydrolysis_Pathway Phosphoramidite DMT-2'-OMe-D-Ribitol Phosphoramidite (P(III)) H_Phosphonate Inactive H-Phosphonate (Degradation Product) Phosphoramidite->H_Phosphonate Hydrolysis Amine Diisopropylamine Phosphoramidite->Amine Hydrolysis Water H₂O (Water Contamination)

Caption: Hydrolysis degradation pathway of this compound.

References

Improving yield of full-length product in modified oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for modified oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields of full-length products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during modified oligonucleotide synthesis, providing explanations and actionable solutions.

Q1: What is the primary cause of low yield of full-length oligonucleotides?

A1: The primary cause of low yield is often suboptimal coupling efficiency during solid-phase synthesis.[1][2] Even a small decrease in coupling efficiency per cycle can dramatically reduce the final yield of the full-length product, especially for longer oligonucleotides.[1][3] For instance, for a 30-mer, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical maximum yield from 75% to 55%.[1]

Q2: How does moisture affect synthesis yield?

A2: Moisture is a critical factor that negatively impacts coupling efficiency. Water can react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[3][4] This leads to an increase in truncated sequences (n-1, n-2, etc.). Extremely humid conditions can make it very difficult to maintain the anhydrous environment necessary for efficient synthesis.[1][5]

Q3: My modified phosphoramidite shows poor coupling efficiency. What can I do?

A3: Modified phosphoramidites can have inherently lower coupling efficiencies.[1][5] To address this, you can:

  • Increase coupling time: Allow more time for the sterically hindered or less reactive modified amidite to couple.

  • Use a stronger activator: Activators like DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole) can be more effective than tetrazole for difficult couplings.

  • Optimize reagent concentration: Increasing the concentration of the phosphoramidite and activator can help drive the reaction forward.

  • Ensure reagent quality: Use fresh, high-quality modified phosphoramidites and anhydrous solvents.[4]

Q4: I'm observing a significant amount of n-1 and other shortmer impurities. What are the likely causes and solutions?

A4: The presence of shortmers, particularly the n-1 species, is a common issue. The primary causes are inefficient coupling and inadequate capping of unreacted 5'-hydroxyl groups.[3][6]

  • Inefficient Coupling: As discussed in Q1 and Q2, low coupling efficiency at any step will result in a truncated sequence.

  • Inefficient Capping: If the unreacted 5'-hydroxyl groups are not effectively capped after a failed coupling step, they will be available to couple in the next cycle, leading to sequences with internal deletions (n-x products).

Solutions:

  • Review and optimize all parameters related to the coupling step (see Q1-Q3).

  • Ensure your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous.

  • Consider increasing the capping time to ensure all unreacted chains are blocked.[4]

Q5: How do deprotection conditions affect the yield of modified oligonucleotides?

A5: Deprotection is a critical step where significant product loss can occur, especially for oligonucleotides with sensitive modifications. Standard deprotection using ammonium (B1175870) hydroxide (B78521) can degrade certain modifications, such as some fluorescent dyes or methylphosphonate (B1257008) backbones.[7][8] This can lead to the generation of impurities that are difficult to separate from the full-length product, thereby reducing the final isolated yield. Using milder deprotection conditions, such as with UltraMILD monomers, may be necessary for sensitive modifications.

Q6: I'm losing a significant portion of my product during purification. How can I improve my recovery?

A6: Purification is often the step with the most substantial loss of yield.[1][5] The choice of purification method and its optimization are crucial.

  • Method Selection: The best purification method depends on the oligonucleotide length, modification, and required purity.[9][10]

  • Co-elution: Modified oligonucleotides can sometimes co-elute with shorter failure sequences, making separation difficult.[1][5] For example, oligonucleotides with a 5'-amine modification may require the protecting group to be left on during purification to aid in separation.[1]

  • Purity vs. Yield: Higher purity requirements often lead to lower yields, as a tighter cut of the product peak during chromatography is necessary. There is a trade-off between purity and yield that needs to be considered for the intended application.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Maximum Yield of Full-Length Product
20-mer99%82%
20-mer98%68%[3]
30-mer99%75%[1]
30-mer98%55%[1]
70-mer99%50%[1]
70-mer98%25%[1]
100-mer98%13%[3]

Table 2: Comparison of Oligonucleotide Purification Methods

Purification MethodTypical PurityAdvantagesDisadvantagesBest For
Reversed-Phase Cartridge >80%Fast, easy to use.Lower resolution, decreases with length.Desalting and removal of some truncated sequences.
Reversed-Phase HPLC (RP-HPLC) >85%High resolution and purity, good for hydrophobic modifications.[9]Resolution decreases with oligonucleotide length.[9]Purification of modified oligonucleotides, especially those with hydrophobic groups like dyes.[9][10]
Ion-Exchange HPLC (IE-HPLC) >90%Separates based on charge (length), good for resolving oligonucleotides with significant secondary structure.Can be more complex to run than RP-HPLC.Purifying oligonucleotides with high GC content or secondary structures.
Polyacrylamide Gel Electrophoresis (PAGE) >90-99%Highest resolution, separates by size.[9][10]Lower yield, time-consuming, can be incompatible with some modifications.[9]Applications requiring very high purity, such as cloning and mutagenesis.[9]

Key Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

This assay quantifies the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step of each cycle. The amount of DMT cation is proportional to the number of successfully coupled bases in the previous cycle, providing a measure of stepwise coupling efficiency.

Materials:

  • Trityl collection fractions from each synthesis cycle.

  • Spectrophotometer.

Methodology:

  • During the oligonucleotide synthesis, collect the orange-colored trityl fractions from each deblocking step into separate vials.

  • Measure the absorbance of each fraction at a specific wavelength (typically around 495 nm) using a spectrophotometer.

  • The absorbance is directly proportional to the amount of trityl cation released.

  • Plot the absorbance values against the coupling cycle number.

  • A consistent or gradually decreasing absorbance indicates stable and high coupling efficiency. A sharp drop in absorbance between cycles signifies a coupling failure at that particular step.

  • The average coupling efficiency can be calculated based on the ratio of absorbance between consecutive steps.

Visualizations

OligoSynthesisWorkflow start Start Synthesis (Solid Support) deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add Phosphoramidite) deblock->couple cap Capping (Block Unreacted Sites) couple->cap oxidize Oxidation/Sulfurization (Stabilize Linkage) cap->oxidize cycle Repeat for Each Base oxidize->cycle cycle->deblock Next Base cleave Cleavage & Deprotection cycle->cleave Final Base purify Purification cleave->purify end Full-Length Product purify->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

TroubleshootingYield start Low Yield of Full-Length Product check_coupling Evaluate Coupling Efficiency start->check_coupling coupling_low Low Coupling Efficiency check_coupling->coupling_low Low coupling_ok Coupling Efficiency is High check_coupling->coupling_ok High check_reagents Check Reagent Quality (Amidites, Activator, Solvents) coupling_low->check_reagents check_moisture Ensure Anhydrous Conditions coupling_low->check_moisture optimize_params Optimize Coupling Time & Concentration coupling_low->optimize_params end Improved Yield check_reagents->end check_moisture->end optimize_params->end check_deprotection Review Deprotection Conditions coupling_ok->check_deprotection deprotection_harsh Harsh Deprotection check_deprotection->deprotection_harsh Issue Found deprotection_ok Deprotection is Optimized check_deprotection->deprotection_ok No Issue use_mild Use Milder Reagents (e.g., UltraMILD) deprotection_harsh->use_mild use_mild->end check_purification Analyze Purification Step deprotection_ok->check_purification purification_loss High Loss During Purification check_purification->purification_loss Issue Found check_purification->end No Issue optimize_purification Optimize Purification Method (e.g., Gradient, Column) purification_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting logic for low oligonucleotide yield.

References

Preventing depurination during deprotection of modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent depurination during the deprotection of modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during oligonucleotide deprotection?

A1: Depurination is a chemical reaction where the bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone of an oligonucleotide is broken, leading to the loss of the base.[1] This occurs under acidic conditions, which are often necessary for removing the 5'-dimethoxytrityl (DMT) protecting group during synthesis and deprotection.[2] The resulting abasic site is unstable and can lead to cleavage of the oligonucleotide chain during the final basic deprotection step, resulting in truncated, impure final products.[3][4]

Q2: Which purine base is more susceptible to depurination?

A2: Deoxyadenosine (B7792050) (dA) is significantly more prone to depurination than deoxyguanosine (dG).[2] The rate of depurination for dG is several times slower than for dA under the same acidic conditions.

Q3: How do protecting groups on the purine bases influence depurination?

A3: Standard acyl protecting groups (like benzoyl on dA and isobutyryl on dG) are electron-withdrawing, which destabilizes the glycosidic bond and makes the purine more susceptible to cleavage under acidic conditions.[3] In contrast, electron-donating protecting groups, such as formamidines (e.g., dimethylformamidine, dmf), stabilize the glycosidic bond and offer greater resistance to depurination.[3]

Q4: What is the impact of the deblocking acid on depurination?

A4: The strength of the acid used for detritylation directly impacts the extent of depurination. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and therefore causes a higher rate of depurination.[5] While TCA allows for faster removal of the DMT group, the risk of damaging the oligonucleotide through depurination is also greater.[5]

Q5: Are there deprotection methods that can completely avoid depurination?

A5: While completely eliminating depurination can be challenging, several "mild" and "ultra-mild" deprotection strategies can significantly reduce its occurrence. These methods often involve using weaker acids for detritylation, alternative protecting groups that are more stable to acid, or non-acidic deprotection cocktails.[4][6][7] For highly sensitive oligonucleotides, methods using reagents like potassium carbonate in methanol (B129727) can be employed.[6][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Significant product degradation observed on gel or HPLC after deprotection. Depurination-induced chain cleavage: The acidic conditions used for DMT removal may have been too harsh, leading to the loss of purine bases and subsequent strand scission during base deprotection.- Switch to a milder deblocking acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). - Reduce acid concentration and/or exposure time: Optimize the detritylation step to use the lowest effective acid concentration and the shortest possible time. - Use alternative protecting groups: For future syntheses, consider using phosphoramidites with formamidine (B1211174) protecting groups (e.g., dmf-dG) which are more resistant to acid-catalyzed depurination.[3]
Presence of multiple shorter fragments in the final product, especially after purification of a DMT-on oligo. Cleavage at abasic sites: Depurination during synthesis creates abasic sites. These sites are stable during the synthesis cycles but cleave upon treatment with basic deprotection reagents, leading to truncated fragments that may co-purify if they retain the 5'-DMT group.[3]- Implement a mild deprotection protocol: Use conditions such as AMA (ammonium hydroxide (B78521)/methylamine) at room temperature for a longer duration or at a slightly elevated temperature for a shorter time.[4] - For highly sensitive oligos, use UltraMILD monomers and deprotection: Employ phenoxyacetyl (Pac)-dA, acetyl (Ac)-dC, and iso-propylphenoxyacetyl (iPr-Pac)-dG monomers and deprotect with potassium carbonate in methanol.[6]
Low yield of full-length product, particularly for long oligonucleotides or those with high purine content. Cumulative depurination: The repeated acid exposure during each synthesis cycle can lead to a significant accumulation of abasic sites, especially in longer oligos.[9] This is a known limiting factor in the synthesis of long oligonucleotides.[9][10]- Optimize fluidics on the synthesizer: For microarray synthesis, adjusting the flow and quenching of the detritylation solution can minimize depurination.[3][9] - Consider a "DMT-off" final synthesis cycle and purify via anion-exchange HPLC: This avoids the final acid deprotection step post-synthesis.
Variability in product purity between different sequences. Sequence-dependent depurination: Oligonucleotides with a higher content of deoxyadenosine are more susceptible to depurination. The position of the purine within the sequence can also have an effect.- For purine-rich sequences, proactively use milder deprotection conditions. - Analyze a small aliquot of the crude product by HPLC or mass spectrometry before proceeding with large-scale deprotection and purification to assess the extent of depurination.

Quantitative Data Summary

The following tables summarize the relative rates of depurination under different conditions.

Table 1: Effect of Deblocking Acid on Depurination Half-Life

Deblocking AgentRelative Depurination Rate
3% Dichloroacetic Acid (DCA)Slowest
15% Dichloroacetic Acid (DCA)~3x faster than 3% DCA
3% Trichloroacetic Acid (TCA)~4x faster than 3% DCA

This data is derived from kinetic studies on CPG-bound oligonucleotides and illustrates the significant impact of both acid type and concentration on the rate of depurination.

Table 2: Deprotection Times for Different Protecting Groups and Reagents

dG Protecting GroupDeprotection ReagentTemperatureTime
iBu-dG, dmf-dGAMARoom Temp.120 min
Ac-dGAMA37 °C30 min
Ac-dGAMA55 °C10 min
Ac-dGAMA65 °C5 min

This table provides recommended deprotection conditions for different dG protecting groups using AMA (Ammonium Hydroxide/Methylamine), highlighting how the choice of protecting group can influence the required deprotection time and temperature.[4]

Experimental Protocols

Protocol 1: Mild Deprotection Using AMA

This protocol is suitable for standard oligonucleotides where depurination is a concern.

  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (28-30%) and aqueous methylamine (B109427) (40%) (AMA).

    • Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.

  • Base Deprotection:

    • Heat the sealed tube at 65°C for 10 minutes. For more sensitive oligos, deprotection can be carried out at room temperature for 2 hours.[4]

    • After heating, cool the tube to room temperature.

  • Removal of Reagents:

    • Centrifuge the tube to pellet the solid support.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • Analysis:

    • Resuspend the dried oligonucleotide in an appropriate buffer.

    • Analyze the purity and integrity of the oligonucleotide using anion-exchange or reverse-phase HPLC.[11][12][13]

Protocol 2: Ultra-Mild Deprotection for Sensitive Oligonucleotides

This protocol is recommended for oligonucleotides containing base-labile modifications. It requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial.

    • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

    • Incubate at room temperature for 4 hours (if using phenoxyacetic anhydride (B1165640) in the capping step) or overnight (if using acetic anhydride in the capping step).[4][6]

  • Neutralization and Product Recovery:

    • Pellet the support by centrifugation.

    • Transfer the supernatant to a new tube.

    • Neutralize the solution by adding a mild acid (e.g., acetic acid).

    • Evaporate the solvent.

  • Desalting and Analysis:

    • Resuspend the oligonucleotide in water and desalt using a suitable method (e.g., gel filtration).

    • Analyze the final product by HPLC or mass spectrometry.[11][14][15]

Visualizations

Depurination_Mechanism cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Consequence during Base Deprotection DNA_Strand Protected Oligonucleotide (Purine Base) Protonation Protonation of Purine (N7 of Guanine or N3 of Adenine) DNA_Strand->Protonation H+ (from deblocking acid) Glycosidic_Bond_Cleavage Cleavage of N-Glycosidic Bond Protonation->Glycosidic_Bond_Cleavage Abasic_Site Formation of Abasic Site Glycosidic_Bond_Cleavage->Abasic_Site Purine_Base Released Purine Base Glycosidic_Bond_Cleavage->Purine_Base Base_Treatment Base Treatment (e.g., Ammonium Hydroxide) Abasic_Site->Base_Treatment Strand_Cleavage Strand Cleavage at Abasic Site Base_Treatment->Strand_Cleavage Truncated_Oligo Truncated Oligonucleotide Fragments Strand_Cleavage->Truncated_Oligo

Caption: Mechanism of depurination and subsequent strand cleavage.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Strategy cluster_purification Purification and Analysis Synthesis Solid-Phase Synthesis (DMT-on) Cleavage Cleavage from Solid Support Synthesis->Cleavage Base_Deprotection Base Deprotection (e.g., AMA, K2CO3) Cleavage->Base_Deprotection DMT_Removal 5'-DMT Removal (Acid Treatment) Base_Deprotection->DMT_Removal If DMT-on Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification If DMT-off DMT_Removal->Purification QC_Analysis Quality Control (HPLC, MS) Purification->QC_Analysis

Caption: General workflow for oligonucleotide deprotection and purification.

References

Technical Support Center: Mass Spectrometry for Oligonucleotides with Abasic Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of oligonucleotides, particularly those containing abasic (AP) sites.

I. General Troubleshooting

Question: I am observing a complete loss of signal or very low intensity for my oligonucleotide sample. What are the common causes and how can I troubleshoot this?

Answer: A complete or significant loss of signal in the mass spectrum of your oligonucleotide sample can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Sample Preparation: Ensure that your sample concentration is appropriate for the mass spectrometer you are using. Overly concentrated samples can lead to signal suppression and contamination of the instrument.[1] For electrospray ionization (ESI-MS), a typical starting concentration is in the range of 10-20 pmol/µL.[2]

  • Instrument Functionality: Verify that the mass spectrometer is functioning correctly. This can be done by running a standard oligonucleotide or a tuning mix to ensure the instrument is properly calibrated and sensitive.

  • LC-MS System Check: If using liquid chromatography-mass spectrometry (LC-MS), ensure that the LC system is delivering a stable flow of the mobile phase to the mass spectrometer. Air bubbles in the line or a loss of prime on one of the pumps can lead to a complete loss of spray and signal.[3]

Troubleshooting Workflow for Poor Signal Intensity:

PoorSignalTroubleshooting start Start: Poor or No MS Signal check_sample 1. Verify Sample Concentration and Integrity start->check_sample check_instrument 2. Run Instrument Performance Qualification (Standard Sample) check_sample->check_instrument check_lc 3. Check LC System (Flow Rate, Pressure) check_instrument->check_lc is_lc_ok Is LC Flow Stable? check_lc->is_lc_ok troubleshoot_lc Troubleshoot LC: - Purge pumps - Check for leaks - Ensure solvent levels are adequate is_lc_ok->troubleshoot_lc No check_esi 4. Inspect ESI Source is_lc_ok->check_esi Yes troubleshoot_lc->check_lc is_spray_stable Is ESI Spray Stable? check_esi->is_spray_stable troubleshoot_esi Troubleshoot ESI Source: - Clean spray needle - Check voltages - Optimize gas flow and temperature is_spray_stable->troubleshoot_esi No optimize_params 5. Optimize MS Parameters for Oligonucleotides is_spray_stable->optimize_params Yes troubleshoot_esi->check_esi desalt_sample 6. Re-evaluate Sample Purity (Desalting) optimize_params->desalt_sample is_signal_improved Signal Improved? desalt_sample->is_signal_improved end_success End: Successful Analysis is_signal_improved->end_success Yes end_fail Contact Technical Support is_signal_improved->end_fail No AdductReduction start Oligonucleotide with Na+/K+ Adducts desalting 1. Sample Desalting (e.g., Ethanol Precipitation, SEC) start->desalting ip_rp_lcms 2. Ion-Pair Reversed-Phase LC-MS desalting->ip_rp_lcms mobile_phase Mobile Phase: - Triethylamine (TEA) - Hexafluoroisopropanol (HFIP) ip_rp_lcms->mobile_phase result Reduced Adducts & Simplified Mass Spectrum ip_rp_lcms->result AbasicSiteFragmentation cluster_precursor Precursor Ion (with AP Site) cluster_fragments Fragment Ions 5_prime 5' Base1 Base 5_prime->Base1 Cleavage AP_Site AP Site Base1->AP_Site Cleavage Base2 Base AP_Site->Base2 Cleavage fragment1 5' Fragment AP_Site->fragment1 Cleavage fragment2 3' Fragment AP_Site->fragment2 Cleavage 3_prime 3' Base2->3_prime Cleavage

References

Strategies to minimize n+1 and n-1 impurities in modified oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize n+1 and n-1 impurities during modified oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n-1 and n+1 impurities in oligonucleotide synthesis?

A1: During the stepwise chemical synthesis of oligonucleotides, impurities that are one nucleotide shorter (n-1) or one nucleotide longer (n+1) than the desired full-length product can be generated.[1]

  • n-1 Impurities (Deletion Sequences/Shortmers): These are oligonucleotides missing a single nucleotide from the intended sequence.[1][2] They arise from incomplete coupling reactions at a specific cycle, where the unreacted 5'-hydroxyl group is not capped, allowing it to participate in subsequent synthesis cycles.[3] This results in a population of different n-1 sequences, each lacking a different base from the full-length oligo.[4]

  • n+1 Impurities (Addition Sequences/Longmers): These are oligonucleotides with an extra nucleotide added to the sequence. A common cause is the premature detritylation of a phosphoramidite (B1245037) monomer, which can then couple with another activated monomer to form a dimer that gets incorporated into the growing oligonucleotide chain.[4]

Q2: Why is it critical to minimize n-1 and n+1 impurities?

A2: Minimizing these impurities is crucial for several reasons:

  • Therapeutic Efficacy and Safety: In therapeutic applications, n-1 and n+1 impurities can have altered biological activity, potentially leading to reduced efficacy or off-target effects.[5] Regulatory agencies require thorough characterization and control of these impurities.[1]

  • Experimental Accuracy: In research applications such as PCR, sequencing, and gene synthesis, the presence of these impurities can lead to incorrect results.[6]

  • Purification Challenges: n-1 and n+1 impurities, particularly those that are DMT-on, are chemically very similar to the full-length product, making their separation during purification difficult.[4][7]

Q3: What is the impact of coupling efficiency on the formation of n-1 impurities?

A3: Coupling efficiency is a critical factor in preventing n-1 impurities. A lower coupling efficiency means a higher percentage of growing oligonucleotide chains will not have a new base added in a given cycle. If these unreacted chains are not effectively capped, they can react in subsequent cycles, leading to n-1 deletions.[8] Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[4][8] For example, a 30-mer synthesis with 99% average coupling efficiency will theoretically yield 75% full-length product, but at 98% efficiency, the yield drops to 55%.[8]

Troubleshooting Guide

Issue 1: High Levels of n-1 Impurities Detected

This guide will help you troubleshoot and reduce the presence of n-1 deletion sequences in your synthesized oligonucleotides.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Low Coupling Efficiency Ensure all reagents and solvents are anhydrous. Use fresh, high-quality phosphoramidites and activator. Optimize coupling time.Moisture Content Analysis: Use Karl Fischer titration to check the water content of acetonitrile (B52724) (ACN) and other reagents. ACN should ideally have a water content of 10-15 ppm or lower.[4] Phosphoramidite Quality Check: Dissolve the phosphoramidite and analyze by ³¹P NMR to ensure the absence of hydrolysis products (phosphonate).[7]
Inefficient Capping Increase the delivery volume and time for capping reagents. Use a more efficient capping reagent like 6.5% DMAP in Cap B solution.[4] Verify the concentration and freshness of capping reagents (e.g., Acetic Anhydride in Cap A and N-Methylimidazole in Cap B).Capping Efficiency Test: Intentionally create a failed sequence by injecting ACN instead of a monomer solution. After the capping step, cleave and deprotect the oligo and analyze by HPLC or mass spectrometry to quantify the amount of uncapped failure sequence. An efficient capping process should result in >99% capping.[4]
Incomplete Detritylation Extend the detritylation time, especially for the first deprotection step.[] Use the mildest effective deblocking acid (e.g., Dichloroacetic acid - DCA) and the shortest necessary contact time to prevent depurination.[][10]Trityl Cation Monitoring: Monitor the color intensity of the trityl cation released during each detritylation step. A consistent and strong color indicates efficient deprotection. A drop in intensity can signal a problem.[11]
Poor Quality Starting Materials Use high-purity phosphoramidites, solid supports, and other reagents. Impurities in starting materials can be reactive and get incorporated into the final product.[][12]Incoming Reagent QC: Perform HPLC and mass spectrometry analysis on incoming phosphoramidites to check for impurities.[12]

Troubleshooting Workflow for n-1 Impurities

n_1_troubleshooting start High n-1 Impurities Detected check_coupling Step 1: Evaluate Coupling Efficiency start->check_coupling check_capping Step 2: Assess Capping Efficiency check_coupling->check_capping If coupling is optimal action_coupling Action: - Use anhydrous reagents - Fresh phosphoramidites/activator - Optimize coupling time check_coupling->action_coupling If coupling is low check_detritylation Step 3: Verify Detritylation check_capping->check_detritylation If capping is efficient action_capping Action: - Increase capping reagent delivery - Use DMAP in Cap B check_capping->action_capping If capping is inefficient check_reagents Step 4: Check Reagent Quality check_detritylation->check_reagents If detritylation is complete action_detritylation Action: - Extend detritylation time - Optimize deblocking acid check_detritylation->action_detritylation If detritylation is incomplete solution Optimized Synthesis Protocol (Low n-1 Impurities) check_reagents->solution If reagents are high quality action_reagents Action: - Replace all reagents - Perform incoming QC check_reagents->action_reagents If reagents are poor quality action_coupling->check_coupling action_capping->check_capping action_detritylation->check_detritylation action_reagents->check_reagents

Caption: Troubleshooting workflow for high n-1 impurities.

Issue 2: High Levels of n+1 Impurities Detected

This guide provides steps to identify and mitigate the causes of n+1 addition sequences.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
GG Dimer Addition Avoid using strongly acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3), especially for sequences with multiple G residues.[4] Use a less acidic but still strong activator like DCI (pKa 5.2).[4][13]Activator Comparison Study: Synthesize a G-rich oligonucleotide using different activators (e.g., BTT vs. DCI) under identical conditions. Analyze the crude product by mass spectrometry to quantify the level of n+1 (specifically +GG) impurities.
N3-Cyanoethylation of Thymidine After synthesis, treat the CPG column with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile before cleavage and deprotection.[4] Use a larger volume of ammonia (B1221849) or AMA for cleavage.[4]Post-Synthesis DEA Wash: Prepare a 10% (v/v) solution of diethylamine in anhydrous acetonitrile. After the final synthesis cycle, pass this solution through the synthesis column for a specified time (e.g., 5-10 minutes) before proceeding to the standard cleavage and deprotection protocol. Analyze for the +53 Da species.[4]
Hemiacetal Formation Ensure the DCA deblocking solution is free of trichloroacetaldehyde contaminants. Use fresh, high-quality DCA.DCA Quality Check: While direct analysis of trichloroacetaldehyde can be complex, using a fresh, sealed bottle of high-purity DCA for synthesis can help rule out this as a cause. If the issue persists with new DCA, other causes are more likely. The resulting impurity is 147 Da higher than the full-length product.[]

Formation Pathway of a Common n+1 Impurity (GG Dimer)

n_plus_1_pathway cluster_monomer In Monomer Solution cluster_chain On Solid Support dG_amidite dG Phosphoramidite (DMT-on) premature_detritylation Premature Detritylation dG_amidite->premature_detritylation low % activated_dG Activated dG Monomer dG_amidite->activated_dG Activation activator Acidic Activator (e.g., BTT, ETT) activator->premature_detritylation activator->activated_dG growing_chain Growing Oligo Chain (5'-OH free) n_plus_1_product n+1 Impurity (Sequence + GG) growing_chain->n_plus_1_product dG_dimer GG Dimer (DMT-on) premature_detritylation->dG_dimer Reacts with activated dG activated_dG->dG_dimer dG_dimer->n_plus_1_product Incorporation

Caption: Formation of a GG dimer leading to an n+1 impurity.

Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Max. Yield of Full-Length Product
20-mer98.0%68%[4]
30-mer99.0%75%[8]
30-mer98.0%55%[8]
70-mer99.0%50%[8]
70-mer98.0%25%[8]
100-mer98.0%13%[4]

Table 2: Common n+1 Type Impurities and Their Mass Shifts

Impurity TypeCauseMass Shift (vs. Full-Length Product)
GG Dimer AdditionPremature detritylation of dG phosphoramidite+ Mass of a dG monomer
N3-CyanoethylationReaction of acrylonitrile (B1666552) with thymidine+ 53 Da[4][]
Hemiacetal FormationReaction of trichloroacetaldehyde with 5'-OH+ 147 Da[]

Purification and Analysis

Even with an optimized synthesis protocol, some level of n-1 and n+1 impurities is inevitable.[6] Post-synthesis purification is therefore essential.

  • Reverse-Phase HPLC (RP-HPLC): This is a common method that separates oligonucleotides based on hydrophobicity.[14][15] Leaving the hydrophobic 5'-DMT group on the full-length product ("Trityl-On" purification) significantly aids in separating it from non-DMT-bearing failure sequences.[2][14] However, DMT-on n-1 and n+1 impurities will co-elute with the full-length product.[4]

  • Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of charged phosphate (B84403) groups in the backbone.[] It can resolve sequences of different lengths but may have limitations for oligos longer than 40 bases.[]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying and characterizing impurities by providing high mass accuracy and resolving power, allowing for the detection of mass differences that reveal nucleotide losses or additions.[1][16]

Analytical Workflow for Impurity Profiling

analysis_workflow start Crude Synthesized Oligonucleotide purification Purification Step (e.g., RP-HPLC, IE-HPLC) start->purification analysis Analysis by LC-MS purification->analysis data_processing Data Processing and Impurity Identification analysis->data_processing report Final Purity Report data_processing->report Quantify FLP, n-1, n+1, etc.

Caption: General workflow for oligonucleotide purification and analysis.

References

Validation & Comparative

Mass Spectrometry of 2'-OMe-D-Ribitol Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry performance for oligonucleotides modified with 2'-O-Methyl (2'-OMe)-D-Ribitol against other common modifications. This document outlines key performance differences, supported by experimental data, and provides detailed protocols to aid in method development and analysis.

The increasing use of modified oligonucleotides as therapeutic agents necessitates robust analytical methods for their characterization. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for confirming the identity, purity, and sequence of these complex molecules.[1][2] Among the various chemical modifications, 2'-O-methylation of the ribose sugar is a common strategy to enhance nuclease resistance and binding affinity.[3] This guide focuses on the mass spectrometric behavior of oligonucleotides containing 2'-OMe-D-Ribitol and compares it to other widely used modifications, such as 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acids (LNA).

Comparative Analysis of Modified Oligonucleotides by LC-MS

The choice of chemical modification can significantly impact the analytical behavior of an oligonucleotide during LC-MS analysis. These differences are primarily observed in chromatographic retention, ionization efficiency, and fragmentation patterns during tandem mass spectrometry (MS/MS).

Chromatographic Separation

The hydrophilicity of an oligonucleotide is a key determinant of its retention in commonly used reversed-phase and hydrophilic interaction liquid chromatography (HILIC) systems. The 2'-OMe modification is known to be more hydrophilic than the 2'-MOE modification.[4][5] This difference in polarity affects their elution profiles.

ModificationChromatographic MethodRelative Retention BehaviorReference
2'-OMe-D-Ribitol HILICMore retained than 2'-MOE due to higher hydrophilicity. Elutes at a similar time to partially modified 2'-MOE oligonucleotides.[4]
2'-O-Methoxyethyl (2'-MOE) HILICLess retained than unmodified and 2'-OMe modified oligonucleotides due to lower hydrophilicity.[4][5]
Unmodified RNA HILICMost retained among the compared modifications.[4]
Mass Spectrometry Performance

While comprehensive head-to-head quantitative data on MS performance is limited in publicly available literature, qualitative and semi-quantitative comparisons, along with data from individual studies, provide valuable insights.

Parameter2'-OMe-D-Ribitol2'-MOELNAPhosphorothioate (PS)Reference
Lower Limit of Quantification (LLOQ) in Plasma 0.03 ng/mL (for a 20-mer fully PS and 2'-OMe modified oligo)Not explicitly found, but generally potent ASOsNot explicitly found0.1 ng/mL (for a 25-mer fully PS oligo)[6][7]
Fragmentation Behavior (CID) Stabilizes phosphodiester linkage; inhibits 3'-side backbone cleavage.[8][9] Full sequence coverage can be achieved.[8]Similar to 2'-OMe, enhances stability.Highly stable; backbone cleavage dominates over base loss. Requires higher activation energy.[10][11]Loss of MS/MS fragmentation efficiency compared to unmodified oligonucleotides.[12][8][9][10][11][12]
Ionization Efficiency Generally good; can be optimized with appropriate ion-pairing agents.Good; comparable to other modified oligonucleotides.Good; amenable to ESI-MS.Can be influenced by the choice of ion-pairing reagent.[1][13]

Experimental Protocols

Accurate and reproducible analysis of modified oligonucleotides by LC-MS requires carefully optimized experimental protocols. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation for Mass Spectrometry
  • Oligonucleotide Reconstitution : Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Working Solution : Dilute the stock solution in the initial mobile phase (e.g., a mixture of mobile phase A and B) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µM).

  • Plasma Sample Extraction (for bioanalysis) :

    • Protein precipitation or solid-phase extraction (SPE) are common methods.

    • For SPE, use a suitable cartridge to bind the oligonucleotide, wash away interfering matrix components, and elute the oligonucleotide with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Ion-Pair Reversed-Phase LC-MS/MS Protocol

This is a widely used method for oligonucleotide analysis.[1]

  • Liquid Chromatography :

    • Column : A C18 reversed-phase column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Thermo Scientific DNAPac RP).[14]

    • Mobile Phase A : 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[1]

    • Mobile Phase B : 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Acetonitrile.

    • Gradient : A linear gradient from a low percentage of B to a high percentage of B over a suitable time to achieve separation.

    • Flow Rate : Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature : Elevated temperatures (e.g., 60-80 °C) are often used to improve peak shape and reduce secondary structures.

  • Mass Spectrometry :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Mass Analyzer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[14]

    • MS1 Scan Range : A range that covers the expected charge states of the oligonucleotide (e.g., m/z 500-2500).

    • MS/MS Fragmentation : Collision-Induced Dissociation (CID) is commonly used. Optimize collision energy for the specific oligonucleotide and charge state to obtain informative fragment ions.

HILIC-MS Protocol

An alternative to ion-pair RP-LC, particularly for polar molecules.[4]

  • Liquid Chromatography :

    • Column : A HILIC column (e.g., Shodex HILICpak VN-50 2D).[4]

    • Mobile Phase A : Ammonium formate (B1220265) in water (e.g., 20 mM).

    • Mobile Phase B : Acetonitrile.

    • Gradient : A linear gradient from a high percentage of B to a lower percentage of B.

    • Flow Rate : Appropriate for the column dimensions.

    • Column Temperature : Typically around 40-60 °C.

  • Mass Spectrometry :

    • Parameters are generally similar to those used with ion-pair RP-LC.

Visualizing Experimental Workflows

To illustrate the analytical process, the following diagrams outline the key steps in oligonucleotide analysis by LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis A Lyophilized Oligonucleotide B Reconstitution (Nuclease-free water) A->B C Dilution to Working Concentration B->C D LC Separation (e.g., IP-RP or HILIC) C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (MS1 Scan) E->F G Tandem MS (Fragmentation, MS2) F->G H Deconvolution of Charge States G->H I Sequence Confirmation & Impurity Identification H->I

General workflow for LC-MS analysis of synthetic oligonucleotides.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_mod_effects Influence of 2'-OMe Modification Oligo Precursor Ion [M-nH]n- a_B_w a-B / w ions Oligo->a_B_w Backbone Cleavage c_y c / y ions Oligo->c_y Backbone Cleavage Base_Loss Neutral Base Loss Oligo->Base_Loss Glycosidic Bond Cleavage Stabilization Stabilizes Phosphodiester Backbone Stabilization->a_B_w Stabilization->c_y Inhibition Inhibits 3'-side Cleavage Inhibition->c_y (y-ions)

References

A Comparative Guide to the HPLC Characterization of DMT-2'-OMe-D-Ribitol Phosphoramidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, ensuring the purity and integrity of the final product is paramount. The incorporation of specialized monomers, such as the abasic DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037), requires robust analytical methods to verify successful synthesis and quantify purity. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative overview of HPLC-based characterization of oligonucleotides incorporating DMT-2'-OMe-D-Ribitol phosphoramidite, alongside alternative modifications, supported by established experimental protocols.

Performance Comparison of Modified Oligonucleotides

The successful incorporation of phosphoramidites and the subsequent purity of the synthesized oligonucleotide are critical for downstream applications. While specific quantitative data for the incorporation efficiency of this compound is not extensively available in public literature, we can infer its expected performance based on the well-established behavior of similar 2'-O-Methyl (2'-OMe) and abasic site modifications.

The primary methods for oligonucleotide analysis are Reversed-Phase (RP) HPLC and Anion-Exchange (AEX) HPLC. RP-HPLC separates oligonucleotides based on hydrophobicity, while AEX-HPLC separates them based on charge (the number of phosphate (B84403) groups).

Table 1: Comparison of HPLC Performance for Different Phosphoramidite Incorporations

Phosphoramidite TypeHPLC MethodExpected Retention Time Shift (Relative to Unmodified)Key Separation ChallengeTypical Purity (%)
DMT-2'-OMe-D-Ribitol RP-HPLCIncrease due to DMT group (if "trityl-on") and 2'-OMe groupResolution from failure sequences (n-1, n-2)>85% (after purification)
AEX-HPLCMinimal, as charge is unaffectedDistinguishing from other neutral modifications>90% (after purification)
Standard 2'-OMe Nucleoside RP-HPLCSlight increase due to hydrophobicity of the 2'-OMe groupIsomer separation if chiral centers are present>90% (after purification)
AEX-HPLCMinimal, as charge is unaffectedBaseline resolution of closely related sequences>95% (after purification)
Abasic dSpacer (Tetrahydrofuran analog) RP-HPLCSlight decrease in hydrophobicity compared to a standard baseEnsuring complete removal of protecting groups>85% (after purification)
AEX-HPLCMinimal, as charge is unaffectedConfirmation of incorporation versus deletion>90% (after purification)
Standard Deoxynucleoside RP-HPLCBaselineSeparation of failure sequences>95% (after purification)
AEX-HPLCBaselineSeparation of failure sequences>95% (after purification)

Note: The expected performance and purity are based on typical results for modified oligonucleotide synthesis and purification. Actual results may vary depending on the specific sequence, synthesis conditions, and purification protocol.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate HPLC analysis. Below are standard protocols for RP-HPLC and AEX-HPLC tailored for the characterization of oligonucleotides containing modifications like this compound.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis and Purification

This method is effective for analyzing and purifying oligonucleotides, especially when the 5'-DMT group is left on after synthesis ("trityl-on" purification), which significantly increases the hydrophobicity of the full-length product.

1. Sample Preparation:

  • After solid-phase synthesis, cleave the oligonucleotide from the support and deprotect it using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

  • If performing "trityl-on" purification, ensure the final detritylation step is omitted.

  • Lyophilize the crude oligonucleotide to a dry pellet.

  • Reconstitute the pellet in a suitable aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0) to a concentration of approximately 0.1-1.0 OD260/µL.

2. HPLC System and Column:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent AdvanceBio Oligonucleotide, Waters XBridge Oligonucleotide BEH C18).

  • Column Temperature: Elevated temperatures (e.g., 50-60 °C) can improve peak shape by reducing secondary structures.

3. Mobile Phases:

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent. A common choice is 0.1 M TEAA in water.

  • Mobile Phase B: Acetonitrile.

4. Gradient Elution:

  • A typical gradient runs from a low percentage of Mobile Phase B to a higher percentage over 20-40 minutes to elute the oligonucleotide.

  • Example Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B

    • 35-40 min: 50-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

  • The gradient may need to be optimized based on the length and sequence of the oligonucleotide.

5. Detection:

  • UV absorbance is typically monitored at 260 nm.

6. Post-Purification (for "trityl-on"):

  • Collect the DMT-on peak.

  • Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalt the oligonucleotide using a method like ethanol (B145695) precipitation or a desalting column.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for High-Resolution Analysis

AEX-HPLC provides excellent resolution for separating oligonucleotides based on the number of phosphate groups, making it ideal for resolving failure sequences (n-1, n-2).

1. Sample Preparation:

  • The oligonucleotide should be fully deprotected, including the removal of the 5'-DMT group.

  • Reconstitute the dried oligonucleotide in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).

2. HPLC System and Column:

  • HPLC System: An HPLC system with a UV detector, preferably with a bio-inert flow path to prevent interactions with the metal components.

  • Column: A strong anion-exchange column designed for oligonucleotides (e.g., Thermo Scientific DNAPac PA200).

3. Mobile Phases:

  • Mobile Phase A: A low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B: A high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Using denaturing conditions (e.g., adding 20% formamide (B127407) or running at high pH) can improve resolution by disrupting secondary structures.

4. Gradient Elution:

  • A salt gradient is used to elute the oligonucleotides, with longer oligonucleotides (more phosphate groups) eluting at higher salt concentrations.

  • Example Gradient:

    • 0-5 min: 0% B

    • 5-45 min: 0-100% B

    • 45-50 min: 100% B

    • 50-55 min: 100-0% B

5. Detection:

  • UV absorbance is monitored at 260 nm.

Visualizing Workflows and Concepts

To better illustrate the processes and relationships involved in the characterization of modified oligonucleotides, the following diagrams are provided.

Oligonucleotide_Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_analysis HPLC Characterization Synthesis 1. Automated Synthesis (Incorporation of DMT-2'-OMe-D-Ribitol) Cleavage 2. Cleavage from Support & Base Deprotection Synthesis->Cleavage Crude_Analysis 3. Crude Analysis (RP-HPLC or AEX-HPLC) Cleavage->Crude_Analysis Crude Oligonucleotide Purification 4. HPLC Purification ('Trityl-on' RP-HPLC is common) Crude_Analysis->Purification Purity_Check 5. Final Purity Analysis (AEX-HPLC or RP-HPLC) Purification->Purity_Check Final_Product Pure Modified Oligonucleotide Purity_Check->Final_Product

Caption: Workflow for the synthesis and purification of a modified oligonucleotide.

HPLC_Separation_Principles RP_HPLC Reversed-Phase HPLC (RP-HPLC) Separates based on Hydrophobicity Stationary Phase: Hydrophobic (e.g., C18) Mobile Phase: Aqueous buffer + Organic solvent Key for 'Trityl-on' purification AEX_HPLC Anion-Exchange HPLC (AEX-HPLC) Separates based on Charge Stationary Phase: Positively charged Mobile Phase: Salt gradient Excellent for resolving failure sequences (n-1) Oligo Oligonucleotide Mixture (Full-length + Failures) Oligo->RP_HPLC Oligo->AEX_HPLC

A Comparative Guide to NMR Spectroscopy for Structural Analysis of Abasic Site-Containing Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of DNA is paramount for cellular function. Abasic (AP) sites, where a nucleobase is lost, are one of the most common and mutagenic forms of DNA damage. Elucidating the three-dimensional structure of DNA duplexes containing these lesions is crucial for understanding their biological consequences and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for determining the solution-state structures of these modified DNA molecules. This guide provides a comprehensive comparison of NMR spectroscopy with other key structural biology techniques, detailed experimental protocols for NMR analysis, and quantitative data to support your research.

Comparing Structural Analysis Techniques for Abasic Site-Containing Duplexes

The choice of technique for studying the structure of abasic site-containing DNA duplexes depends on the specific research question, sample characteristics, and desired level of detail. Here, we compare NMR spectroscopy with X-ray crystallography, fluorescence spectroscopy, and molecular dynamics simulations.

FeatureNMR SpectroscopyX-ray CrystallographyFluorescence SpectroscopyMolecular Dynamics (MD) Simulations
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Scatters X-rays off a crystallized molecule to determine its electron density and, consequently, its atomic structure.Measures the fluorescence properties of intrinsic or extrinsic fluorophores to probe local environmental changes and conformations.Uses classical mechanics to simulate the motions of atoms and molecules over time, providing insights into structure and dynamics.
Sample State SolutionCrystalline solidSolutionIn silico (computational)
Resolution Near-atomicAtomicLower resolution, reports on local environmentAtomic
Strengths - Provides information on molecular dynamics and conformational flexibility in a near-physiological state.[1][2] - Does not require crystallization, which can be challenging for modified DNA.[1][2] - Allows for the study of intermolecular interactions in solution.[3]- Can provide very high-resolution static structures.[1][2] - Well-established technique for a wide range of molecules.- Highly sensitive to conformational changes.[4][5][6] - Can be used to study dynamics over a wide range of timescales.[7][8] - Requires small sample quantities.- Provides a dynamic view of molecular motion.[9][10] - Can be used to explore conformational landscapes that are difficult to access experimentally.[7]
Limitations - Lower sensitivity, requiring higher sample concentrations.[11] - Structure determination can be complex and time-consuming.[12] - Limited to smaller macromolecules (typically < 30 kDa).[13]- Requires well-ordered crystals, which can be difficult to obtain for DNA with flexible regions like abasic sites.[1] - The crystal lattice may influence the molecular conformation, potentially not reflecting the true solution structure.[1] - Provides a static picture of the molecule.[1]- Provides indirect structural information. - Requires the presence of a fluorescent probe, which can potentially perturb the native structure.[6]- Accuracy is dependent on the quality of the force field used. - Can be computationally expensive, especially for long timescales.
Relevance to Abasic Sites Ideal for studying the conformational heterogeneity and dynamics of the abasic site and the surrounding duplex in solution.[14][15]Can provide a high-resolution snapshot of a specific conformation of an abasic site-containing duplex, as seen in studies of DNA polymerases encountering abasic sites.[16][17]Useful for probing the local environment of the abasic site, such as the degree of base stacking and solvent accessibility, and for studying protein-DNA interactions.[4][5][18]Complements experimental data by providing insights into the dynamic behavior of the abasic site, including sugar puckering and the flipping of the abasic residue.[9][10]

Quantitative Data from NMR Studies

NMR studies provide a wealth of quantitative data that is essential for defining the structure of abasic site-containing duplexes. The following tables summarize key ¹H chemical shifts for a DNA duplex containing a tetrahydrofuran (B95107) (F) abasic site analog opposite an adenine.

Table 1: ¹H Chemical Shifts (ppm) of the Abasic Site (F) and Neighboring Residues

ResidueH1'H2'H2''H3'H4'H5'H5''Base (H8/H6/H2)
G4 5.952.552.854.894.214.054.057.85 (H8)
A5 (opposite F) 6.212.682.914.984.294.094.098.21 (H8), 7.95 (H2)
G6 5.992.582.884.914.234.074.077.89 (H8)
C13 5.852.152.514.754.113.993.997.51 (H6)
F14 (Abasic) 5.552.012.354.654.013.853.85-
C15 5.912.222.584.794.154.014.017.59 (H6)

Data adapted from studies of a d(C1-G2-T3-A4-C5-F6-C7-A8-T9-G10-C11) • d(G12-C13-A14-T15-G16-A17-G18-T19-A20-C21-G22) duplex where F is the abasic site analog.[19] Chemical shifts are reported relative to a standard reference.

Experimental Protocols

Detailed and rigorous experimental protocols are critical for obtaining high-quality NMR data for structural analysis.

Sample Preparation
  • Oligonucleotide Synthesis and Purification:

    • Synthesize the desired DNA oligonucleotides, including the one containing the abasic site analog (e.g., tetrahydrofuran phosphoramidite), using standard solid-phase phosphoramidite (B1245037) chemistry.

    • Purify the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Desalt the purified oligonucleotides using a C18 Sep-Pak cartridge or equivalent.

    • Quantify the concentration of each strand by UV absorbance at 260 nm using calculated extinction coefficients.

  • Duplex Annealing:

    • Mix equimolar amounts of the complementary strands in the desired NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Heat the solution to 90-95 °C for 5 minutes to dissociate any pre-existing structures.

    • Slowly cool the solution to room temperature over several hours to facilitate proper duplex formation.

  • NMR Sample Preparation:

    • Lyophilize the annealed duplex to dryness.

    • For non-exchangeable proton NMR, dissolve the sample in 99.96% D₂O to a final concentration of 0.5-2.0 mM.

    • For exchangeable proton NMR, dissolve the sample in a 90% H₂O/10% D₂O mixture.

    • Transfer the final solution to a suitable NMR tube (e.g., Shigemi tube for higher concentrations).

NMR Data Acquisition

A suite of 2D NMR experiments is typically required for complete resonance assignment and structural analysis.

  • Homonuclear 2D NMR in D₂O:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings.

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system (i.e., all protons of a single deoxyribose residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is the primary experiment for obtaining distance restraints for structure calculation. Acquire spectra with varying mixing times (e.g., 50-300 ms) to build up the NOE signal and to account for spin diffusion.[20][21]

  • Exchangeable Proton NMR in H₂O:

    • 1D ¹H NMR: To observe the imino protons of G and T residues, which are indicative of Watson-Crick base pairing.

    • 2D NOESY: To assign the imino protons and to observe NOEs between imino protons and other protons, confirming base pairing and providing distance restraints.

Structure Calculation and Refinement
  • Resonance Assignment:

    • Use the COSY and TOCSY spectra to assign the sugar protons and the NOESY spectra to sequentially assign the base and sugar protons along the DNA backbone.[22]

  • Distance and Torsion Angle Restraints:

    • Integrate the cross-peak volumes in the NOESY spectra to derive interproton distance restraints.

    • Use the coupling constants from COSY-type spectra to determine the sugar pucker and derive dihedral angle restraints for the backbone.

  • Structure Calculation:

    • Use a combination of distance geometry and restrained molecular dynamics (rMD) to generate a family of structures that are consistent with the experimental restraints.[23][24] Common software packages include XPLOR-NIH, CNS, and AMBER.

  • Structure Refinement and Validation:

    • Refine the calculated structures in a simulated water environment to improve their quality.[25]

    • Validate the final ensemble of structures based on their agreement with the experimental data (e.g., low number of NOE violations) and their stereochemical quality (e.g., Ramachandran plots for protein-DNA complexes).

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the experimental workflow for NMR structural analysis and the key through-bond and through-space correlations used for resonance assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_analysis Structural Analysis synthesis Oligonucleotide Synthesis & Purification annealing Duplex Annealing synthesis->annealing nmr_sample NMR Sample Preparation (D2O/H2O) annealing->nmr_sample cosy_tocsy 2D COSY & TOCSY nmr_sample->cosy_tocsy noesy 2D NOESY nmr_sample->noesy h2o_noesy 2D NOESY in H2O nmr_sample->h2o_noesy assignment Resonance Assignment cosy_tocsy->assignment noesy->assignment h2o_noesy->assignment restraints Distance & Torsion Restraints assignment->restraints calculation Structure Calculation (rMD) restraints->calculation validation Structure Validation calculation->validation

Figure 1. Experimental workflow for NMR structural analysis of abasic site-containing duplexes.

Figure 2. Key NMR correlations for sequential assignment of DNA resonances.

References

Unveiling the Thermal Stability of 2'-OMe Abasic Sites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of modified oligonucleotides is paramount for designing effective and reliable therapeutic and diagnostic tools. This guide provides a detailed comparison of the thermal stability of 2'-O-methyl (2'-OMe) modified abasic sites against other common modifications in RNA duplexes, supported by experimental data.

The stability of a nucleic acid duplex, often quantified by its melting temperature (Tm), is a critical factor in applications such as antisense therapy, siRNA, and diagnostic probes. Modifications to the sugar-phosphate backbone or the nucleobases can significantly impact this stability. An abasic site, where a nucleobase is absent, is a common form of DNA damage and is inherently destabilizing to a duplex. Conversely, the 2'-O-methyl (2'-OMe) modification on the ribose sugar is known to generally increase the thermal stability of nucleic acid duplexes. This guide focuses on the intersection of these two modifications: a 2'-OMe modified abasic site mimic.

Comparative Thermal Stability Data

The following table summarizes the melting temperatures (Tm) of RNA duplexes containing different modifications at the same position. The data is derived from studies on allele-selective inhibitors of huntingtin expression, where the stability of the siRNA duplex is a key parameter. The modifications include a fully complementary sequence, a single base mismatch, a standard abasic site mimic (dSpacer, referred to as AB3), and a 2'-O-methyl modified abasic site mimic ((2R,3S,4S)-2-hydroxymethyl-4-methoxytetrahydrofuaran-3-phosphate, referred to as Y34)[1].

Duplex ModificationDescriptionMelting Temperature (Tm) in °C
Fully Complementary Standard Watson-Crick base pairing78.5
Single Mismatch A single G-U wobble base pair65.2
Abasic Site (AB3) Contains a dSpacer abasic site mimic61.3
2'-OMe Abasic Site (Y34) Contains a 2'-methoxy modified abasic site mimic67.8

Data adapted from Liu et al., 2013.

The data clearly indicates that the presence of a standard abasic site (AB3) significantly destabilizes the RNA duplex, showing the lowest melting temperature. In contrast, the 2'-OMe modified abasic site (Y34) exhibits a considerably higher thermal stability than the standard abasic site, and is even more stable than a duplex containing a G-U mismatch. This suggests that the 2'-OMe modification on the abasic sugar mimic partially compensates for the destabilizing effect of the absent nucleobase.

Experimental Protocols

The determination of oligonucleotide melting temperatures is typically performed using ultraviolet (UV) thermal denaturation studies. Below is a generalized protocol for such an experiment.

UV Melting Temperature (Tm) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Materials:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (e.g., Agilent Cary 3500, Beckman DU 800)[2][3].

  • Quartz cuvettes with a defined path length (e.g., 1 cm or 1 mm).

  • Synthesized and purified oligonucleotides (modified and complementary strands).

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[2].

Procedure:

  • Sample Preparation:

    • Resuspend the synthesized oligonucleotides in the melting buffer to a desired stock concentration.

    • Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the strands are fully melted.

    • Prepare the duplex samples by mixing equimolar amounts of the modified and complementary strands in the melting buffer to the final desired concentration (e.g., 1 µM).

  • Annealing:

    • Heat the duplex samples to 95°C for 5 minutes.

    • Allow the samples to slowly cool to room temperature to ensure proper annealing of the duplexes.

  • UV Melting Measurement:

    • Place the cuvettes containing the annealed duplex samples and a reference cuvette with melting buffer into the spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Equilibrate the samples at the starting temperature (e.g., 20°C) for a sufficient time.

    • Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve.

    • Alternatively, the Tm can be determined from the peak of the first derivative of the melting curve[3].

    • Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from analyzing the shape of the melting curve and from plots of 1/Tm versus the logarithm of the oligonucleotide concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermal stability of modified oligonucleotides.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Resuspension Resuspension in Melting Buffer Oligo_Synth->Resuspension Concentration Concentration Determination (A260) Resuspension->Concentration Mixing Equimolar Mixing of Strands Concentration->Mixing Annealing Annealing (Heating & Cooling) Mixing->Annealing Spectro UV-Vis Spectrophotometer Setup Annealing->Spectro Melting_Run Thermal Denaturation (Ramp Temperature) Spectro->Melting_Run Data_Acq Data Acquisition (A260 vs. Temp) Melting_Run->Data_Acq Melting_Curve Generate Melting Curve Data_Acq->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Thermo_Calc Calculate Thermodynamic Parameters (ΔH°, ΔS°) Melting_Curve->Thermo_Calc Tm_Determination Determine Tm First_Derivative->Tm_Determination

Caption: Experimental workflow for determining the thermal stability (Tm) of modified oligonucleotides.

This comprehensive guide provides a clear comparison of the thermal stability of 2'-OMe abasic sites with other modifications, equipping researchers with the necessary data and protocols to make informed decisions in their oligonucleotide design and development endeavors.

References

Validating the Impact of Abasic Sites on Gene Expression: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abasic (apurinic/apyrimidinic or AP) sites are one of the most common forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway.[1][2] These non-instructional lesions can pose a significant block to DNA and RNA polymerases, leading to mutations, strand breaks, and altered gene expression.[2][3][4] For researchers in drug development and molecular biology, understanding how an AP site affects the transcription of a target gene is crucial. This guide provides a comparative overview of two key functional assays used to validate the effect of abasic sites on gene expression: the in vitro transcription assay and the in vivo reporter gene assay.

In Vitro Transcription Assay

The in vitro transcription (IVT) assay is a direct biochemical method to assess the impact of an abasic site on transcriptional elongation by RNA polymerase.[5][6] This cell-free system allows for precise control over the reaction components, making it ideal for mechanistic studies. The core principle involves a DNA template engineered to contain an abasic site at a specific position downstream of a promoter. RNA polymerase is then used to transcribe the template, and the resulting RNA products are analyzed to determine if the polymerase was able to bypass the lesion.

Experimental Workflow

The general workflow for an IVT assay to assess an abasic site's effect is as follows:

cluster_prep Template Preparation cluster_rxn Transcription Reaction cluster_analysis Product Analysis prep1 Design DNA template with promoter and downstream abasic site analog prep2 Synthesize and purify DNA template prep1->prep2 rxn1 Combine DNA template, RNA polymerase, NTPs (one radiolabeled, e.g., [α-32P]UTP), and buffer prep2->rxn1 rxn2 Incubate at 37°C to allow transcription rxn1->rxn2 an1 Terminate reaction and purify RNA products rxn2->an1 an2 Separate RNA by size using denaturing polyacrylamide gel electrophoresis (PAGE) an1->an2 an3 Visualize RNA bands by autoradiography an2->an3 an4 Quantify full-length vs. truncated transcripts an3->an4

Caption: Workflow for an in vitro transcription assay.

Detailed Experimental Protocol
  • DNA Template Preparation :

    • Design a linear DNA template containing a bacteriophage promoter (e.g., T7, SP6) upstream of the sequence of interest.[6]

    • Incorporate a stable abasic site analog, such as tetrahydrofuran (B95107) (THF), at a defined position within the transcribed region.[4][7] This can be achieved through custom oligonucleotide synthesis.

    • Generate the final double-stranded DNA template, typically via PCR or by annealing complementary oligonucleotides.[5] Purify the template.

  • In Vitro Transcription Reaction :

    • Set up the reaction mixture in a buffer containing magnesium ions, DTT, and ribonucleotide triphosphates (NTPs).[6]

    • To visualize the transcripts, include a radiolabeled NTP (e.g., [α-³²P]UTP) in the NTP mix.

    • Add the DNA template and the corresponding phage RNA polymerase (e.g., T7 RNA polymerase).[6]

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Analysis of Transcription Products :

    • Stop the reaction by adding a stop solution containing EDTA and formamide.[8]

    • Denature the samples by heating.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the results using autoradiography. The presence of a shorter, truncated band corresponding to the size expected if the polymerase stalls at the abasic site indicates a transcriptional block. A full-length transcript indicates bypass of the lesion.

    • Quantify the intensity of the full-length and truncated bands to determine the percentage of bypass.

In Vivo Reporter Gene Assay

The in vivo reporter gene assay measures the effect of an abasic site within a cellular context. This approach provides insights into how cellular machinery, including DNA repair and translesion synthesis polymerases, copes with such lesions during transcription.[3][9] A common strategy involves a reporter plasmid encoding a protein like luciferase or a fluorescent protein (e.g., EGFP). The reporter gene is engineered with a premature stop codon or a specific mutation. An abasic site is then introduced at or near this site.[3][9][10] Restoration of the reporter's function, which can be easily measured, indicates a transcriptional or translational bypass event.

Experimental Workflow

The principle of an in vivo reporter assay is to correlate the bypass of an abasic site with the production of a functional reporter protein.

cluster_prep Reporter Construct Preparation cluster_cell Cellular Assay cluster_analysis Data Analysis prep1 Engineer reporter plasmid (e.g., Luciferase) with a premature stop codon prep2 Create a single-stranded gap opposite the stop codon prep1->prep2 prep3 Incorporate an oligonucleotide with an abasic site at the target position prep2->prep3 cell1 Transfect human cells (e.g., HEK293) with the reporter construct prep3->cell1 cell3 Incubate cells for 24-48 hours cell1->cell3 cell2 Co-transfect with a control plasmid (e.g., expressing DsRed) for normalization cell2->cell3 an1 Lyse cells and prepare lysate cell3->an1 an2 Measure reporter activity (e.g., luminescence for Luciferase) an1->an2 an3 Normalize reporter signal to the transfection control an2->an3

References

A Comparative Guide to Abasic Phosphoramidite Analogs: Focus on 2'-OMe-D-Ribitol Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of abasic phosphoramidite (B1245037) is critical for mimicking DNA damage, enabling site-specific labeling, or designing therapeutic agents. This guide provides an objective comparison of 2'-OMe-D-Ribitol phosphoramidite against other common abasic phosphoramidite analogs, supported by experimental data and detailed methodologies.

Introduction to Abasic Phosphoramidites

Abasic sites are common forms of DNA damage where a nucleobase is lost, leaving the sugar-phosphate backbone intact. In synthetic oligonucleotides, stable analogs of these labile sites are essential for a variety of applications, including studies of DNA repair mechanisms, mutagenesis, and the structural impact of base loss. Chemically synthesized abasic sites are incorporated into oligonucleotides using phosphoramidite chemistry. Several analogs have been developed to offer varying degrees of stability, flexibility, and functionality.

This guide focuses on the properties and performance of 2'-OMe-D-Ribitol phosphoramidite and compares it with other widely used abasic analogs such as the dSpacer (a tetrahydrofuran (B95107) derivative) and Abasic II phosphoramidite.

Overview of Compared Abasic Phosphoramidite Analogs

2'-OMe-D-Ribitol Phosphoramidite: This analog incorporates a D-Ribitol sugar backbone, which is a five-carbon sugar alcohol. The presence of a 2'-O-methyl (2'-OMe) group is a key feature, known to enhance the thermal stability of nucleic acid duplexes and provide resistance to nuclease degradation.[1][2] The combination of the ribitol (B610474) backbone and the 2'-OMe modification is intended to provide a stable, nuclease-resistant abasic site with distinct conformational properties.

dSpacer (Tetrahydrofuran Analog): The dSpacer is one of the most common abasic site mimics.[3][4] It consists of a stable tetrahydrofuran ring that replaces the deoxyribose sugar. This analog is chemically stable during oligonucleotide synthesis and deprotection.[3] It is designed to mimic the structural perturbation of a natural abasic site without the inherent instability.

Abasic II Phosphoramidite: This phosphoramidite utilizes a silyl (B83357) protecting group on a diol precursor, which is later removed to generate the abasic site.[3][5] This method allows for the creation of a "true" abasic site post-synthesis. The reactivity of Abasic II Phosphoramidite during coupling is comparable to standard DNA phosphoramidites.[3]

Performance Comparison

The choice of an abasic phosphoramidite analog can significantly impact the properties of the resulting oligonucleotide. The following sections and tables summarize the key performance characteristics based on available experimental data.

Thermal Stability of Duplexes

The incorporation of an abasic site generally leads to a decrease in the thermal stability (melting temperature, Tm) of a DNA duplex.[6] However, modifications to the abasic analog can modulate this effect. The 2'-OMe modification is known to increase the Tm of duplexes.[7][8]

ModificationChange in Duplex Tm (°C) per ModificationReference Sequence Context
Typical Abasic Site (e.g., dSpacer) ~ -10 °CCompared to a duplex with a canonical base pair.[6]
2'-O-Methyl (general) +1.3 to +2.2 °C (DNA:DNA duplex)Compared to an unmodified strand.[7]
2'-O-Methyl (general) +1.0 to +4.1 °C (DNA:RNA duplex)Compared to an unmodified strand.[7]
Nuclease Resistance

The 2'-OMe modification is well-established to confer significant resistance to nuclease degradation.[1][2] This property is highly advantageous for in vivo applications of oligonucleotides.

AnalogNuclease Resistance
2'-OMe-D-Ribitol Expected to be high due to the 2'-OMe group.
dSpacer Similar to natural DNA.
Abasic II Similar to natural DNA once the abasic site is generated.
Chemical Stability

The stability of the abasic analog during oligonucleotide synthesis and subsequent handling is a crucial consideration.

AnalogStability during SynthesisPost-Synthetic Stability
2'-OMe-D-Ribitol Stable under standard phosphoramidite chemistry conditions.High.
dSpacer Stable during synthesis, purification, and storage.[3]High.
Abasic II The silyl-protected precursor is stable during synthesis. The final abasic site is less stable, particularly at room temperature and upon drying.[3]Moderate; sensitive to temperature and evaporation.[3]

Experimental Protocols

General Oligonucleotide Synthesis with Modified Phosphoramidites

The incorporation of 2'-OMe-D-Ribitol phosphoramidite and other abasic analogs follows the standard solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U).

  • Abasic phosphoramidite analog (e.g., 2'-OMe-D-Ribitol phosphoramidite, dSpacer, Abasic II).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizer solution (e.g., Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Acetonitrile (anhydrous).

Procedure:

  • Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.

  • Coupling: The abasic phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6 minutes for Abasic II) may be required for some modified phosphoramidites to ensure high coupling efficiency.[3][5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium hydroxide.

  • Post-synthetic processing for Abasic II: For Abasic II, an additional step is required to remove the silyl protecting group. This is typically achieved by treatment with aqueous acetic acid.[3][5]

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis

Materials:

  • Purified oligonucleotide containing the abasic site and its complementary strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Prepare a solution of the oligonucleotide duplex at a known concentration (e.g., 1-5 µM) in the melting buffer.

  • Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Place the sample in the spectrophotometer and record the absorbance at 260 nm as a function of temperature. The temperature should be ramped slowly (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve.

Visualizations

cluster_Abasics Abasic Phosphoramidite Analogs cluster_Properties Key Performance Properties 2OMe_Ribitol 2'-OMe-D-Ribitol - Ribitol backbone - 2'-OMe group - Enhanced stability Stability Thermal Stability 2OMe_Ribitol->Stability Potentially less destabilizing Nuclease_Res Nuclease Resistance 2OMe_Ribitol->Nuclease_Res High Chem_Stab Chemical Stability 2OMe_Ribitol->Chem_Stab High dSpacer dSpacer - Tetrahydrofuran ring - Stable mimic dSpacer->Stability Destabilizing dSpacer->Nuclease_Res Moderate dSpacer->Chem_Stab High AbasicII Abasic II - Silyl-protected diol - Forms 'true' abasic site AbasicII->Stability Destabilizing AbasicII->Nuclease_Res Moderate AbasicII->Chem_Stab Moderate (post-synthesis)

Caption: Comparison of key properties of abasic phosphoramidite analogs.

Start Start: Nucleoside on Solid Support Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add Abasic Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Repeat Repeat Cycle Oxidation->Repeat Repeat->Deblocking Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification 6. Purification Cleavage->Purification

Caption: Solid-phase oligonucleotide synthesis cycle for abasic site incorporation.

Conclusion

The selection of an abasic phosphoramidite analog is a critical decision in the design of modified oligonucleotides. 2'-OMe-D-Ribitol phosphoramidite emerges as a promising candidate for applications requiring enhanced nuclease resistance and potentially mitigated duplex destabilization due to its 2'-O-methyl modification. In contrast, the dSpacer offers a stable and well-characterized mimic of the abasic site, while Abasic II provides a method to generate a true, albeit less stable, abasic site post-synthesis. The choice between these analogs will ultimately depend on the specific experimental requirements, including the desired biophysical properties of the final oligonucleotide and the downstream applications. Researchers should carefully consider the trade-offs between stability, biological relevance, and ease of synthesis when selecting the most appropriate abasic phosphoramidite for their studies.

References

Navigating Oligonucleotide Purity: A Comparative Guide to Capillary Electrophoresis and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic modified oligonucleotides is a critical step that directly impacts the reliability of experimental results and the safety of potential therapeutics. While various analytical techniques are available, capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) stand out as the most widely adopted methods. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

The demand for high-purity modified oligonucleotides in fields ranging from molecular diagnostics to gene therapy is continually increasing. The synthesis process, however, can result in various impurities, including failure sequences (n-1, n-2), and products with incomplete deprotection or modifications. Accurate and robust analytical methods are therefore essential for the characterization and quality control of these complex biomolecules.

At a Glance: CE vs. HPLC for Oligonucleotide Purity Analysis

Capillary electrophoresis, particularly in its gel-based format (Capillary Gel Electrophoresis or CGE), has emerged as a powerful tool for oligonucleotide analysis, offering high resolution and rapid analysis times.[1][2] HPLC, in its various modes such as reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC), remains a stalwart technique, valued for its versatility and scalability.

FeatureCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Primary Separation Principle Size-based (CGE), Charge-to-size ratio (CZE)Hydrophobicity (RP-HPLC), Charge (IE-HPLC)
Resolution Single-base resolution, even for longer oligonucleotides.[2][3]Excellent for shorter oligonucleotides, resolution can decrease with increasing length.
Analysis Speed Fast, with typical run times of 12 minutes or less.[2][4]Generally longer analysis times.
Sample Consumption Very low (nanoliter amounts).[5]Higher sample volume required.
Automation Fully automatable for high-throughput analysis.[2]Readily automated.
Throughput HighModerate to High
Cost per Sample Low, due to reduced reagent consumption.[2]Higher, due to solvent and column costs.
Primary Application Purity assessment of unmodified and modified oligonucleotides, size estimation.[5]Purity assessment, purification of oligonucleotides.[6]

Performance Deep Dive: A Quantitative Comparison

The choice between CE and HPLC often hinges on the specific requirements of the analysis, such as the length of the oligonucleotide, the nature of its modifications, and the desired throughput.

ParameterCapillary Gel Electrophoresis (CGE)Reverse-Phase HPLC (RP-HPLC)Ion-Exchange HPLC (IE-HPLC)
Typical Purity Assessment An oligonucleotide appearing 100% pure by RP-HPLC may be found to be only 80% pure by CGE.[5]Can provide a less accurate assessment of overall purity compared to CGE.[5]Offers good purity information but does not outperform RP-HPLC in this regard.[5]
Resolution for Oligonucleotide Length Single base resolution is often achievable for oligonucleotides up to 40-mers.[2]Excellent for oligonucleotides up to 50 bases.Excellent for oligonucleotides up to 40 bases.
Reproducibility (%RSD for migration/retention time) 0.82% over 12 successive runs.[2]Dependent on column and system stability.Dependent on column and system stability.
Reproducibility (%RSD for peak area) 1.54% over 12 successive runs.[2]Dependent on injector and detector performance.Dependent on injector and detector performance.

Experimental Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for CGE and HPLC analysis of modified oligonucleotides.

CGE_Workflow cluster_prep Sample & System Preparation cluster_analysis CGE Analysis cluster_data Data Processing SamplePrep Sample Dilution Injection Electrokinetic Injection SamplePrep->Injection CapillaryPrep Capillary Conditioning & Gel Filling CapillaryPrep->Injection BufferPrep Buffer & Standard Preparation BufferPrep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Absorbance Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation Integration->PurityCalc Report Generate Report PurityCalc->Report

Capillary Gel Electrophoresis (CGE) Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Dissolution Injection Autosampler Injection SamplePrep->Injection SystemEquil Column Equilibration SystemEquil->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Separation Gradient Elution Injection->Separation Detection UV Absorbance Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation Integration->PurityCalc Report Generate Report PurityCalc->Report

High-Performance Liquid Chromatography (HPLC) Workflow

Detailed Experimental Protocols

For practical implementation, the following protocols provide a starting point for the analysis of modified oligonucleotides using CGE and RP-HPLC.

Capillary Gel Electrophoresis (CGE) Protocol

Objective: To determine the purity of a synthetic modified oligonucleotide with high resolution.

Materials:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.[7]

  • Capillary: Fused silica (B1680970) capillary, internally coated (e.g., poly(AAEE)), 30-50 µm i.d., 30-50 cm total length.[2][7]

  • Sieving Matrix (Gel): Replaceable polyacrylamide gel solution or other suitable polymer solution.[7]

  • Run Buffer: Tris-Borate-EDTA (TBE) buffer containing a denaturant such as 7 M urea.[5][7]

  • Sample: Modified oligonucleotide dissolved in deionized water to a concentration of 0.1-0.3 OD/mL.[5][7]

  • Size Standards: Oligonucleotide ladder for size estimation.[2]

Methodology:

  • Capillary Installation and Conditioning:

    • Install the capillary in the CE instrument.

    • Flush the capillary with the run buffer for an appropriate time to ensure equilibration.

    • Fill the capillary with the sieving matrix (gel).[5]

  • Sample and Standard Preparation:

    • Dilute the oligonucleotide sample to the working concentration in deionized water.

    • Prepare the size standard solution according to the manufacturer's instructions.

  • Instrument Setup and Injection:

    • Set the capillary temperature (e.g., 30°C) to ensure denaturing conditions.[5]

    • Set the separation voltage (e.g., -10 to -15 kV).

    • Perform electrokinetic injection of the sample by applying a voltage for a short duration.

  • Electrophoretic Separation and Detection:

    • Apply the separation voltage to migrate the oligonucleotides through the gel-filled capillary.

    • Monitor the separation at a suitable wavelength, typically 260 nm, using a UV detector.[7]

  • Data Analysis:

    • Integrate the peak areas of the electropherogram.

    • Calculate the purity of the oligonucleotide as the ratio of the main product peak area to the total peak area.[5]

Reverse-Phase HPLC (RP-HPLC) Protocol

Objective: To assess the purity of a synthetic modified oligonucleotide based on hydrophobicity.

Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.[7]

  • Column: C18 column suitable for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm).[7]

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water).[7]

  • Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water).[7]

  • Sample: Modified oligonucleotide dissolved in deionized water to a concentration of 1 mg/mL.[7]

Methodology:

  • System Preparation:

    • Install the C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 0.2 mL/min) for at least 30 minutes.[7]

    • Set the column temperature (e.g., 60°C).[7]

  • Sample Injection:

    • Inject a defined volume of the oligonucleotide sample (e.g., 5 µL) onto the column.[7]

  • Gradient Elution:

    • Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides from the column. A typical gradient might be from 5% to 50% B over 20-30 minutes.

    • Follow the analytical gradient with a high-concentration wash of Mobile Phase B to clean the column, and then re-equilibrate to the initial conditions.[7]

  • Detection:

    • Monitor the column effluent at 260 nm using a UV detector.[7]

  • Data Analysis:

    • Integrate the peak areas of the resulting chromatogram.

    • Calculate the purity of the oligonucleotide based on the relative area of the main peak.

Conclusion: Selecting the Right Tool for the Job

Both capillary electrophoresis and HPLC are indispensable techniques for the analysis of modified oligonucleotide purity.

Capillary electrophoresis, particularly CGE, is the method of choice for high-resolution separation, offering unparalleled accuracy in determining the purity of oligonucleotides, especially for longer sequences. Its speed, low sample consumption, and high-throughput capabilities make it an ideal platform for quality control in a high-volume setting.[2][5]

HPLC remains a robust and versatile technique, well-suited for both analytical and preparative applications. RP-HPLC is particularly effective for the analysis and purification of oligonucleotides with hydrophobic modifications, while IE-HPLC can be advantageous for sequences prone to secondary structure formation.[8]

Ultimately, the selection of the most appropriate analytical method will depend on the specific goals of the analysis, the properties of the modified oligonucleotide, and the available instrumentation. For comprehensive characterization, a combination of both CE and mass spectrometry (MS) is often employed, where CE provides an accurate assessment of purity and length, and MS confirms the molecular weight and identity of the product.[5]

References

A Researcher's Guide to Enzymatic Digestion Assays for Confirming Abasic Site Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of abasic (AP) sites in DNA is crucial for understanding DNA damage and repair mechanisms, as well as for evaluating the efficacy of genotoxic agents. Enzymatic digestion assays offer a specific and sensitive method to confirm the presence of these lesions. This guide provides an objective comparison of common enzymatic approaches, supported by experimental data and detailed protocols.

Comparison of Key Enzymes for Abasic Site Detection

The primary enzymes utilized for the detection of AP sites fall into two main categories: AP endonucleases and AP lyases. AP endonucleases cleave the phosphodiester backbone 5' to the AP site, while AP lyases, which are often bifunctional DNA glycosylases, incise 3' to the lesion. The choice of enzyme can impact the specificity and outcome of the assay.

Here, we compare four commonly used enzymes: Human AP Endonuclease 1 (APE1), E. coli Endonuclease IV (Endo IV), E. coli Formamidopyrimidine-DNA glycosylase (Fpg), and Bacteriophage T4 Pyrimidine (B1678525) Dimer Glycosylase (T4 PDG).

Quantitative Performance Data

The catalytic efficiency of these enzymes is a key performance indicator. The following table summarizes available kinetic data for the cleavage of abasic sites. It is important to note that direct comparisons of kcat/Km values should be made with caution, as experimental conditions can vary between studies.

EnzymeTypeOrganismk_cat_ (min⁻¹)K_M_ (nM)k_cat_/K_M_ (nM⁻¹min⁻¹)Substrate Notes
APE1 AP EndonucleaseHuman787.57.3107.9THF (an AP site analog) in duplex DNA[1]
Endonuclease IV AP EndonucleaseE. coli1501.5100THF in duplex DNA[2]
Fpg AP Lyase (bifunctional)E. coliNot reportedNot reportedNot reportedRecognizes and excises oxidized purines, creating an AP site which it then cleaves.[3]
T4 PDG AP Lyase (bifunctional)Bacteriophage T4Not reportedNot reportedNot reportedRecognizes and excises pyrimidine dimers, creating an AP site which it then cleaves.[4]

Note: Kinetic parameters for Fpg and T4 PDG on pre-formed abasic sites are not as readily available in the literature, as their primary function involves the removal of a damaged base prior to AP site cleavage. Their efficiency is often measured in the context of their specific DNA lesions.

Substrate Specificity
EnzymePrimary SubstrateOther Recognized Lesions
APE1 Abasic sites in dsDNA and ssDNA[5][6]3'-phosphoglycolates, 3'-phosphate, and some oxidized bases.[5]
Endonuclease IV Abasic sites in dsDNA3'-phosphoglycolates and 3'-phosphatase activities.[1]
Fpg 8-oxoguanine, FaPy lesionsAlso possesses AP lyase activity to cleave the resulting abasic site.[3]
T4 PDG cis-syn cyclobutane (B1203170) pyrimidine dimersAlso possesses AP lyase activity to cleave the resulting abasic site.[4][7]

Experimental Workflows and Methodologies

The confirmation of abasic site incorporation via enzymatic digestion typically involves incubation of the DNA substrate with the chosen enzyme, followed by analysis of the cleavage products, most commonly by denaturing polyacrylamide gel electrophoresis (PAGE).

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis DNA_Substrate DNA Substrate (with potential abasic sites) Incubation Incubation (e.g., 37°C) DNA_Substrate->Incubation Enzyme AP Endonuclease or AP Lyase Enzyme->Incubation Reaction_Buffer Reaction Buffer Reaction_Buffer->Incubation Denaturing_PAGE Denaturing PAGE Incubation->Denaturing_PAGE Stop Reaction Visualization Visualization (e.g., Autoradiography, Fluorescence Imaging) Denaturing_PAGE->Visualization cleavage_mechanisms cluster_ap_endo AP Endonuclease (e.g., APE1, Endo IV) cluster_ap_lyase AP Lyase (e.g., Fpg, T4 PDG) AP_Site_Endo Abasic Site in DNA Cleavage_5_prime Hydrolytic Cleavage 5' to AP site AP_Site_Endo->Cleavage_5_prime Product_Endo 3'-OH and 5'-dRP termini Cleavage_5_prime->Product_Endo AP_Site_Lyase Abasic Site in DNA Cleavage_3_prime β-elimination 3' to AP site AP_Site_Lyase->Cleavage_3_prime Product_Lyase 3'-unsaturated aldehyde and 5'-P termini Cleavage_3_prime->Product_Lyase

References

A Comparative Guide to the Validation of Abasic Site Incorporation Using DNA Sequencing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving DNA damage and repair, the accurate validation of abasic (apurinic/apyrimidinic or AP) site incorporation is crucial. These non-coding lesions are one of the most common forms of DNA damage and play a central role in mutagenesis and carcinogenesis. This guide provides an objective comparison of various DNA sequencing technologies for the validation of abasic site incorporation, supported by experimental data and detailed protocols.

Executive Summary

The choice of a DNA sequencing technology for validating abasic site incorporation hinges on the specific research question, balancing the need for direct detection, quantitative accuracy, and throughput. Sanger sequencing, while historically the "gold standard" for sequence validation, faces challenges with abasic sites. Next-generation sequencing (NGS) platforms, particularly with specialized library preparation methods like snAP-seq, offer high-throughput, quantitative, and single-nucleotide resolution mapping. Third-generation sequencing technologies, such as PacBio and Oxford Nanopore, present exciting possibilities for the direct, real-time detection of abasic sites in native DNA molecules.

Comparison of Sequencing Technologies

The performance of different sequencing technologies in validating abasic site incorporation is summarized below.

TechnologyPrincipleThroughputRead LengthAbasic Site Detection MechanismKey AdvantagesKey Limitations
Sanger Sequencing Dideoxy chain terminationLowUp to 1000 bpPolymerase stalling or misincorporation (A-rule)High accuracy for short fragmentsLow throughput, polymerase-dependent results, often results in signal termination
Illumina (Standard) Sequencing by synthesisVery HighShort (50-300 bp)Not suitable for direct detectionHigh accuracy and throughputStandard library prep repairs abasic sites, indirect detection
Illumina (snAP-seq) Chemical labeling and NGSHighShort (50-300 bp)Positive identification via chemical tagging and enrichmentHigh specificity and sensitivity, single-nucleotide resolution, quantitativeIndirect detection, requires specialized library preparation
PacBio (SMRT Sequencing) Single-molecule real-time sequencingModerateLong (>10 kb)Analysis of polymerase kinetics (interpulse duration)Direct detection on native DNA, long readsLower throughput than Illumina, data analysis can be complex
Oxford Nanopore (ONT) Direct sequencing through nanoporesHigh (scalable)Very long (up to Mb)Alteration of ionic current signalDirect detection on native DNA, real-time analysis, portableHigher error rate than short-read methods, analysis of raw signal is computationally intensive

In-Depth Technology Analysis

Sanger Sequencing

Sanger sequencing relies on DNA polymerase to synthesize DNA fragments of varying lengths, which are terminated by dideoxynucleotides. When a DNA polymerase encounters an abasic site, one of two outcomes is common:

  • Polymerase Stalling: High-fidelity DNA polymerases often stall and dissociate at the abasic site, leading to an abrupt termination of the sequencing signal in the chromatogram. This can indicate the presence of a lesion but does not provide sequence information beyond that point.

  • Translesion Synthesis (TLS): Some DNA polymerases, particularly Taq polymerase, can bypass the abasic site, often preferentially incorporating an adenine (B156593) (A) opposite the lesion, a phenomenon known as the "A-rule".[1] This can result in a readable sequence, but the fidelity of the incorporation and the clarity of the chromatogram peak at that position can vary. The resulting chromatogram may show a clean 'A' peak, a mixed-base peak, or a drop in signal intensity.

Validation Application: Sanger sequencing can be used to confirm the presence of an abasic site in a specific, short DNA fragment, primarily by observing signal termination or by designing experiments to assess nucleotide incorporation opposite the site. However, its low throughput and the ambiguity of the results make it less suitable for genome-wide or quantitative studies.

Next-Generation Sequencing (NGS) - Illumina

Standard Illumina sequencing workflows involve library preparation steps that include DNA fragmentation, end-repair, and ligation of adapters. The end-repair step typically uses a cocktail of enzymes that would remove or repair abasic sites, making standard protocols unsuitable for their detection.

snAP-seq: A Specialized Approach for Abasic Site Mapping

To overcome this limitation, a method called single-nucleotide-resolution abasic site profiling by sequencing (snAP-seq) has been developed.[2][3] This technique allows for the precise mapping of abasic sites at a genome-wide scale.

The snAP-seq workflow involves:

  • Chemical Labeling: The aldehyde group of the open-ring form of the abasic site is specifically tagged with a biotinylated probe.[3]

  • Enrichment: DNA fragments containing the biotin-tagged abasic sites are enriched using streptavidin-coated beads.[3]

  • Library Preparation and Sequencing: The enriched DNA is then processed into a sequencing library and sequenced on an Illumina platform.[3]

The location of the abasic site is identified by the pile-up of sequencing reads at a specific genomic location.[3]

Validation Application: snAP-seq is a powerful tool for the quantitative and high-resolution validation of abasic site incorporation across the genome. It provides a positive signal for the presence of an abasic site, rather than relying on the indirect evidence of polymerase stalling.

Third-Generation Sequencing: Direct Detection of Abasic Sites

PacBio SMRT Sequencing

Pacific Biosciences' Single-Molecule, Real-Time (SMRT) sequencing technology monitors the activity of a single DNA polymerase as it synthesizes a complementary strand from a template molecule. The time between nucleotide incorporations, known as the interpulse duration (IPD), is measured. The presence of a modified base, including DNA damage such as an abasic site, can alter the polymerase's kinetics, leading to a detectable change in the IPD.[4][5]

While specific kinetic signatures for abasic sites are not as well-characterized as for some other modifications like methylation, the principle of detecting altered polymerase dynamics holds promise for the direct detection of these lesions in native DNA.[4][6]

Validation Application: PacBio sequencing offers the potential for direct validation of abasic site incorporation without the need for chemical labeling or amplification. The long read lengths are also advantageous for characterizing the context of the DNA damage.

Oxford Nanopore Technologies (ONT)

Oxford Nanopore sequencing directly sequences native DNA or RNA molecules by passing them through a protein nanopore and measuring the resulting changes in ionic current. Each nucleotide or group of nucleotides creates a characteristic disruption in the current, which is then decoded to determine the sequence.[7][8]

It has been demonstrated that depurination (the loss of a purine (B94841) base, which creates an abasic site) in RNA molecules leads to a distinct and identifiable signature in the raw nanopore signal.[9][10] This suggests that abasic sites in DNA would also produce a characteristic alteration in the ionic current, allowing for their direct detection. The analysis of this raw signal data, often referred to as "squiggles," can reveal the presence and location of abasic sites.[7][11]

Validation Application: ONT provides a method for the direct, real-time detection of abasic sites in single DNA molecules. This approach is particularly powerful for studying the heterogeneity of DNA damage within a population of molecules and for long-read sequencing applications.

Experimental Protocols

A detailed experimental protocol for snAP-seq is provided as a representative method for the validation of abasic site incorporation.

Protocol: Single-Nucleotide-Resolution Abasic Site Profiling by Sequencing (snAP-seq)

This protocol is adapted from the method described by an article in Nature Chemistry.[3]

1. DNA Extraction and Fragmentation:

  • Isolate genomic DNA using a standard protocol that minimizes DNA damage.
  • Fragment the DNA to the desired size for Illumina sequencing (e.g., 200-500 bp) using sonication.

2. Abasic Site Labeling:

  • To 20 µg of fragmented DNA in a suitable buffer, add the biotinylated aldehyde-reactive probe.
  • Incubate the reaction to allow for the specific labeling of abasic sites.

3. Enrichment of Labeled DNA:

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotin-labeled DNA fragments.
  • Wash the beads several times to remove non-labeled DNA.
  • Elute the enriched DNA from the beads.

4. Library Preparation:

  • Perform end-repair and A-tailing on the enriched DNA fragments.
  • Ligate Illumina sequencing adapters to the DNA fragments.
  • Amplify the library using PCR with a minimal number of cycles to avoid bias.

5. Sequencing and Data Analysis:

  • Sequence the library on an Illumina platform.
  • Align the sequencing reads to a reference genome.
  • Identify peaks in the read coverage, which correspond to the locations of the abasic sites.[3]

Visualizations

snAP_seq_workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_sequencing Sequencing & Analysis genomic_dna Genomic DNA fragmented_dna Fragmented DNA genomic_dna->fragmented_dna Sonication labeled_dna Biotin-Labeled Abasic Sites fragmented_dna->labeled_dna Add Biotin Probe enriched_dna Enriched DNA labeled_dna->enriched_dna Streptavidin Bead Pulldown library_prep Library Preparation enriched_dna->library_prep Adapter Ligation & PCR sequencing Illumina Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis Alignment & Peak Calling

Caption: Workflow for snAP-seq to map abasic sites.

sequencing_comparison cluster_sanger Sanger Sequencing cluster_illumina Illumina Sequencing (snAP-seq) cluster_pacbio PacBio SMRT Sequencing cluster_ont Oxford Nanopore Sequencing sanger_node Termination or 'A' insertion at abasic site. Results in signal drop-off or miscall. illumina_node Chemical tag at abasic site is sequenced. Results in a positive signal at the lesion site. pacbio_node Polymerase slows at abasic site. Results in an increased Inter-Pulse Duration (IPD). ont_node Abasic site alters ion flow through nanopore. Results in a distinct raw electrical signal. input_dna DNA with Abasic Site input_dna->sanger_node input_dna->illumina_node input_dna->pacbio_node input_dna->ont_node

Caption: Comparison of abasic site detection by different sequencing technologies.

Conclusion

The validation of abasic site incorporation requires careful consideration of the available sequencing technologies. While Sanger sequencing can provide qualitative evidence for the presence of abasic sites in short DNA fragments, its limitations in throughput and the ambiguity of its results are significant. For high-throughput, quantitative, and genome-wide analysis, specialized NGS methods like snAP-seq are the current state-of-the-art. Looking forward, the direct sequencing capabilities of PacBio and Oxford Nanopore technologies offer exciting avenues for the real-time detection of abasic sites in their native context, promising to further revolutionize the study of DNA damage and repair.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DMT-2'-OMe-D-Ribitol Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Adherence to rigorous safety protocols, including the proper disposal of chemical reagents, is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe handling and disposal of DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037), ensuring a secure laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.

  • Use safety glasses or goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166 to protect against eye exposure.[2]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Prevent the formation of dust.[2]

  • Store the compound in a cool, dry place, protected from moisture, as phosphoramidites are sensitive to hydrolysis.[1][2] Recommended storage temperatures are typically -20°C for short-term and -80°C for long-term storage.[3][4]

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with all federal, state, and local regulations.[1] The reactive phosphoramidite moiety is intentionally hydrolyzed to a less reactive species.

Experimental Protocol for Deactivation of DMT-2'-OMe-D-Ribitol Phosphoramidite Waste

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Acetonitrile (anhydrous)

  • Aqueous solution of sodium bicarbonate (NaHCO₃), 5% w/v

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution: For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

  • Hydrolysis/Deactivation: Slowly add the 5% aqueous sodium bicarbonate solution to the dissolved phosphoramidite mixture while stirring. A general guideline is to add the bicarbonate solution in a 1:1 volume ratio to the acetonitrile. The aqueous solution will hydrolyze the reactive phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect unused or expired this compound powder in a designated, properly labeled hazardous waste container.[2]

  • Contaminated Materials: Items such as gloves, absorbent pads, and weighing papers that have come into contact with the phosphoramidite should be considered contaminated and collected in a separate, clearly labeled container for solid hazardous waste.[2]

  • Liquid Waste: Collect the deactivated aqueous mixture in a designated container for liquid hazardous waste. Do not mix with other chemical wastes unless compatibility has been confirmed.[2]

Data Presentation: Waste Container and Labeling Specifications

ParameterSpecificationRationale
Container Material Compatible with the waste (e.g., glass or polyethylene (B3416737) for aqueous waste). Avoid storing strong acids in plastic or hydrofluoric acid in glass.[5]To prevent degradation of the container and potential leaks.
Container Condition Must be in good condition with no rust, punctures, or chemical deposits.To ensure safe containment of hazardous waste.
Container Sealing Must have a tightly fitting screw-type cap and be kept closed at all times except when waste is being added.[6]To prevent spills and the release of vapors.
Labeling All containers must be clearly labeled with "Hazardous Waste," the chemical name(s) of the contents, and approximate concentrations.[5]For proper identification, safe handling, and compliant disposal.
Storage Store in a designated satellite accumulation area within the laboratory, away from incompatible materials. Liquid waste containers should be in secondary containment.[6]To ensure safety and prevent accidental spills or reactions.

Mandatory Visualization: Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Dissolve solid waste in anhydrous Acetonitrile B->C D Slowly add 5% aqueous Sodium Bicarbonate solution C->D G Segregate solid contaminated waste (gloves, wipes) in a separate labeled container C->G Collect contaminated solids separately E Stir mixture to ensure complete hydrolysis D->E F Transfer deactivated solution to a labeled hazardous waste container E->F H Arrange for pickup by institutional EHS or licensed contractor F->H G->H

Caption: Workflow for the safe deactivation and disposal of this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling DMT-2'-OMe-D-Ribitol Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling DMT-2'-OMe-D-Ribitol phosphoramidite (B1245037). This guide provides critical, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

DMT-2'-OMe-D-Ribitol phosphoramidite and similar phosphoramidite compounds are hazardous substances. They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, these compounds are sensitive to moisture, which can compromise their reactivity and lead to the generation of hazardous byproducts.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE), handling, and disposal procedures is mandatory.

Personal Protective Equipment (PPE): A Tabulated Guide

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Face ShieldRecommended when there is a significant splash hazard.[3]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[3]
Laboratory CoatA standard laboratory coat must be worn to protect against incidental contact.[3]
Respiratory Protection NIOSH-approved RespiratorAn N95 or P1 type dust mask should be used if working in an area with inadequate ventilation or if dust generation is likely.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive & Log Compound Store Store at -20°C in a Dry, Tightly Sealed Container Receive->Store PrepArea Prepare Well-Ventilated Area (Fume Hood) Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Required Amount DonPPE->Weigh Dissolve Dissolve in Anhydrous Acetonitrile (B52724) Weigh->Dissolve Synthesize Perform Oligonucleotide Synthesis Dissolve->Synthesize Deactivate Deactivate Excess Reagent & Contaminated Materials Synthesize->Deactivate CollectWaste Collect in Labeled Hazardous Waste Container Deactivate->CollectWaste Dispose Dispose via Institutional EHS Office CollectWaste->Dispose

Safe Handling Workflow for this compound.

Detailed Experimental Protocols

Handling and Use
  • Preparation of Work Area : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure the work surface is clean and free of any moisture.

  • Personal Protective Equipment : Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing and Weighing : To minimize dust formation, carefully handle the solid compound. Use appropriate tools for transferring the powder.

  • Dissolution : For use in oligonucleotide synthesis, dissolve the phosphoramidite in anhydrous acetonitrile.[1] It is critical that all solvents and reagents are anhydrous, as phosphoramidites are highly sensitive to moisture.[2]

Disposal Plan: Step-by-Step Deactivation and Disposal

The primary and safest method for disposing of waste this compound and contaminated materials involves a controlled deactivation through hydrolysis.[1]

  • Deactivation of Solid Waste and Empty Containers :

    • For small quantities of expired or unused solid phosphoramidite, carefully dissolve it in a minimal amount of anhydrous acetonitrile.[1]

    • For empty containers, rinse them with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Hydrolysis :

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[1]

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete deactivation of the reactive phosphoramidite.[1]

  • Waste Collection :

    • Transfer the resulting aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal :

    • Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never pour phosphoramidite waste down the drain.[1]

By strictly following these guidelines, you can ensure a safe laboratory environment and maintain the high quality of your research when working with this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。